4-Nitrobenzyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQLPUEZYZYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060711 | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-90-9 | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acetic Acid 4-Nitrobenzyl Ester synthesis
An In-Depth Technical Guide to the Synthesis of Acetic Acid 4-Nitrobenzyl Ester
Abstract
Acetic Acid 4-Nitrobenzyl Ester, also known as 4-nitrobenzyl acetate, is a valuable organic intermediate utilized in diverse fields, including proteomics research and the development of bioreductive prodrugs.[1][2][3] This guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and professionals in drug development. We will explore the primary synthetic methodologies, focusing on the nucleophilic substitution of 4-nitrobenzyl halides and the esterification of 4-nitrobenzyl alcohol. A detailed, field-proven experimental protocol is provided for the robust synthesis from 4-nitrobenzyl chloride, supplemented by mechanistic insights and characterization data. The objective is to equip the reader with both the theoretical understanding and the practical knowledge required for the successful laboratory preparation of this important compound.
Introduction: Significance and Properties
Acetic Acid 4-Nitrobenzyl Ester (CAS No. 619-90-9) is a solid, crystalline compound, appearing as white to pale yellow needles or powder.[4][5] Its structure incorporates a nitro group, which is a strong electron-withdrawing group, influencing the reactivity of the benzyl position. This feature is critical for its application as a protecting group and in the design of triggers for bioreductive drugs, where the nitro group can be selectively reduced under hypoxic conditions to initiate a fragmentation cascade.[3]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 619-90-9 | [1][2][6] |
| Molecular Formula | C₉H₉NO₄ | [2][5][6] |
| Molecular Weight | 195.17 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | 77-78 °C | [4] |
| Primary Applications | Intermediate in organic synthesis, proteomics | [1][2] |
Overview of Synthetic Methodologies
The synthesis of this compound can be accomplished via several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The two most prevalent strategies involve either forming the ester bond via nucleophilic substitution or through direct esterification of the corresponding alcohol.
-
Nucleophilic Substitution (from 4-Nitrobenzyl Halide): This is a highly reliable and straightforward method, typically involving the reaction of 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium or potassium acetate.[4] The reaction proceeds via an Sₙ2 mechanism.
-
Esterification of 4-Nitrobenzyl Alcohol: This approach utilizes 4-nitrobenzyl alcohol as the precursor.
-
Reaction with Acetic Anhydride: A facile and efficient method where the alcohol is acylated using acetic anhydride, often in the presence of a mild base like sodium bicarbonate to neutralize the acetic acid byproduct.[7]
-
Fischer-Speier Esterification: The classic acid-catalyzed reaction between 4-nitrobenzyl alcohol and acetic acid.[8][9] To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.[8]
-
-
Mitsunobu Reaction: An advanced method for converting alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[10][11] While powerful, especially for stereochemical inversion in chiral alcohols, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[12]
The following diagram illustrates the primary synthesis pathways.
References
- 1. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
4-Nitrobenzyl acetate molecular weight
An In-Depth Technical Guide to 4-Nitrobenzyl Acetate for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound (4-NBA), a critical reagent in modern organic synthesis and drug development. The document details its core physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further explores its strategic application as a photolabile protecting group, its synthesis and characterization, and its role in advanced research areas such as prodrug design and enzyme kinetics. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of this versatile compound.
Introduction to this compound
This compound, also known as acetic acid 4-nitrobenzyl ester, is an organic compound that serves as a vital intermediate and functional reagent in a multitude of synthetic applications[1][2]. Its structure uniquely combines an acetate ester with a 4-nitrobenzyl moiety. This combination makes it particularly valuable in complex, multi-step syntheses where precise control over reactive functional groups is paramount.
In the field of drug development and chemical biology, the 4-nitrobenzyl group is renowned for its utility as a "caged" or photoremovable protecting group (PPG)[3][4]. This functionality allows scientists to mask a reactive site on a molecule and later expose it with high spatial and temporal precision using light, a technique essential for studying dynamic biological processes and for targeted drug delivery[4][5]. Furthermore, the nitroaromatic core is a substrate for nitroreductase enzymes, a feature exploited in the design of bioreductive prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors[6].
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 195.17 g/mol | [1][7][8][9][10][11][12] |
| Chemical Formula | C₉H₉NO₄ | [7][8][9][10][11][12] |
| CAS Number | 619-90-9 | [8][9][10][12] |
| Appearance | White to pale yellow crystalline powder | [7][12][13] |
| Melting Point | 76-79 °C | [1][12][13] |
| IUPAC Name | (4-nitrophenyl)methyl acetate | [2] |
| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [7][11] |
| InChIKey | QNXQLPUEZYZYFC-UHFFFAOYSA-N | [9] |
The 4-Nitrobenzyl Group: A Cornerstone of Protection Chemistry
The strategic value of this compound is often derived from the functionality of the 4-nitrobenzyl group itself, which is a premier protecting group for alcohols, carboxylic acids, and amines in complex syntheses[5][14][15].
Mechanism of Protection and Deprotection
The 4-nitrobenzyl group is prized for its stability under a wide range of chemical conditions (e.g., acidic, basic, and oxidative), yet it can be cleaved cleanly under mild conditions using photolysis[5]. The protection-deprotection strategy is a cornerstone of synthetic chemistry, preventing a functional group from undergoing unwanted reactions while other parts of the molecule are modified.
The deprotection mechanism is a Norrish Type II reaction, initiated by the absorption of UV light (typically between 300-365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by rearrangement and fragmentation to release the protected functional group, carbon dioxide, and 4-nitrosobenzaldehyde[4]. This traceless removal process is highly efficient and avoids the need for harsh chemical reagents that could compromise the integrity of the target molecule.
Figure 1: General workflow for the use of the 4-nitrobenzyl (NB) group in protection/deprotection schemes.
Synthesis and Characterization of this compound
The reliable synthesis and rigorous characterization of this compound are crucial for its successful application. A well-established laboratory-scale synthesis is documented in Organic Syntheses.
Experimental Protocol: Synthesis via Esterification
This protocol is adapted from the reaction of p-nitrobenzyl chloride with potassium acetate[16].
Materials:
-
p-Nitrobenzyl chloride
-
Potassium acetate
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzyl chloride in methanol.
-
Add a molar excess of potassium acetate to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice and water to precipitate the crude product[17].
-
Stir vigorously to break up any lumps, then collect the solid product by vacuum filtration on a Büchner funnel[16].
-
Wash the crude product thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude solid from hot methanol to yield pure, pale yellow crystals of this compound[16].
-
Dry the final product under vacuum. The expected melting point of the pure product is 77-78°C[16].
Figure 2: Key steps in the synthesis of this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. The following are expected analytical signatures for this compound.
-
¹H NMR: The proton NMR spectrum should exhibit characteristic signals: a singlet for the methyl protons (CH₃) around δ 2.1 ppm, a singlet for the benzylic protons (CH₂) around δ 5.2 ppm, and two doublets in the aromatic region (δ 7.5 and 8.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and four signals for the aromatic carbons[18].
-
IR Spectroscopy: The infrared spectrum provides functional group information. Key absorption bands include a strong C=O stretch for the ester at ~1740 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (NO₂) at approximately 1520 and 1350 cm⁻¹[19][20].
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns.
Advanced Applications in Research and Drug Development
The unique properties of this compound and its derivatives make them invaluable in cutting-edge research.
-
Prodrug Development: The 4-nitrobenzyl group can be used to mask the active site of a drug. In the low-oxygen (hypoxic) environment of tumors, endogenous nitroreductase enzymes can reduce the nitro group to a hydroxylamine, triggering a fragmentation cascade that releases the active drug precisely at the target site[6]. This strategy enhances drug efficacy while minimizing systemic toxicity.
-
Enzyme Assays: As an ester, this compound can serve as a chromogenic substrate for assaying esterase and lipase activity. Enzymatic hydrolysis releases 4-nitrophenol, which, particularly at basic pH, forms the intensely yellow 4-nitrophenolate ion, allowing for simple and sensitive colorimetric monitoring of enzyme activity[21].
-
Proteomics Research: The compound is used as a biochemical for proteomics research, likely in applications involving the modification or labeling of proteins in a controlled manner[10].
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of this compound.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[22][23]. Avoid generating dust and prevent contact with skin, eyes, and clothing[23]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[22]. Keep away from incompatible substances such as strong oxidizing agents and strong bases[21][24]. For long-term stability, storage in a freezer at approximately -20°C may be recommended[21].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled as hazardous waste.
Conclusion
This compound is a compound of significant utility whose importance is defined by more than its molecular weight. Its true value lies in the strategic chemical properties of its 4-nitrobenzyl moiety, which enables advanced applications in photochemistry, medicinal chemistry, and organic synthesis. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and functional applications is key to leveraging its full potential in creating complex molecules and innovative therapeutic agents.
References
- 1. ACETIC ACID 4-NITROBENZYL ESTER | 619-90-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. scbt.com [scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. labproinc.com [labproinc.com]
- 13. This compound | 619-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. spectrabase.com [spectrabase.com]
- 19. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) IR Spectrum [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
Molecular Structure and Physicochemical Properties
An In-Depth Technical Guide to the Structure, Synthesis, and Application of 4-Nitrobenzyl Acetate
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple data sheet to offer field-proven insights into the molecule's structure, synthesis, and strategic applications. We will explore the causality behind its synthetic protocols and its functional role in advanced chemical methodologies, including protecting group strategies and prodrug design.
This compound (CAS No. 619-90-9) is an ester characterized by a benzyl group substituted with a nitro group at the para (4) position of the benzene ring.[1][2][3] This substitution is critical to its chemical personality; the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position and the stability of the ester linkage.
The fundamental structure consists of an acetate group (CH₃COO-) ester-linked to a 4-nitrobenzyl group (-CH₂-C₆H₄-NO₂). This arrangement imparts a specific polarity and reactivity profile that is exploited in various synthetic contexts.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-90-9 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₄ | [1][3][4][5] |
| Molecular Weight | 195.17 g/mol | [1][2][3][4] |
| Appearance | White to orange/green powder or crystals | [1] |
| Melting Point | 76-79 °C | [6] |
| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [1][4][5] |
| Synonyms | Acetic Acid 4-Nitrobenzyl Ester | [3][7] |
Spectroscopic Profile for Structural Verification
For any researcher, unambiguous identification of a synthesized or purchased compound is paramount. The spectroscopic signature of this compound is distinct and serves as a reliable confirmation of its structure.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Singlet | ~2.11 ppm | Acetate methyl protons (CH₃) |
| Singlet | ~5.08 ppm | Benzylic methylene protons (CH₂) | |
| Doublet | ~7.3 ppm | Aromatic protons ortho to the CH₂ group | |
| Doublet | ~8.2 ppm | Aromatic protons ortho to the NO₂ group | |
| ¹³C NMR (100 MHz, CDCl₃) | Resonance | ~21.0 ppm | Acetate methyl carbon (CH₃) |
| Resonance | ~65.0 ppm | Benzylic methylene carbon (CH₂) | |
| Resonances | ~124.0, 128.5 ppm | Aromatic carbons (CH) | |
| Resonances | ~143.0, 147.8 ppm | Aromatic quaternary carbons (C-CH₂, C-NO₂) | |
| Resonance | ~170.5 ppm | Ester carbonyl carbon (C=O) | |
| IR Spectroscopy | Strong, sharp peak | ~1740 cm⁻¹ | Ester carbonyl (C=O) stretch |
| Strong peaks | ~1520, 1345 cm⁻¹ | Asymmetric and symmetric NO₂ stretch |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is consistent with findings reported in the literature.[8]
Synthesis and Mechanistic Insights
The preparation of this compound is a classic example of a nucleophilic substitution reaction that is both robust and scalable. The most authoritative and trusted method is the reaction of 4-nitrobenzyl chloride with sodium acetate in glacial acetic acid, as detailed in Organic Syntheses.[6]
Causality in the Experimental Protocol: This is not merely a recipe; each step is dictated by chemical principles.
-
Choice of Reactants: 4-nitrobenzyl chloride is an excellent electrophile. The chloride is a good leaving group, and the benzylic carbon is activated towards SN2 attack by the electron-withdrawing nitro group. Sodium acetate provides the acetate nucleophile.
-
Solvent and Temperature: Glacial acetic acid serves as a polar aprotic solvent that can dissolve the reactants. Refluxing at 160-170°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (8-10 hours).[6]
-
Workup and Purification: The removal of acetic acid under reduced pressure shifts the equilibrium towards the product. The subsequent washing with water removes remaining salts and acetic acid. Recrystallization from methanol is the critical final step; this compound is moderately soluble in hot methanol and poorly soluble in cold methanol, allowing for the separation of highly pure crystalline product from residual impurities.[6]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Adapted from Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.62 (1938).[6]
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, combine 250 g (1.46 moles) of 4-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.
-
Reflux: Heat the mixture in an oil bath maintained at 160–170°C and allow it to reflux for 8–10 hours.
-
Solvent Removal: Cool the oil bath to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Self-Validation Check: Complete removal is indicated when distillation ceases at a pressure of ≤50 mm and a temperature of 160°C.
-
Crude Product Isolation: Add approximately 500 mL of water to the flask and break up the resulting solid cake with a stirring rod. Transfer the entire contents to a beaker and stir mechanically for 30 minutes to form a fine slurry.
-
Washing: Collect the crude product by filtration on a Büchner funnel and wash it thoroughly with 200 mL of cold water. Repeat the process of slurrying in water and filtering twice more to remove all water-soluble impurities.
-
Recrystallization: Transfer the washed solid to a 1.5-liter beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.
-
Crystallization and Final Collection: Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pale yellow crystals by filtration, wash with a small amount of cold methanol, and air-dry. A typical yield is 78–82%.[6] Self-Validation Check: The final product should have a sharp melting point between 77-78°C.[6]
Key Applications in Advanced Synthesis
The utility of this compound extends beyond its identity as a stable compound; its true value lies in its role as a versatile synthetic intermediate and a functional moiety in complex molecular design.
The 4-Nitrobenzyl Group: A Strategic Protecting Group
In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[9] This temporary mask is known as a protecting group. The 4-nitrobenzyl (PNB) group is a well-established protecting group, particularly for carboxylic acids, alcohols, and amines.[10][11]
This compound is a precursor to other key reagents, such as 4-nitrobenzyl alcohol and 4-nitrobenzyl bromide, which are more directly used for installing the PNB protecting group.[10][12]
Key Features of the PNB Protecting Group:
-
Stability: PNB ethers and esters are stable to a wide range of conditions, including many acidic and basic environments, making them robust choices for complex synthetic routes.[13]
-
Cleavage (Deprotection): The uniqueness of the PNB group lies in its specific deprotection conditions. The nitro group provides a chemical handle for selective removal.
-
Reductive Cleavage: The nitro group can be reduced (e.g., with H₂/Pd-C or Zn/acetic acid) to an amine. The resulting 4-aminobenzyl system is electronically unstable and readily fragments, releasing the protected functional group.
-
Photolytic Cleavage: The PNB group is a classic photolabile protecting group.[11] Upon irradiation with UV light (typically ~350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to a rearrangement and cleavage that releases the protected molecule.[11] This allows for "traceless" deprotection without chemical reagents, offering high spatial and temporal control.
-
Caption: Logical workflow of a protecting group strategy using the 4-Nitrobenzyl (PNB) moiety.
Role in Bioreductive Prodrug Design
A highly sophisticated application relevant to drug development is the use of the 4-nitrobenzyl moiety as a trigger in bioreductive prodrugs.[14] Aromatic nitro compounds are known substrates for nitroreductase enzymes, which are often overexpressed in the hypoxic (low-oxygen) environments characteristic of solid tumors.[15]
Mechanism of Action:
-
A potent cytotoxic drug (e.g., an amine-based toxin) is chemically linked to the 4-nitrobenzyl group, often as a carbamate, rendering it inactive (a prodrug).
-
The prodrug is administered and circulates in the body. It is largely non-toxic in healthy, oxygen-rich tissues.
-
In the hypoxic environment of a tumor, nitroreductase enzymes reduce the nitro group to the corresponding hydroxylamine or amine.[14]
-
This electronic transformation destabilizes the benzylic position, triggering a rapid self-immolative fragmentation or "elimination" cascade.
-
This fragmentation cleaves the bond to the cytotoxic drug, releasing it in its fully active form precisely at the tumor site, thereby minimizing systemic toxicity.[14]
The rate of this fragmentation is a critical design parameter, and studies have shown that substituents on the benzyl ring can modulate this rate to optimize drug release kinetics.[14]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.[16]
-
General Precautions: Avoid contact with skin and eyes. Do not inhale dust or vapors.[17] Handle in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] Store away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than a simple organic ester. Its structure, defined by the strategic placement of a nitro group on a benzyl acetate framework, makes it a compound of significant interest. Its synthesis is well-established and robust, providing a reliable source of this key intermediate. For researchers and drug developers, an understanding of its spectroscopic properties is essential for verification, while its application as a precursor to the versatile 4-nitrobenzyl protecting group and its role in the intelligent design of bioreductive prodrugs highlight its enduring importance in modern organic and medicinal chemistry.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. calpaclab.com [calpaclab.com]
- 17. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl acetate (CAS No. 619-90-9) is a nitroaromatic compound with significant applications in organic synthesis and proteomics research.[1][2] Its chemical structure, comprising a 4-nitrobenzyl group esterified with acetic acid, imparts a unique combination of physical and chemical properties that are crucial for its utility in various scientific domains. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination, spectral data analysis, and safety considerations. The aim is to equip researchers and drug development professionals with the in-depth knowledge required for the effective handling, characterization, and application of this important chemical entity.
Core Physical and Chemical Properties
A foundational understanding of the fundamental physical and chemical characteristics of this compound is paramount for its effective use in research and development. These properties dictate its behavior in different environments and are essential for designing experiments and synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |
| Molecular Weight | 195.17 g/mol | [1][2][3][4] |
| CAS Number | 619-90-9 | [1][2][3][4] |
| Appearance | White to very pale yellow crystalline solid. May also appear as orange to green powder or crystals. | [3][5] |
| Melting Point | 76-79 °C | |
| Boiling Point | Not readily available. The compound is a solid at room temperature and may decompose at higher temperatures before boiling at atmospheric pressure. | [6] |
| Density | Not readily available in the literature. Experimental determination is recommended. | [6] |
| Solubility | Insoluble in water. Soluble in hot methanol.[7][8] A comprehensive solubility profile in other common organic solvents is not widely reported and should be determined experimentally. |
Molecular Structure and Identification
The molecular structure of this compound is key to understanding its physical and chemical behavior.
Caption: 2D structure of this compound.
Experimental Determination of Physical Properties
The following section details the standardized experimental protocols for determining the key physical properties of this compound. Understanding these methodologies is crucial for verifying the identity and purity of the compound.
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Protocol: Melting Point Determination using a Mel-Temp Apparatus [9][10][11][12]
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the Mel-Temp apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. This compound | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]
- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
synthesis of 4-Nitrobenzyl acetate from p-nitrobenzyl chloride
An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzyl Acetate from p-Nitrobenzyl Chloride
Introduction
This compound is a valuable organic compound utilized in various chemical applications, including as a biochemical for proteomics research and as an intermediate in the synthesis of other complex molecules.[1] Its preparation from p-nitrobenzyl chloride is a classic example of a nucleophilic substitution reaction, offering a reliable and scalable method for laboratory and potential industrial applications. This guide, designed for chemistry professionals, provides a comprehensive overview of the synthesis, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations.
Reaction Principles and Mechanism
The conversion of p-nitrobenzyl chloride to this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the acetate anion (CH₃COO⁻), typically from a salt like sodium acetate, acts as the nucleophile. It attacks the electrophilic benzylic carbon of p-nitrobenzyl chloride. The benzylic carbon is particularly susceptible to nucleophilic attack because of the stability of the transition state, which is further influenced by the electron-withdrawing nature of the para-nitro group.
The reaction proceeds in a single, concerted step where the carbon-acetate bond forms simultaneously as the carbon-chlorine bond breaks. The chloride ion is displaced as the leaving group. Glacial acetic acid is an effective solvent for this reaction, as it readily dissolves the sodium acetate and the organic substrate.[2]
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the robust and validated procedure published in Organic Syntheses, a trusted resource for chemical preparations.[2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Ratio |
| p-Nitrobenzyl chloride | C₇H₆ClNO₂ | 171.58[3] | 250 g | 1.46 | 1 |
| Fused Sodium Acetate | C₂H₃NaO₂ | 82.03 | 225 g | 2.74 | 1.88 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 375 g (approx. 357 mL) | 6.25 | 4.28 |
| Methanol (for recrystallization) | CH₄O | 32.04 | ~1 L | - | - |
| Water (for washing) | H₂O | 18.02 | ~1.5 L | - | - |
Equipment
-
2-Liter round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
-
Mechanical stirrer
-
1.5-Liter beakers
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 2-L round-bottom flask, combine 250 g (1.46 moles) of p-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture using an oil bath maintained at 160–170°C. Allow the reaction to reflux for 8–10 hours.[2]
-
Solvent Removal: After the reflux period, let the oil bath cool to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Begin with a moderate vacuum and gradually increase it to 50 mm Hg or lower as the distillation rate slows. The temperature can be slowly raised back to 160°C to ensure complete removal of the acetic acid, a process that typically takes 2.5 to 3 hours.[2]
-
Initial Workup: Add about 500 mL of water to the flask. The product will be a hard cake; use a stirring rod to carefully break it up. For easier removal, boiling water can be added to melt the ester into an oily layer, which solidifies into smaller lumps upon rapid cooling in an ice bath with vigorous stirring.[2]
-
Isolation and Washing: Transfer the entire contents of the flask to a 1.5-L beaker. Stir the mixture mechanically for about 30 minutes to ensure all lumps are broken into a fine powder. Collect the solid product by filtration on a Büchner funnel and wash it with 200 mL of cold water. Repeat this washing process (suspending in water, stirring, and filtering) two more times to remove residual salts and acetic acid.[2]
-
Purification by Recrystallization: Transfer the washed product to a 1.5-L beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a heated Büchner funnel to remove any insoluble impurities.[2]
-
Crystallization and Final Collection: Allow the hot filtrate to cool slowly to 20°C. The product, this compound, will crystallize as pale yellow needles. Collect the first crop of crystals by filtration. The expected yield is 215–225 g.[2]
-
Second Crop Recovery: Evaporate the filtrate to a volume of about 100 mL and cool to yield a second crop of 25–30 g. Combine both crops, wash with cold water again, and perform a second recrystallization from 500 mL of hot methanol.[2]
-
Drying and Yield: After the second recrystallization, a first crop of 210–218 g of pure product with a melting point of 77–78°C is expected. A further 12-15 g can be obtained by concentrating the filtrate. The total combined yield of pure this compound should be between 222–233 g (78–82%).[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Product Characterization
The final product should be a pale yellow crystalline solid.[2] Purity can be confirmed by its sharp melting point and spectroscopic analysis.
| Analysis | Expected Result |
| Appearance | Pale yellow crystals/needles.[2] |
| Melting Point | 77–78°C.[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.23 (d, 2H), 7.53 (d, 2H), 5.20 (s, 2H), 2.16 (s, 3H) ppm.[4] The two doublets correspond to the aromatic protons, the singlet at 5.20 ppm to the benzylic (CH₂) protons, and the singlet at 2.16 ppm to the methyl (CH₃) protons of the acetate group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.51, 148.16, 147.53, 128.26, 123.91, 64.9, 20.73 ppm.[4] Key signals include the carbonyl carbon (~170.5 ppm), the aromatic carbons, the benzylic carbon (~64.9 ppm), and the methyl carbon (~20.7 ppm). |
Safety Precautions and Waste Management
A thorough risk assessment must be conducted before beginning this procedure.[2]
-
p-Nitrobenzyl Chloride Hazards: The starting material, p-nitrobenzyl chloride, is a corrosive solid that causes burns and is harmful if swallowed.[5] It is also a suspected mutagen.[3] Avoid contact with skin, eyes, and clothing, and do not breathe the dust.[6][7]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[6]
-
Handling: Handle and open containers with care to avoid dust formation.[6] Facilities should be equipped with an eyewash station and a safety shower.[5] In case of skin contact, immediately flood the affected area with water and wash thoroughly with soap.[8] For eye contact, rinse cautiously with water for several minutes.[7]
-
Spills: In the event of a spill, evacuate the area. For small spills, dampen the solid material with a solvent like acetone, transfer it to a suitable container for disposal, and decontaminate the area.[8]
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[5]
Conclusion
The synthesis of this compound from p-nitrobenzyl chloride via nucleophilic substitution with sodium acetate is a highly efficient and reproducible method. The procedure, validated by Organic Syntheses, provides a clear pathway to obtaining a high-purity product with yields typically ranging from 78-82%.[2] Adherence to the detailed protocol and strict observation of safety measures are paramount for a successful and safe synthesis. The characterization data provided serves as a reliable benchmark for verifying the identity and purity of the final product.
References
- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrobenzyl Acetate
This guide provides a comprehensive examination of the hydrolysis mechanism of 4-nitrobenzyl acetate, a key model substrate in mechanistic organic chemistry and enzymology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical experimental insights. We will explore the reaction kinetics, the profound influence of the substituent and pH on the reaction pathway, and provide validated protocols for its empirical study.
Introduction: A Model System for Ester Hydrolysis
The hydrolysis of an ester—its cleavage into a carboxylic acid and an alcohol by reaction with water—is a fundamental reaction in organic chemistry and biology.[1] this compound serves as an exemplary substrate for studying this process. Its structure incorporates two key features: a labile ester group and an aromatic ring bearing a strong electron-withdrawing nitro group in the para position. This substitution pattern significantly influences the reactivity of the ester, making the reaction proceed at conveniently measurable rates and providing a clear spectroscopic signature for monitoring its progress. Understanding its hydrolysis provides a foundational framework for analyzing more complex biological and pharmaceutical systems where ester cleavage is a critical event.
Ester hydrolysis can be catalyzed by either acid or base, or it can proceed, albeit much more slowly, in a neutral medium.[1][2] Each condition promotes a distinct, yet related, mechanistic pathway, which we will dissect in detail.
The Core Reaction Mechanism: A Tale of Two Catalysts
The overall transformation in the hydrolysis of this compound is the reaction with water (or hydroxide) to yield 4-nitrobenzyl alcohol and acetic acid (or its conjugate base, acetate). The specific pathway and intermediates are highly dependent on the pH of the solution.
The Inductive Effect: Role of the Para-Nitro Group
The nitro group (-NO₂) at the para position of the benzyl ring is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density away from the benzylic carbon and the attached ester functionality. This has two primary consequences:
-
Increased Electrophilicity: The withdrawal of electrons makes the carbonyl carbon of the ester group more electron-deficient (more electrophilic), rendering it a more susceptible target for nucleophilic attack by water or a hydroxide ion.
-
Stabilization of Intermediates: The electron-withdrawing nature of the nitro group can stabilize the negatively charged transition states and intermediates that form during the reaction.[3][4]
These electronic effects accelerate the rate of hydrolysis compared to unsubstituted benzyl acetate, making it an ideal model for kinetic studies.
Base-Catalyzed Hydrolysis (Saponification): The BAC2 Mechanism
In alkaline conditions, hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is highly efficient and, for all practical purposes, irreversible.[1][5] The driving force is the potent nucleophilicity of the hydroxide ion (OH⁻) and a final, irreversible acid-base step.[5][6]
-
Step 1: Nucleophilic Attack. A hydroxide ion directly attacks the highly electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.
-
Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
-
Step 3: Collapse of the Intermediate. The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrobenzyloxide anion as the leaving group.
-
Step 4: Irreversible Proton Transfer. The expelled 4-nitrobenzyloxide is a strong base and immediately deprotonates the newly formed acetic acid. This final acid-base reaction is highly exergonic and renders the entire sequence irreversible, driving the equilibrium completely toward the products.[1][5]
Caption: The irreversible base-catalyzed (BAC2) hydrolysis pathway.
Acid-Catalyzed Hydrolysis: The AAC2 Mechanism
Under acidic conditions, the mechanism shifts. Since water is a much weaker nucleophile than hydroxide, the ester must first be activated to facilitate the attack. This is achieved by protonating the carbonyl oxygen, following the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) pathway.[1]
-
Step 1: Carbonyl Protonation. The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺) in a rapid equilibrium. This step significantly increases the electrophilicity of the carbonyl carbon, "activating" it for attack.[5][7]
-
Step 2: Nucleophilic Attack by Water. A neutral water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Step 3: Formation of a Tetrahedral Intermediate. This attack generates a positively charged tetrahedral intermediate.
-
Step 4: Proton Transfer. A proton is transferred from the attacking water moiety to the ester's benzyl oxygen, converting it into a good leaving group (4-nitrobenzyl alcohol).
-
Step 5: Elimination of Leaving Group. The intermediate collapses, expelling the neutral 4-nitrobenzyl alcohol.
-
Step 6: Deprotonation. The resulting protonated acetic acid is deprotonated by water to yield acetic acid and regenerate the hydronium ion catalyst.
Unlike the base-catalyzed route, every step in this mechanism is reversible. The reaction is driven to completion by using a large excess of water.[5]
Caption: The reversible acid-catalyzed (AAC2) hydrolysis pathway.
Kinetic Analysis: Quantifying the Reaction
The hydrolysis of nitro-substituted esters is frequently monitored using UV-Vis spectrophotometry. The product, 4-nitrobenzyl alcohol, has a distinct UV absorbance profile from the starting material. In analogous systems like 4-nitrophenyl acetate, the formation of the 4-nitrophenolate ion in basic solutions produces a strong yellow color, which can be monitored in the visible range (~400 nm).[8][9] This allows for a continuous, real-time measurement of product formation and, consequently, the reaction rate.
Rate Law Dependencies
The observed rate of hydrolysis (kobs) shows a distinct dependence on pH, which is a hallmark of the different mechanistic regimes.
| pH Range | Catalysis | Rate-Determining Step | Expected Rate Law |
| Acidic (pH < 4) | Specific Acid (H₃O⁺) | Attack of H₂O on protonated ester | Rate = kH+[Ester][H⁺] |
| Neutral (pH ~ 4-8) | Uncatalyzed / General Base | Attack of H₂O on ester | Rate = k₀[Ester] |
| Alkaline (pH > 8) | Specific Base (OH⁻) | Attack of OH⁻ on ester | Rate = kOH-[Ester][OH⁻] |
A plot of log(kobs) versus pH typically yields a characteristic V-shaped or U-shaped profile, clearly delineating the regions of acid-catalysis, base-catalysis, and the pH-independent neutral hydrolysis.[9][10]
Experimental Protocol: Spectrophotometric Monitoring of Hydrolysis
This protocol provides a robust, self-validating method for determining the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound. The principle of a self-validating system is embedded by ensuring that control experiments (e.g., substrate in buffer without catalyst) yield negligible reaction rates, confirming that the observed changes are due to the intended hydrolysis reaction.[8]
Objective
To measure the rate of hydrolysis of this compound at a constant pH and temperature by monitoring the formation of 4-nitrobenzyl alcohol using UV-Vis spectrophotometry.
Materials
-
This compound (substrate)
-
Buffer solutions of known pH (e.g., 0.05 M phosphate for pH 6.5-8.0, 0.05 M borate for pH 9.0-10.5)[9]
-
UV-Vis Spectrophotometer with a temperature-controlled cell holder
-
1.0 cm path length quartz cuvettes
-
Micropipettes
-
Thermostatted water bath
Procedure
-
Preparation of Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in methanol. This stock must be prepared fresh daily to minimize spontaneous hydrolysis.
-
Instrument Setup: Set the spectrophotometer to monitor the wavelength of maximum absorbance for 4-nitrobenzyl alcohol (this should be determined by running a spectrum of the pure product, but is typically in the UV range). Set the cell holder to the desired reaction temperature (e.g., 25 °C).
-
Reaction Mixture Preparation: Pipette 2.9 mL of the desired pH buffer into a quartz cuvette and place it in the cell holder. Allow at least 5 minutes for the buffer to reach thermal equilibrium.
-
Reaction Initiation: To start the reaction, add 100 µL of the this compound stock solution to the cuvette. Immediately cap the cuvette with parafilm, invert twice to mix, and begin recording absorbance as a function of time. The final substrate concentration will be approximately 0.33 mM.
-
Data Collection: Record the absorbance at fixed time intervals (e.g., every 15 seconds) for a duration sufficient to establish a linear initial rate (typically 5-10 minutes).
Data Analysis
-
Calculate Initial Rate: Plot Absorbance versus Time (in seconds). The initial portion of this plot should be linear. The slope of this line represents the initial rate of the reaction in Absorbance units/sec.
-
Convert to Molarity/sec: Use the Beer-Lambert Law (A = εbc) to convert the rate. The rate in M/s is calculated as: Rate (M/s) = Slope (Abs/s) / (ε * b), where ε is the molar absorptivity of 4-nitrobenzyl alcohol at the monitored wavelength and b is the path length (1 cm).
-
Determine kobs: Since the concentration of the nucleophile (water or OH⁻) is constant, the reaction follows pseudo-first-order kinetics. The observed rate constant, kobs, is calculated by: k_obs (s⁻¹) = Rate (M/s) / [Ester]initial.
Caption: Workflow for the spectrophotometric kinetic analysis of hydrolysis.
Conclusion
The hydrolysis of this compound provides an elegant and highly instructive model for exploring the fundamental mechanisms of chemical reactivity. The interplay between the substrate's electronic structure and the pH of the reaction medium dictates the operative pathway, shifting between acid- and base-catalyzed routes. The BAC2 mechanism, dominant in alkaline conditions, is a cornerstone of saponification reactions, characterized by its potent nucleophile and irreversible nature. Conversely, the AAC2 mechanism illustrates the principle of substrate activation required for reactions with weaker nucleophiles. By employing straightforward spectrophotometric techniques, these complex mechanistic principles can be quantitatively investigated, offering invaluable insights for researchers in chemistry, biochemistry, and pharmaceutical science.
References
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. study.com [study.com]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. irejournals.com [irejournals.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Theoretical Properties and Applications of 4-Nitrobenzyl Acetate
Introduction
4-Nitrobenzyl acetate is a crystalline organic compound that serves as a pivotal intermediate and reagent in modern organic synthesis. While structurally unassuming, its true value lies in the nuanced reactivity conferred by the interplay between the ester functionality and the para-nitrobenzyl group. This guide provides an in-depth exploration of the theoretical underpinnings of this compound, from its fundamental physicochemical and spectral properties to its sophisticated application as a protecting group in complex molecular syntheses. Designed for researchers, chemists, and professionals in drug development, this document elucidates the causality behind its utility, offering both foundational knowledge and practical, field-proven insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective use and characterization. This compound is a white to pale yellow crystalline solid, and its properties are well-documented.[1]
Physicochemical Data
The core quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 619-90-9 | [1][2][3] |
| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |
| Molecular Weight | 195.17 g/mol | [1][2][3][4] |
| Appearance | White to Orange to Green powder to crystal | [1][5] |
| Melting Point | 76 - 79 °C | [5] |
| Purity | >98.0% | [1][2] |
| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [1][2] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |
| LogP | 1.6579 | [2] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. It displays a sharp singlet for the methyl protons (CH₃) at approximately δ 2.15 ppm. The benzylic methylene protons (CH₂) appear as a singlet around δ 5.19 ppm. The aromatic region shows two distinct doublets, typical of a 1,4-disubstituted benzene ring, appearing at approximately δ 7.51 ppm and δ 8.22 ppm.[6]
-
¹³C NMR Spectroscopy : The carbon spectrum confirms the structure with signals for the methyl carbon around δ 20.95 ppm, the methylene carbon at δ 64.88 ppm, and the ester carbonyl carbon at δ 170.66 ppm. The aromatic carbons appear in the δ 123-148 ppm range, with the carbon bearing the nitro group being the most deshielded.[6][7]
-
Infrared (IR) Spectroscopy : Key vibrational frequencies include a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the N-O stretching of the nitro group. A C-O stretch for the ester linkage is also present around 1240 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 195. The fragmentation pattern would likely involve the loss of the acetyl group or cleavage at the benzylic position.
Synthesis and Core Reactivity
The utility of this compound stems from its straightforward synthesis and predictable reactivity, making it a reliable component in synthetic workflows.
Synthesis Protocol
This compound is commonly prepared via the nucleophilic substitution of 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium acetate or potassium acetate.[8] This reaction proceeds efficiently in a polar solvent. An established laboratory-scale procedure is detailed below.
Workflow: Synthesis of this compound
Caption: General workflow for synthesizing this compound.
Step-by-Step Methodology (Adapted from Organic Syntheses[8])
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzyl chloride (1 equiv.), sodium acetate (1.5 equiv.), and glacial acetic acid.
-
Reaction: Heat the mixture to reflux with stirring for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, pour the reaction mixture into a beaker containing cold water, stirring vigorously to precipitate the crude product and break up any lumps.
-
Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove residual acetic acid and salts.
-
Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system, such as methanol, to yield pale yellow crystals of this compound.[8] The melting point should be sharp, around 77-78°C.[8]
Key Reactions: Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 4-nitrobenzyl alcohol and the corresponding acetate salt.[9] This reaction is fundamental and serves as the basis for its deprotection when used to mask a hydroxyl group.
The 4-Nitrobenzyl Moiety as a Protecting Group
The most significant application of this compound and related compounds is in protecting group chemistry. A protecting group is a molecular entity that temporarily masks a reactive functional group to prevent it from participating in undesired side reactions during a synthetic sequence.[10]
Principles of Protection and Deprotection
The 4-nitrobenzyl (Pnb) group is particularly valuable for protecting carboxylic acids and, less commonly, alcohols.[11] Its utility is grounded in three pillars:
-
Ease of Introduction: It can be readily attached, for example, by reacting a carboxylic acid with 4-nitrobenzyl bromide.
-
Robust Stability: The Pnb ester is stable to a wide range of reaction conditions, including many acidic and mild basic conditions, making it compatible with diverse synthetic transformations on other parts of the molecule.[10]
-
Specific Cleavage: The true power of the Pnb group lies in its selective removal under conditions that typically do not affect other common protecting groups, ensuring high "orthogonality".[10]
Deprotection is not a simple hydrolysis. Instead, it is a multi-step process initiated by the reduction of the nitro group to an amine. This electronic transformation from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂) destabilizes the benzylic C-O bond, facilitating its cleavage.[12] The most common method for this is catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).
Workflow: Protection of a Carboxylic Acid and Reductive Deprotection
Caption: Protection of a carboxylic acid with a 4-nitrobenzyl group and its subsequent reductive cleavage.
Application in Drug Development and Complex Synthesis
In the multi-step synthesis of pharmaceutical agents, the ability to selectively protect and deprotect functional groups is paramount. The 4-nitrobenzyl group allows chemists to perform reactions on other parts of a complex molecule without affecting a protected carboxylate. Its removal under mild, neutral hydrogenolysis conditions is particularly advantageous as it avoids the harsh acids or bases that might damage sensitive stereocenters or functional groups elsewhere in the molecule. This makes it an essential tool in the synthesis of peptides, nucleosides, and other complex natural products.
Furthermore, the nitrobenzyl scaffold is foundational to the field of photolabile protecting groups ("photocages").[12] While 4-nitrobenzyl itself is not the most common photolabile group, related structures (like the o-nitrobenzyl group) can be cleaved with UV light. This allows for the spatio-temporal release of a caged bioactive molecule, a technique with profound applications in cell biology and neurobiology to study dynamic processes.[12]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial. It is recommended to handle the compound in a well-ventilated area or a fume hood.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Storage: Store the container tightly closed in a cool, dry, and shaded area away from incompatible materials like strong oxidizing agents.[13]
-
Hazards: The compound is not classified as hazardous under the Globally Harmonized System (GHS), but direct contact with skin, eyes, and clothing should be avoided.[13] In case of contact, rinse the affected area with plenty of water.[13]
Conclusion
This compound is a compound whose significance transcends its simple structure. Its well-defined physical and spectral properties make it easy to identify and work with. While its direct applications are limited, its role as a precursor to the 4-nitrobenzyl protecting group is of immense value in organic synthesis. The stability of the Pnb group, combined with its unique and mild reductive cleavage mechanism, provides chemists with a powerful and orthogonal tool for the construction of complex and sensitive molecules. This strategic utility firmly establishes this compound and its derivatives as indispensable reagents in the toolkits of researchers in academia and the pharmaceutical industry.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) 13C NMR [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Purity and Analysis of 4-Nitrobenzyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Nitrobenzyl Acetate: Properties and Significance
This compound, also known as acetic acid 4-nitrobenzyl ester, is a stable, crystalline solid appearing as a white to pale yellow powder.[1][2] It possesses a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[3][4][5] This compound serves as a vital building block in organic synthesis and is particularly noted for its use in proteomics research.[3] Its utility is underscored by the presence of the nitro group, which can be readily reduced to an amine, and the benzyl acetate moiety, which can be hydrolyzed to an alcohol, offering versatile handles for further chemical modifications. In drug development, related compounds like 4-nitrobenzyl carbamates are explored as triggers for bioreductive drugs.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 619-90-9 | [3][4] |
| Molecular Formula | C₉H₉NO₄ | [3][1][4] |
| Molecular Weight | 195.17 g/mol | [3][1][4] |
| Appearance | White to orange to green powder to crystal | [1] |
| Melting Point | 76.0 to 79.0 °C | |
| Purity (Typical) | >98.0% | [1][4] |
Synthesis and Potential Impurities: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved through the esterification of 4-nitrobenzyl alcohol with acetic anhydride or acetyl chloride. Another well-established method involves the reaction of 4-nitrobenzyl chloride or bromide with a salt of acetic acid, such as sodium acetate or potassium acetate.[7] While these methods are generally efficient, they are not without the potential for impurity generation.
A critical understanding of the reaction mechanisms allows for the prediction and mitigation of common impurities.
Common Synthetic Routes and Associated Impurities:
-
From 4-Nitrobenzyl Alcohol: The esterification of 4-nitrobenzyl alcohol is an equilibrium-driven process. Incomplete reaction is a primary source of the starting material remaining as an impurity. Side reactions, such as the formation of di-4-nitrobenzyl ether under acidic conditions, can also occur, though typically to a lesser extent.
-
From 4-Nitrobenzyl Halide: The nucleophilic substitution of a halide by acetate is a robust method.[7] However, the primary impurity concern is the presence of unreacted 4-nitrobenzyl halide. Additionally, hydrolysis of the starting halide can lead to the formation of 4-nitrobenzyl alcohol.[8]
Potential Impurities to Consider:
-
4-Nitrobenzyl alcohol: A common process-related impurity resulting from incomplete esterification or hydrolysis of the starting halide.[8][9]
-
4-Nitrobenzyl chloride/bromide: Unreacted starting material from the nucleophilic substitution route.[7]
-
Acetic acid: A byproduct of the esterification reaction that can be carried through if not adequately removed during workup.
-
Positional Isomers (2- and 3-nitrobenzyl acetate): These can arise if the starting nitrotoluene material used to synthesize the precursor 4-nitrobenzyl alcohol or halide contains isomeric impurities.
-
Related Impurities: In some cases, impurities from commercially available starting materials, such as 3-amino-4-nitrobenzoic acid in 5-amino-2-nitrobenzoic acid, can lead to unexpected byproducts like 3-amino-4-nitrobenzyl acetate.[10]
The following diagram illustrates a typical synthetic workflow and the points at which key impurities may be introduced.
Caption: Synthetic workflow for this compound and potential impurity entry points.
Purification Strategies: Achieving High Purity
Achieving the high purity (>98%) required for many applications necessitates a robust purification strategy.[1][4]
-
Recrystallization: This is the most common and effective method for purifying this compound.[7] Methanol is a frequently used solvent for this purpose.[7] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. Multiple recrystallization steps may be necessary to achieve the desired purity level.
-
Column Chromatography: For the removal of closely related impurities, such as positional isomers or byproducts with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often effective for the separation.[10]
Comprehensive Analytical Methods for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying impurities.[11][12] A reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Assay
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% water and 40% acetonitrile, ramping to 90% acetonitrile over 15 minutes. The mobile phase may be acidified with a small amount of phosphoric or formic acid for better peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 274 nm, where the nitroaromatic chromophore exhibits strong absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to those of known standards.
The following diagram outlines the logical workflow for HPLC analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation and can also provide information on purity. Both ¹H and ¹³C NMR are valuable.
-
¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The aromatic protons typically appear as two doublets in the downfield region (around 8.23 and 7.53 ppm in CDCl₃).[13] The benzylic protons (CH₂) present as a singlet at approximately 5.20 ppm, and the acetyl methyl protons (CH₃) appear as a singlet around 2.16 ppm.[13] The presence of signals corresponding to impurities like 4-nitrobenzyl alcohol (benzylic protons at ~4.8 ppm) can be readily detected.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals for this compound in CDCl₃ include the carbonyl carbon around 170.5 ppm, the aromatic carbons between 123 and 148 ppm, the benzylic carbon at approximately 64.9 ppm, and the methyl carbon around 20.7 ppm.[13]
Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.23 | d | 2H, Aromatic |
| 7.53 | d | 2H, Aromatic | |
| 5.20 | s | 2H, -CH₂- | |
| 2.16 | s | 3H, -CH₃ | |
| ¹³C | 170.51 | - | C=O |
| 148.16 | - | Aromatic C-NO₂ | |
| 147.53 | - | Aromatic C-CH₂ | |
| 128.26 | - | Aromatic CH | |
| 123.91 | - | Aromatic CH | |
| 64.9 | - | -CH₂- | |
| 20.73 | - | -CH₃ | |
| Data sourced from The Royal Society of Chemistry.[13] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying impurities. Electrospray ionization (ESI) is a common technique used for this purpose.
-
Expected Ions: In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 196.06 and adducts such as the sodium adduct [M+Na]⁺ at m/z 218.04.[14]
-
Impurity Identification: The high sensitivity of MS allows for the detection of low-level impurities. For instance, the presence of 4-nitrobenzyl alcohol would be indicated by a signal at m/z 154.04 for its protonated molecule [M+H]⁺.
Other Analytical Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups. Key vibrational bands for this compound include a strong carbonyl (C=O) stretch around 1735 cm⁻¹, C-O stretching bands, and characteristic nitro group (NO₂) stretches around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).
-
Melting Point: A sharp melting point within the expected range (76-79 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Stability and Storage
This compound is generally a stable compound. However, it is recommended to store it in a cool, dark place, ideally below 15°C, to minimize potential degradation over time. It should be stored in a tightly sealed container to protect it from moisture.
Conclusion
The purity of this compound is a critical parameter that dictates its suitability for its intended applications, especially in the exacting fields of pharmaceutical development and proteomics. A thorough understanding of its synthesis, potential impurities, and the application of a comprehensive suite of analytical techniques—HPLC, NMR, and MS being the most crucial—is essential for ensuring its quality and the integrity of the subsequent research or manufacturing processes. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently assess and maintain the purity of this important chemical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. labproinc.com [labproinc.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Nitrobenzyl alcohol | SIELC Technologies [sielc.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. rsc.org [rsc.org]
- 14. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Safe Handling and Application of 4-Nitrobenzyl Acetate
This guide provides a comprehensive overview of 4-Nitrobenzyl acetate, designed for researchers, scientists, and drug development professionals. It moves beyond standard safety data sheets to offer a deeper understanding of the causality behind safety protocols, grounded in the compound's chemical properties and reactivity. This document is structured to provide actionable, field-proven insights to ensure the safe and effective use of this versatile reagent in a laboratory setting.
Compound Profile and Hazard Identification
This compound (C₉H₉NO₄), also known as acetic acid 4-nitrobenzyl ester, is a crystalline solid commonly used in organic synthesis and biochemical research.[1][2][3] While not classified as a hazardous substance by the Globally Harmonized System (GHS), a thorough understanding of its properties is crucial for safe handling.[4] The primary concerns revolve around potential irritation, the risks associated with nitroaromatic compounds, and its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 619-90-9 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [1][3] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | 76 - 79 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and methanol; insoluble in water. | [5] |
The presence of the nitro group on the aromatic ring is a key feature influencing the compound's reactivity and safety considerations. Nitroaromatic compounds, as a class, can be thermally sensitive, and their decomposition can be catalyzed by various factors.[6][7] While this compound is stable under normal laboratory conditions, it is prudent to handle it with an awareness of the potential hazards associated with this functional group.
Core Safety Directives and Rationale
Safe handling of this compound is predicated on a clear understanding of its potential routes of exposure and its chemical reactivity. The following directives explain the causality behind the recommended safety procedures.
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust, skin contact, and eye contact.[4][8] Ingestion is also a potential, though less common, route.
-
Engineering Controls: The most effective way to control exposure is to handle the solid compound in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any airborne dust.[8]
-
Personal Protective Equipment (PPE): PPE is the final line of defense against exposure.[4]
-
Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust getting into the eyes.[4][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4][8] Organic compounds can be absorbed through the skin, and while this compound is not classified as a skin sensitizer, repeated or prolonged contact should be avoided.[10]
-
Body Protection: A lab coat should be worn to protect skin and clothing from spills and contamination.[4][8]
-
The rationale for these PPE choices is to create a barrier against the primary exposure routes. The use of a fume hood addresses the inhalation risk, while gloves and goggles prevent dermal and ocular exposure, respectively.
Safe Storage and Handling
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Handling Solid Compound: When weighing and transferring the solid, do so in a manner that minimizes dust generation.[11] Use a spatula and weigh the compound on weighing paper or in a suitable container within a fume hood or on a balance with a draft shield.[12] Avoid creating and inhaling dust.[4]
The reasoning behind these storage and handling procedures is to prevent accidental reactions and to minimize the risk of creating an inhalable dust. Storing it away from strong oxidizers is a general precaution for organic compounds to prevent exothermic and potentially dangerous reactions.
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving this compound.
Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in an organic solvent.
-
Preparation and PPE: Before starting, ensure you are wearing the appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.[4][8]
-
Work Area: Perform all steps in a certified chemical fume hood.[8]
-
Weighing:
-
Place a clean, dry beaker or flask on a tared analytical balance.
-
Carefully transfer the desired mass of this compound to the container using a clean spatula.[12]
-
Record the exact mass.
-
-
Dissolution:
-
Add a small amount of the desired solvent (e.g., ethanol, methanol) to the container with the solid.[5][13]
-
Gently swirl the container to dissolve the solid. A magnetic stirrer can be used for larger volumes.[13]
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a cool, dry place, away from ignition sources if a flammable solvent was used.[11]
-
Spill Response Protocol
In the event of a spill, a calm and methodical response is essential. This protocol is for a minor spill that can be safely handled by laboratory personnel. For major spills, evacuate the area and follow your institution's emergency procedures.
-
Alert and Assess: Immediately alert others in the vicinity. Assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Evacuate and Isolate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.[6]
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6] For larger spills, consider additional protection like shoe covers.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop up the material and place it in a labeled waste container.[6] Avoid creating dust. A wet paper towel can be used to gently wipe the area after the bulk of the solid has been removed.
-
For a solution spill, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[14]
-
Once the liquid is absorbed, carefully scoop the absorbent material into a labeled waste container.[10]
-
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.[10]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[4]
Chemical Reactivity and Applications
Understanding the chemical reactivity of this compound is key to its effective and safe use.
Role as a Protecting Group
The 4-nitrobenzyl group is a well-established protecting group in organic synthesis, particularly for carboxylic acids and alcohols.[15] Its utility stems from the fact that it is stable to a range of reaction conditions but can be cleaved under specific, often mild, conditions.[15] This allows for the selective protection and deprotection of functional groups during complex multi-step syntheses.[15] The electron-withdrawing nitro group plays a crucial role in the reactivity of the benzylic position.[16]
Use in Proteomics and Biochemical Assays
This compound is used in proteomics research and as a substrate in various biochemical assays.[2] For example, it has been used as a substrate to study the enzymatic activity of esterases and lipases.[5] The hydrolysis of the ester bond by these enzymes releases 4-nitrophenol, a chromogenic compound that can be quantified spectrophotometrically, allowing for the determination of enzyme kinetics.[5]
Hydrolysis and Decomposition
The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions, to yield 4-nitrobenzyl alcohol and acetate.[17] The kinetics and mechanism of hydrolysis of related nitrophenyl esters have been studied extensively.[18][19][20]
Nitroaromatic compounds can undergo thermal decomposition, and the mechanisms can be complex, often initiated by the cleavage of the C-NO₂ bond.[11][21] While this compound is stable under normal conditions, it is important to avoid excessive heat.
Visualized Workflows
The following diagrams, generated using Graphviz, provide clear, visual representations of key safety and experimental workflows.
Workflow for Safe Handling of Solid this compound
Caption: A stepwise workflow for safely weighing solid this compound.
Decision Tree for Spill Response
Caption: A decision-making workflow for responding to a this compound spill.
Conclusion
This compound is a valuable reagent in organic synthesis and biochemical research. While it does not present acute, severe hazards, its safe and effective use requires a thorough understanding of its chemical properties and potential risks. By adhering to the principles of exposure control, proper handling and storage, and by being prepared for potential incidents such as spills, researchers can confidently and safely incorporate this compound into their work. This guide serves as a foundation for developing a robust safety culture when working with this compound and related compounds.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Minsky DTIC [dtic.minsky.ai]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scienceready.com.au [scienceready.com.au]
- 9. csub.edu [csub.edu]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. csstc.org [csstc.org]
- 14. emerginginvestigators.org [emerginginvestigators.org]
- 15. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 16. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Introduction: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to 4-Nitrobenzyl Acetate: Safety, Handling, and Emergency Protocols
In the landscape of drug discovery and proteomics research, this compound (CAS No. 619-90-9) serves as a valuable biochemical building block.[1][2] While its primary application lies in specialized synthesis and research, a comprehensive understanding of its safety profile is paramount for any professional handling this compound. This guide moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide a practical, in-depth framework for researchers and laboratory managers, grounding every recommendation in the fundamental chemical properties of the substance and established principles of laboratory safety.
The narrative of this compound's safety is one of prudent caution rather than extreme hazard. Notably, under the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance or mixture.[3] However, the absence of a formal hazard classification should not be misconstrued as an absence of risk. For any research chemical, especially a solid that can form dust, adherence to rigorous safety protocols is a self-validating system that protects both the researcher and the integrity of the experiment.
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of safe handling. Misidentification of reagents is a preventable source of laboratory incidents.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonym(s) | Acetic Acid 4-Nitrobenzyl Ester | [1][2] |
| CAS Number | 619-90-9 | [1][2][3] |
| Molecular Formula | C₉H₉NO₄ | [1][2][4] |
| Molecular Weight | 195.17 g/mol | [1][2][4] |
| Property | Data | Source(s) |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Purity | Typically >98.0% | [1] |
| Melting Point | 76 - 79 °C / 168.8 - 174.2 °F | |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in ethanol with heat as needed. | [5] |
| Stability | Stable under normal temperatures and pressures. | [6] |
Hazard Analysis and Risk Mitigation
While not GHS-classified as hazardous, a risk assessment must consider the compound's physical form and potential routes of exposure.[3] The primary risks associated with this compound are physical, stemming from its nature as a fine powder, and potential, uninvestigated toxicological properties.
Core Principles of Mitigation:
-
Containment: The most effective safety control is to prevent the material from becoming airborne or coming into contact with personnel.
-
Ventilation: Engineering controls are superior to personal protective equipment. Always handle the compound in a well-ventilated area, preferably a fume hood, to minimize inhalation risk.[6][7]
-
Hygiene: Strict personal hygiene practices are critical. Wash hands thoroughly after handling, and never eat, drink, or smoke in the laboratory.[6][8]
Experimental Workflow: Safe Handling Protocol
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the handling process.
-
Preparation & Engineering Controls Verification:
-
Personal Protective Equipment (PPE) Adornment:
-
Eye Protection: Wear chemical safety goggles with side shields (compliant with EN166 or OSHA 29 CFR 1910.133).[6] This is non-negotiable to prevent accidental eye contact with dust particles.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[3][6] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, a protective suit may be warranted.[3]
-
-
Material Handling:
-
Handle the container carefully to avoid generating dust.
-
Use spatulas and weighing boats appropriate for handling fine powders.
-
If transferring the solid, perform this action deep within the fume hood to contain any dust. The principle is to minimize the escape of particulates into the breathing zone.
-
-
Post-Handling & Decontamination:
Caption: Workflow for Safe Handling of this compound.
Emergency Response Protocols
Even with meticulous planning, accidental exposures can occur. A clear, logical response plan is essential.
First Aid Measures
The immediate response to an exposure is to remove the individual from the source of contamination and dilute the substance.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] If contact lenses are present and easy to remove, do so.[3] Seek medical attention if irritation persists.[3][6]
-
Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin area thoroughly with soap and water.[6][9] If skin irritation develops or persists, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][6] If the person feels unwell, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.[6][9]
Accidental Release Measures (Spill Response)
The primary goal is to contain the spill without creating more dust, protect personnel, and prevent the substance from entering drains.
-
Evacuate & Secure: Keep unnecessary personnel away from the spill area.[3][7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Wear appropriate PPE, including respiratory protection if there is significant dust.
-
Contain & Clean:
-
Decontaminate: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Dispose: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations.[3][8]
Caption: Emergency Response Flowchart for this compound.
Storage, Stability, and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents.[6] The rationale is to prevent degradation of the product and avoid potentially hazardous reactions.
-
Stability & Reactivity: The material is generally stable.[6] However, as an aromatic nitro compound, it may react vigorously if mixed with strong reducing agents or bases.[8] While not highly flammable, combustion can produce hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][10]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[8] Entrust disposal to a licensed waste disposal company.[3] Do not allow the product to enter drains or waterways.[3][8]
Fire-Fighting Measures
-
Combustibility: this compound is a combustible solid. A significant hazard is the potential for dust to form an explosive mixture with air if ignited by a spark or flame.[8]
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[3]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8] This is necessary to protect against hazardous combustion products like NOx and CO.[8]
Conclusion
The safe handling of this compound is a function of diligent adherence to standard laboratory best practices, with a particular focus on minimizing dust generation and inhalation. While it lacks a formal GHS hazard classification, its potential for irritation and the uninvestigated nature of its full toxicological profile demand a conservative and respectful approach. By understanding the causality behind each safety recommendation—from ventilation's role in exposure prevention to the specific actions required in an emergency—researchers can confidently and safely utilize this compound in their critical work.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to 4-Nitrobenzyl Acetate: From Historical Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrobenzyl acetate, a versatile organic compound with significant applications in synthetic chemistry and drug development. Delving into its historical discovery, this document traces the evolution of its synthesis and its emergence as a critical tool for chemists. The guide offers an in-depth analysis of its chemical properties, detailed experimental protocols for its preparation, and its multifaceted role as a protecting group. Particular emphasis is placed on the mechanistic underpinnings of its utility, including both photolytic and chemical deprotection strategies. Furthermore, this guide explores the practical applications of this compound in complex molecular syntheses, including peptide synthesis and its role in the development of innovative prodrug strategies, providing valuable insights for professionals in the field of drug discovery and development.
Introduction: Unveiling a Key Synthetic Workhorse
This compound, systematically named (4-nitrophenyl)methyl acetate, is a crystalline solid that has carved a niche for itself in the arsenal of synthetic organic chemists.[1][2] While seemingly a simple ester, its true value lies in the strategic placement of the nitro group on the benzyl moiety. This electron-withdrawing group profoundly influences the reactivity of the benzylic position, making the 4-nitrobenzyl group an excellent photolabile protecting group and a useful intermediate in a variety of chemical transformations.[3][4] Its journey from a laboratory curiosity to an indispensable tool in areas like proteomics research and pharmaceutical synthesis is a testament to the enduring quest for precise molecular control.[5][6] This guide aims to provide a holistic understanding of this compound, from its foundational chemistry to its advanced applications.
Discovery and Historical Context
The genesis of this compound can be traced back to the foundational era of organic chemistry. While a singular "discovery" paper is not readily apparent, early preparations of related p-nitrobenzyl compounds were reported in the latter half of the 19th century. The esteemed publication, Organic Syntheses, in its collective volume of 1955, details a robust procedure for the synthesis of this compound, citing earlier work by Grimaux in 1867 and Beilstein and Kuhlberg in 1868.[7] These early explorations into the nitration of benzyl derivatives and the substitution reactions of p-nitrobenzyl halides laid the groundwork for the eventual synthesis and characterization of this compound.
The true significance of the 4-nitrobenzyl group, however, emerged with the development of protecting group chemistry. The need to selectively mask reactive functional groups during multi-step syntheses drove the exploration of various chemical moieties. The unique electronic properties of the 4-nitrobenzyl group, particularly its susceptibility to cleavage under specific conditions, positioned it as a valuable asset in this evolving field.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in a research setting.
| Property | Value | Reference(s) |
| CAS Number | 619-90-9 | [6] |
| Molecular Formula | C₉H₉NO₄ | [6] |
| Molecular Weight | 195.17 g/mol | [6] |
| Appearance | White to pale yellow crystalline solid | [8] |
| Melting Point | 77-78 °C | [7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | [7] |
| IUPAC Name | (4-nitrophenyl)methyl acetate | [2] |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. Researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy that correspond to the aromatic protons of the nitro-substituted benzene ring, the methylene protons of the benzyl group, the methyl protons of the acetate group, and the carbonyl and nitro group stretches.
Synthesis of this compound: A Validated Protocol
The most reliable and widely cited method for the laboratory-scale synthesis of this compound is the reaction of p-nitrobenzyl chloride with sodium acetate in glacial acetic acid. The procedure detailed in Organic Syntheses provides a clear, step-by-step methodology that has been validated by the chemical community.[7]
Reaction Scheme
Caption: Synthesis of this compound from p-nitrobenzyl chloride.
Detailed Experimental Protocol
Materials:
-
p-Nitrobenzyl chloride (1.46 moles)
-
Fused sodium acetate (2.74 moles)
-
Glacial acetic acid (6.25 moles)
-
Methanol (for recrystallization)
-
Water
Procedure:
-
A mixture of p-nitrobenzyl chloride, fused sodium acetate, and glacial acetic acid is refluxed for 8-10 hours in a round-bottom flask fitted with a reflux condenser.[7]
-
After reflux, the reaction mixture is cooled, and the acetic acid is removed by distillation under reduced pressure.[7]
-
Water is added to the residue to break up the solid cake. The crude product is then collected by filtration and washed thoroughly with cold water.[7]
-
The crude this compound is purified by recrystallization from hot methanol to yield pale yellow needles.[7]
Self-Validation and Causality:
-
Why fused sodium acetate? Anhydrous sodium acetate is used to prevent the hydrolysis of the ester product and to act as a nucleophile.
-
Why glacial acetic acid as a solvent? Acetic acid provides a polar, protic medium that facilitates the nucleophilic substitution reaction and is easily removed under reduced pressure.
-
Why reflux? The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing ensures that the reaction mixture is maintained at its boiling point without loss of solvent.
-
Why recrystallization from methanol? This purification step is crucial to remove unreacted starting materials and byproducts, yielding a product of high purity, which is essential for subsequent applications.
The 4-Nitrobenzyl Group: A Versatile Protecting Group
The primary application of this compound and its derivatives in modern organic synthesis is the introduction of the 4-nitrobenzyl (NBn) protecting group. This group is particularly valuable for the protection of carboxylic acids, alcohols, amines, and phosphates.[4][9]
Protection of Carboxylic Acids
The 4-nitrobenzyl ester is a robust protecting group for carboxylic acids, offering enhanced stability towards acidic conditions compared to simple benzyl esters.[9] This makes it an ideal choice in complex synthetic sequences where acidic reagents are employed.
Experimental Protocol for 4-Nitrobenzyl Ester Formation:
-
To a solution of the carboxylic acid in a suitable solvent (e.g., DMF, acetone), add a base (e.g., triethylamine, potassium carbonate).
-
Add 4-nitrobenzyl bromide or a similar 4-nitrobenzylating agent and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up involves partitioning between an organic solvent and water, followed by purification of the 4-nitrobenzyl ester by chromatography or recrystallization.
Protection of Alcohols and Amines
Alcohols and amines can be protected as 4-nitrobenzyl ethers and 4-nitrobenzylamines, respectively. The protection strategy typically involves the reaction of the alcohol or amine with a 4-nitrobenzyl halide in the presence of a base.[10]
Deprotection Strategies: Releasing the Functional Group
The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The 4-nitrobenzyl group offers several deprotection pathways, providing chemists with valuable flexibility.
Photocleavage: A Spatiotemporally Controlled Deprotection
The most notable feature of the ortho-nitrobenzyl group, and to a lesser extent the para-nitrobenzyl group, is its photolability.[4] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and 2-nitrosobenzaldehyde (in the case of the ortho isomer).[11]
Caption: Simplified mechanism of photocleavage for a nitrobenzyl-protected alcohol.
This light-triggered deprotection allows for precise spatial and temporal control, a feature that is highly advantageous in applications such as the synthesis of microarrays and the controlled release of bioactive molecules.[12]
Chemical Deprotection Methods
In addition to photolysis, the 4-nitrobenzyl group can be removed under various chemical conditions, offering alternatives when photochemical methods are not suitable.
-
Reduction: The nitro group can be reduced to an amine, which facilitates the cleavage of the benzylic C-O bond. Common reducing agents include:
-
Catalytic Hydrogenation: H₂ gas with a palladium catalyst (Pd/C).
-
Dissolving Metal Reduction: Sodium dithionite (Na₂S₂O₄).
-
Indium Metal: In the presence of aqueous ethanolic ammonium chloride, indium metal effectively reduces the nitro group and cleaves the benzylic C-O bond to liberate the deprotected compound and 4-toluidine as a byproduct.[9] This method is notable for its mildness and compatibility with a range of other functional groups.[9]
-
-
Nucleophilic Cleavage: In some cases, strong nucleophiles can displace the protected functional group from the benzylic position.
-
Oxidative Cleavage: After reduction of the nitro group to an amino group, the resulting p-aminobenzyl ether can be cleaved oxidatively.[10]
Applications in Drug Development and Complex Synthesis
The unique properties of the 4-nitrobenzyl group have led to its adoption in several areas of drug discovery and development.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids like aspartic acid and glutamic acid are often protected as 4-nitrobenzyl esters. This protection strategy prevents unwanted side reactions during peptide chain elongation and is compatible with standard Fmoc-based methodologies.[9]
Prodrug Design
The concept of a prodrug, an inactive precursor that is converted to an active drug in the body, is a cornerstone of modern pharmacology. The 4-nitrobenzyl group has been ingeniously employed as a trigger in bioreductive prodrugs for cancer therapy.[1][13]
Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this approach, a non-toxic prodrug is administered systemically. A gene encoding a specific enzyme, such as E. coli nitroreductase, is delivered to and expressed only in tumor cells.[13] This localized enzyme then reduces the nitro group of the 4-nitrobenzyl-protected cytotoxic agent, triggering its release and killing the cancer cells. This strategy minimizes systemic toxicity by confining the activation of the drug to the tumor site.[13]
Caption: Conceptual workflow of GDEPT using a 4-nitrobenzyl-based prodrug.
Total Synthesis of Natural Products
While the trend in modern total synthesis is to minimize the use of protecting groups, they remain indispensable in many complex syntheses.[14] The 4-nitrobenzyl group has been utilized in the synthesis of various natural products where its specific deprotection conditions are advantageous. Its stability to a range of reagents allows for its strategic deployment in lengthy synthetic routes.
Conclusion: A Legacy of Versatility and Innovation
From its early roots in 19th-century organic chemistry, this compound has evolved into a sophisticated and highly versatile tool for modern chemists. Its primary role as a precursor to the 4-nitrobenzyl protecting group has had a significant impact on the fields of peptide synthesis, complex molecule synthesis, and, most notably, in the innovative design of targeted cancer therapies. The ability to cleave the 4-nitrobenzyl group through both photochemical and chemical means provides a level of synthetic flexibility that is highly prized. As researchers continue to push the boundaries of molecular design and drug delivery, the fundamental principles embodied by this compound and its derivatives will undoubtedly continue to inspire new solutions to complex chemical challenges.
References
- 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of the 4-Nitrobenzyl Moiety
An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl Acetate Derivatives for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the 4-nitrobenzyl group stands out as a uniquely versatile and powerful tool. Its utility extends far beyond that of a simple aromatic building block; it serves as a cornerstone for advanced applications ranging from multi-step natural product synthesis to the sophisticated temporal and spatial control of biological processes. The electron-withdrawing nature of the nitro group fundamentally influences the reactivity of the benzylic position, making it a reliable electrophile for substitution reactions. Simultaneously, this same nitro group endows the moiety with latent functionality, enabling its transformation into a diverse array of protecting groups, most notably the celebrated photolabile protecting groups (PPGs) that can be cleaved with spatiotemporal precision using light.
This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of facts in favor of a narrative grounded in mechanistic understanding and practical application. We will explore the core synthetic strategies for preparing 4-nitrobenzyl esters, delve into the causality behind methodological choices, and provide field-proven protocols. Our objective is to equip you not just with the "how," but with the "why," enabling you to confidently select, implement, and troubleshoot the synthesis of this compound and its derivatives in your own research endeavors.
Chapter 1: Foundational Synthetic Methodologies for 4-Nitrobenzyl Esters
The construction of the 4-nitrobenzyl ester linkage is achievable through several robust and well-established chemical transformations. The choice of method is dictated by factors such as the complexity of the starting materials, desired stereochemical outcomes, and overall substrate tolerance.
Classical Esterification via Nucleophilic Substitution
One of the most direct and cost-effective methods for preparing simple 4-nitrobenzyl esters, such as the parent this compound, is the nucleophilic substitution of a 4-nitrobenzyl halide with a carboxylate salt.[1]
Causality and Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The carbon of the benzylic methylene group is rendered highly electrophilic by the inductive and resonance effects of the para-nitro group. The carboxylate anion acts as the nucleophile, displacing the halide leaving group (typically chloride or bromide). The reaction's success hinges on the use of a suitable polar aprotic solvent to solvate the cation of the carboxylate salt without overly solvating and deactivating the carboxylate nucleophile.
Detailed Experimental Protocol: Synthesis of this compound [1]
-
Reagents:
-
4-Nitrobenzyl chloride (1 mole)
-
Anhydrous sodium acetate (1.2 moles)
-
Glacial acetic acid
-
Methanol
-
-
Procedure:
-
A mixture of 4-nitrobenzyl chloride and anhydrous sodium acetate is prepared in a round-bottom flask equipped with a reflux condenser.
-
Glacial acetic acid is added as the solvent, and the mixture is heated to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into a large volume of ice water with vigorous stirring to precipitate the crude product.
-
The solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acetic acid and sodium salts.
-
The crude product is then recrystallized from a suitable solvent system, such as methanol, to yield pure, pale-yellow crystals of this compound.[1]
-
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis (literature value: 77-78°C) and spectroscopic methods (¹H NMR, ¹³C NMR).[1]
Direct Esterification of 4-Nitrobenzyl Alcohol
When starting from 4-nitrobenzyl alcohol, direct esterification offers a versatile route to a wide range of derivatives.[2]
-
Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[3] To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. This method is most effective for simple, robust substrates.
-
Acylation with Acid Chlorides or Anhydrides: A more reactive and generally higher-yielding approach involves the acylation of 4-nitrobenzyl alcohol with a carboxylic acid chloride or anhydride.[4] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct generated. This method is highly efficient and proceeds under mild conditions.
The Mitsunobu Reaction: A Paradigm of Control and Stereospecificity
For substrates that are sensitive, sterically hindered, or where stereochemical inversion is required, the Mitsunobu reaction is an indispensable tool.[5][6] It facilitates the condensation of an alcohol and a nucleophile (here, a carboxylic acid) under mild, neutral conditions, driven by a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][7]
Causality and Mechanism: The power of the Mitsunobu reaction lies in its ability to convert a poor leaving group (hydroxyl) into an excellent one. The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to the phosphorus atom, creating an oxyphosphonium species. The now-activated hydroxyl group is susceptible to SN2 attack by the carboxylate anion, proceeding with complete inversion of stereochemistry at the carbinol center. The thermodynamic driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6] This reaction is particularly valuable for synthesizing esters of hindered secondary alcohols.[8][9]
Detailed Experimental Protocol: Mitsunobu Esterification of a Hindered Alcohol [8]
-
Reagents:
-
Sterically hindered secondary alcohol (e.g., (-)-Menthol, 1.0 equiv)
-
4-Nitrobenzoic acid (1.5-4.0 equiv)
-
Triphenylphosphine (PPh₃, 1.5-4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-4.0 equiv)
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the alcohol, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF.
-
Cool the resulting solution in an ice bath to 0°C.
-
Add the DEAD or DIAD dropwise via syringe, ensuring the internal temperature remains below 10°C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction and perform an aqueous workup, typically washing with saturated aqueous sodium bicarbonate to remove excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 4-nitrobenzoate ester.
-
-
Trustworthiness: The use of excess reagents is often necessary to drive the reaction to completion, especially with hindered substrates.[8] Complete removal of the THF solvent is critical before purification to ensure efficient precipitation of the triphenylphosphine oxide byproduct.[8]
Diagram: The Mitsunobu Reaction Mechanism
Caption: Figure 1: Core Mechanism of the Mitsunobu Reaction.
Chapter 2: The 4-Nitrobenzyl Moiety as a Controllable Protecting Group
Beyond its role as a synthetic intermediate, the 4-nitrobenzyl group is a premier protecting group, particularly in its photolabile (ortho-nitrobenzyl) and chemically cleavable (para-nitrobenzyl) forms.[10]
Photocleavable Protecting Groups (PPGs): Harnessing Light for Precision
The ortho-nitrobenzyl group is one of the most widely used PPGs in biology and materials science.[11] Upon irradiation with UV light (typically 300-365 nm), it undergoes an intramolecular redox reaction, leading to its cleavage and the release of the protected functional group (e.g., a carboxylic acid).[12][13] This process is often referred to as "uncaging."
Mechanism of Photocleavage: The cleavage proceeds through a Norrish Type II-like mechanism. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[13] This ability to trigger deprotection with light provides unparalleled spatial and temporal control, which is critical for applications like controlled drug release and photo-patterning of surfaces.[14][15]
Diagram: Photocleavage of an o-Nitrobenzyl Ester
Caption: Figure 2: Photocleavage of an o-Nitrobenzyl Ester.
Chemical Cleavage of the p-Nitrobenzyl Group
While less common for photolysis, the para-nitrobenzyl (PNB) ester is a robust protecting group that is stable to acidic conditions but can be removed under specific reductive or basic conditions.
Reductive Cleavage: The most selective method for PNB group removal involves reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the benzyl system, converting the electron-withdrawing nitro group into an electron-donating amino group. The resulting p-aminobenzyl ester is highly unstable and readily undergoes cleavage, often via a 1,6-elimination mechanism, to release the free carboxylic acid.[16]
Detailed Experimental Protocol: Reductive Cleavage with Sodium Dithionite [16]
-
Reagents:
-
p-Nitrobenzyl ester (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄, 4.0 equiv)
-
Solvent system (e.g., Acetonitrile/Water or THF/Water)
-
Phosphate buffer (to maintain pH 8-9)
-
-
Procedure:
-
Dissolve the p-nitrobenzyl ester in a suitable solvent mixture.
-
Add an aqueous solution of sodium dithionite and buffer.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, acidify the aqueous layer to protonate the released carboxylic acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.
-
-
Selectivity: This method is notably selective. The PNB group can be cleaved in the presence of benzyl (Bzl) esters and benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) protecting groups, making it a valuable orthogonal strategy in complex peptide synthesis.[16]
Chapter 3: Comparative Analysis of Synthetic Strategies
The optimal synthetic route to a specific this compound derivative depends heavily on the context of the synthesis. The following table provides a comparative summary to aid in this critical decision-making process.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations | Primary Application |
| Nucleophilic Substitution | 4-Nitrobenzyl halide, Carboxylate salt | Reflux in polar solvent | Cost-effective, simple for parent acetate | Limited to SN2-compatible substrates, not ideal for complex acids | Large-scale synthesis of this compound.[1] |
| Fischer Esterification | 4-Nitrobenzyl alcohol, Carboxylic acid, H⁺ catalyst | Heat, equilibrium conditions | Uses common reagents | Equilibrium-limited, harsh conditions, not for sensitive substrates | Synthesis of simple, robust esters.[3] |
| Acylation | 4-Nitrobenzyl alcohol, Acid chloride/anhydride, Base | Room temp, aprotic solvent | High yield, fast, mild conditions | Requires preparation of acid chloride/anhydride | General purpose synthesis of diverse esters.[4] |
| Mitsunobu Reaction | Alcohol, Carboxylic acid, PPh₃, DEAD/DIAD | 0°C to room temp, neutral | Mild, high functional group tolerance, stereochemical inversion | Stoichiometric byproducts (TPPO), reagent cost | Synthesis with chiral centers or sensitive substrates.[7][8] |
| Enzymatic Synthesis | Alcohol, Carboxylic acid, Lipase | Mild temp, organic solvent | High selectivity (chemo-, regio-, stereo-), green chemistry | Slower reaction times, enzyme cost/stability | Chiral resolutions and specialty synthesis.[17] |
Conclusion and Future Outlook
The synthesis of this compound derivatives is a mature yet continually evolving field. From foundational methods like nucleophilic substitution to the nuanced control offered by the Mitsunobu reaction, chemists have a powerful arsenal of tools at their disposal. The true value of this chemical class is realized in its application, where the 4-nitrobenzyl moiety acts as a stable protecting group that can be removed on command, either by a flash of light or by selective chemical reduction. This functionality is central to advancements in areas like high-throughput synthesis, prodrug activation, and the development of smart biomaterials. As the demand for greater precision and control in chemical synthesis and biology grows, the strategic application of 4-nitrobenzyl derivatives will undoubtedly continue to expand, enabling discoveries that are currently beyond our reach.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. seas.upenn.edu [seas.upenn.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Enhancing Proteomic Analysis of Acidic Peptides through 4-Nitrobenzyl Ester Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of mass spectrometry-based proteomics, the comprehensive analysis of the entire proteome remains a formidable challenge. Acidic peptides, in particular, often exhibit poor ionization efficiency in positive-ion mode mass spectrometry, leading to their underrepresentation in large-scale studies. This application note details a robust chemical derivatization strategy employing 4-nitrobenzyl acetate's reactive precursor, 4-nitrobenzyl alcohol, to specifically modify the carboxylic acid groups of peptides. The conversion of these acidic moieties into 4-nitrobenzyl esters effectively neutralizes their negative charge and introduces a UV-active chromophore, significantly enhancing their detection and characterization by mass spectrometry. This guide provides the foundational principles, a detailed step-by-step protocol for derivatization, and insights into the subsequent mass spectrometric analysis, offering a practical solution for overcoming the challenges associated with acidic peptides in proteomics research.
Introduction: The Challenge of Acidic Peptides in Proteomics
The dynamic range of protein abundance and the diverse physicochemical properties of peptides present significant hurdles in achieving complete proteome coverage. Acidic peptides, which contain aspartic acid (Asp), glutamic acid (Glu), or a C-terminal carboxyl group, are particularly problematic in commonly used reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) workflows. In the acidic mobile phases typically used for RPLC, the carboxylic acid groups are protonated, which is favorable for retention. However, during electrospray ionization (ESI) in positive-ion mode, these acidic residues can suppress protonation at the N-terminus and basic residues (lysine, arginine, histidine), leading to lower charge states and reduced ionization efficiency. This results in diminished signal intensity and, consequently, poor sequence coverage for acidic proteins.
Chemical derivatization of the carboxylic acid groups offers a powerful solution to this analytical challenge. By converting the carboxyl groups into esters, their ability to carry a negative charge is eliminated. The choice of the esterifying agent is critical, and 4-nitrobenzyl alcohol presents several advantages:
-
Charge Neutralization: Esterification neutralizes the negative charge of the carboxyl groups, leading to improved ionization efficiency in positive-ion mode ESI-MS.
-
Enhanced Hydrophobicity: The addition of the benzyl group increases the hydrophobicity of the peptides, which can improve their retention on reversed-phase columns.
-
UV-Active Moiety: The nitrobenzyl group serves as a chromophore, enabling UV detection and quantification of the derivatized peptides.
This application note provides a comprehensive guide to the use of 4-nitrobenzyl alcohol for the derivatization of acidic peptides, enabling their enhanced detection and analysis in proteomics workflows.
Mechanism of 4-Nitrobenzyl Ester Formation
The derivatization of peptide carboxyl groups with 4-nitrobenzyl alcohol proceeds via an acid-catalyzed esterification reaction, a classic example of the Fischer-Speier esterification. In this reaction, the carboxylic acid is treated with an excess of the alcohol in the presence of a strong acid catalyst.
The reaction mechanism can be summarized in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of 4-nitrobenzyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final 4-nitrobenzyl ester product.
Figure 1. Mechanism of 4-Nitrobenzyl Ester Formation.
Experimental Protocols
This section provides a detailed protocol for the derivatization of peptide carboxyl groups with 4-nitrobenzyl alcohol, followed by sample cleanup for mass spectrometry analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrobenzyl alcohol | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | HPLC grade | Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Thermo Fisher Scientific |
| Water, LC-MS grade | Thermo Fisher Scientific | |
| C18 Solid-Phase Extraction (SPE) Cartridges | Waters | |
| Protein/Peptide Sample (dried) | User-provided |
Step-by-Step Derivatization Protocol
Figure 2. Workflow for Peptide Derivatization.
-
Preparation of Derivatization Solution:
-
Prepare a 1 M solution of 4-nitrobenzyl alcohol in trifluoroacetic acid (TFA). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
For example, to prepare 1 mL of the derivatization solution, dissolve 153.1 mg of 4-nitrobenzyl alcohol in 1 mL of TFA.
-
-
Peptide Reconstitution and Derivatization:
-
Start with a dried peptide sample (e.g., from a lyophilized tryptic digest).
-
Reconstitute the peptide sample in the derivatization solution. A typical starting point is 50 µL of the derivatization solution for a sample containing 10-50 µg of peptide.
-
Vortex briefly to ensure the peptide is fully dissolved.
-
Incubate the reaction mixture at 50°C for 2 hours in a sealed vial to prevent evaporation.
-
-
Sample Drying:
-
After incubation, cool the sample to room temperature.
-
Dry the sample completely using a vacuum centrifuge. This step is crucial to remove the excess TFA, which can interfere with subsequent steps.
-
-
Sample Cleanup using C18 SPE:
-
Reconstitution for SPE: Reconstitute the dried, derivatized peptide sample in 100 µL of SPE loading buffer (e.g., 0.1% TFA in water).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of 100% acetonitrile, followed by equilibration with 1 mL of SPE loading buffer.
-
Sample Loading: Load the reconstituted peptide sample onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of SPE loading buffer to remove salts and unreacted 4-nitrobenzyl alcohol.
-
Elution: Elute the derivatized peptides with 500 µL of elution buffer (e.g., 70% acetonitrile, 0.1% TFA).
-
Final Drying: Dry the eluted, derivatized peptides in a vacuum centrifuge.
-
-
Preparation for LC-MS Analysis:
-
Reconstitute the dried, derivatized peptides in a suitable solvent for your LC-MS system (e.g., 2% acetonitrile, 0.1% formic acid in water). The final concentration should be appropriate for your instrument's sensitivity.
-
Mass Spectrometry Analysis of 4-Nitrobenzyl Derivatized Peptides
The derivatization of carboxyl groups with 4-nitrobenzyl esters introduces a specific mass shift that must be accounted for during data analysis.
-
Mass Shift: The formation of a 4-nitrobenzyl ester results in the addition of a C7H5NO2 moiety (from 4-nitrobenzyl alcohol) and the loss of a hydrogen atom from the carboxylic acid. This corresponds to a monoisotopic mass increase of 135.0215 Da per derivatized carboxyl group.
This mass shift needs to be specified as a variable modification on aspartic acid (D), glutamic acid (E), and the C-terminus of peptides in your database search parameters.
Expected Improvements in MS Analysis:
-
Increased Signal Intensity: Due to the neutralization of the acidic groups, derivatized peptides are expected to show enhanced signal intensity in positive-ion ESI-MS.
-
Higher Charge States: The overall positive charge of the peptides may increase, leading to the observation of higher charge states, which can be beneficial for fragmentation analysis.
-
Predictable Fragmentation: The fragmentation of the 4-nitrobenzyl ester can produce a characteristic neutral loss of 136.0293 Da (C7H6NO2), which can be used as a diagnostic marker for derivatized peptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Efficiency | Incomplete reaction. | Ensure the peptide sample is fully dissolved in the derivatization solution. Increase incubation time or temperature (e.g., 60°C for 2 hours). |
| Presence of water in the reaction. | Use anhydrous TFA if available. Ensure the peptide sample is completely dry before adding the derivatization solution. | |
| Poor Recovery after SPE | Peptides are not binding to the C18 resin. | Ensure the SPE loading buffer is sufficiently acidic (e.g., 0.1% TFA). |
| Incomplete elution. | Increase the acetonitrile concentration in the elution buffer (e.g., to 80%). | |
| No MS Signal for Derivatized Peptides | Sample loss during processing. | Handle the sample carefully at each step. Ensure complete transfer of the sample between tubes. |
| Ion suppression. | Ensure the sample is adequately purified by SPE. Dilute the sample before LC-MS analysis. |
Conclusion
The derivatization of peptide carboxyl groups with 4-nitrobenzyl alcohol is a highly effective strategy to enhance the detection and analysis of acidic peptides in proteomics. This method directly addresses the issue of poor ionization efficiency of acidic peptides in positive-ion mode mass spectrometry. The detailed protocol provided in this application note offers a practical and reproducible workflow for researchers to implement this technique in their laboratories. By incorporating this derivatization step, scientists can achieve a more comprehensive and unbiased view of the proteome, leading to a deeper understanding of complex biological systems.
Application Notes and Protocols for Lipase Activity Assay Using 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the determination of lipase activity using a chromogenic substrate-based spectrophotometric assay. While the initial query specified 4-nitrobenzyl acetate, this guide will focus on the scientifically established and widely used substrate, 4-nitrophenyl acetate (pNPA) . This clarification is critical as the colorimetric assay relies on the generation of 4-nitrophenol, a product of pNPA hydrolysis, which is not produced from this compound. We will delve into the underlying principles of the assay, provide detailed, step-by-step protocols for its execution, and offer insights into data analysis and interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement a robust and reliable lipase activity assay for applications ranging from enzyme characterization to high-throughput screening of inhibitors.
Introduction: Substrate Selection and Assay Principle
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[1][2] The accurate quantification of their activity is fundamental in various fields, including drug development for conditions like obesity and pancreatitis.[2] Spectrophotometric assays employing p-nitrophenyl (pNP) esters are favored for their simplicity, sensitivity, and amenability to high-throughput formats.[2][3]
Clarification on the Substrate: 4-Nitrophenyl Acetate vs. This compound
It is imperative to distinguish between two structurally similar but functionally distinct compounds:
-
4-Nitrophenyl Acetate (pNPA): This is the standard chromogenic substrate for this assay. Lipase-catalyzed hydrolysis of the ester bond in pNPA releases acetic acid and 4-nitrophenol (pNP) .[1][4][5] Under alkaline conditions (typically pH > 7), pNP is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm.[2] The rate of increase in absorbance at this wavelength is directly proportional to the lipase activity.
-
This compound: This compound is an ester of 4-nitrobenzyl alcohol and acetic acid.[6] Lipase-catalyzed hydrolysis would yield 4-nitrobenzyl alcohol and acetic acid. 4-Nitrobenzyl alcohol does not possess the chromogenic properties of 4-nitrophenol and is therefore not suitable for this direct colorimetric assay.[7][8] While lipases can hydrolyze benzyl esters, a different detection method would be required.[9][10]
Therefore, this guide will proceed with the correct substrate, 4-nitrophenyl acetate (pNPA) , to ensure a functional and reliable assay.
Principle of the Assay
The assay is based on the lipase-catalyzed hydrolysis of the ester bond in 4-nitrophenyl acetate. This reaction liberates the chromophore 4-nitrophenol (pNP). The rate of pNP formation is monitored over time by measuring the increase in absorbance at 405-410 nm.[2] The enzymatic activity is then calculated from the rate of reaction, using the molar extinction coefficient of pNP under the specific assay conditions.
Caption: Workflow of the lipase activity assay.
Materials and Reagents
| Reagent/Material | Specifications |
| 4-Nitrophenyl acetate (pNPA) | ≥98% purity |
| Lipase enzyme | Source and purity as required by the experiment |
| Tris-HCl buffer | 50 mM, pH 8.0 |
| Isopropanol or Acetonitrile | ACS grade, for substrate stock solution |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of measuring absorbance at 405-410 nm and kinetic reads |
| Incubator | Capable of maintaining the desired reaction temperature (e.g., 37°C) |
| Deionized water | High purity |
| 4-Nitrophenol (pNP) | High-purity standard for calibration curve[5] |
Experimental Protocols
Preparation of Reagents
3.1.1. Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 8.0 using concentrated HCl, monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
3.1.2. Substrate Stock Solution (20 mM 4-Nitrophenyl Acetate)
-
Dissolve 36.2 mg of pNPA in 10 mL of isopropanol or acetonitrile.
-
This stock solution should be stored at -20°C and protected from light. Prepare fresh dilutions for daily use.
3.1.3. Enzyme Solution
-
Prepare a stock solution of the lipase enzyme in the assay buffer.
-
The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired measurement period. A series of dilutions should be tested.
3.1.4. 4-Nitrophenol (pNP) Standard Stock Solution (1 mM)
-
Dissolve 13.91 mg of high-purity 4-nitrophenol in 100 mL of assay buffer.
-
Store this stock solution at 4°C, protected from light.
Protocol for 4-Nitrophenol Standard Curve
A standard curve is essential to convert the rate of change in absorbance to the rate of product formation.
-
Prepare a series of dilutions of the 1 mM pNP standard stock solution in the assay buffer. A typical concentration range would be 0, 20, 40, 60, 80, and 100 µM.
-
Add 200 µL of each standard dilution to separate wells of a 96-well microplate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNP concentrations.
-
Perform a linear regression to obtain the slope of the line, which represents the molar extinction coefficient (ε) in the context of the microplate assay.
Lipase Activity Assay Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format.
-
Prepare the Reaction Mixture: In each well, add 180 µL of the assay buffer.
-
Substrate Addition: Add 10 µL of the 20 mM pNPA stock solution to each well for a final concentration of 1 mM. Mix gently.
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 10 µL of the enzyme solution (or assay buffer for the blank/no-enzyme control) to the appropriate wells.
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm every 30 seconds for a period of 10-20 minutes using a microplate reader set to the same temperature.
Important Considerations:
-
A "no-enzyme" control is crucial to account for the spontaneous, non-enzymatic hydrolysis of pNPA, which can be significant.
-
Ensure that the rate of absorbance increase is linear during the measurement period. If the curve flattens, the substrate may be depleted or there may be product inhibition. In such cases, the enzyme concentration should be reduced.
Caption: Step-by-step experimental workflow.
Data Analysis and Calculation of Lipase Activity
-
Determine the Rate of Reaction: For each sample, plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). Calculate the slope of this linear portion (ΔAbs/min).
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the "no-enzyme" control from the rate of the enzyme-catalyzed reaction.
-
Corrected Rate (ΔAbs/min) = (ΔAbs/min)enzyme - (ΔAbs/min)blank
-
-
Calculate Lipase Activity: Use the Beer-Lambert law to convert the corrected rate of absorbance change to enzymatic activity.
-
Activity (µmol/min/mL or U/mL) = (Corrected Rate (ΔAbs/min) / ε) * (Vtotal / Venzyme) * D
Where:
-
ε is the molar extinction coefficient of pNP (in M-1cm-1) or the slope from the standard curve (in Abs/µM).
-
Vtotal is the total reaction volume in the well (e.g., 0.2 mL).
-
Venzyme is the volume of the enzyme solution added (e.g., 0.01 mL).
-
D is the dilution factor of the enzyme solution.
-
One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[3]
Substrate Specificity
Lipases often exhibit specificity for substrates with different acyl chain lengths. While pNPA (C2) is a convenient substrate, it may not be optimal for all lipases. To characterize a lipase fully, it is advisable to test a range of p-nitrophenyl esters with varying acyl chain lengths (e.g., butyrate (C4), octanoate (C8), palmitate (C16)).[1][11]
| Substrate | Acyl Chain Length | Typical Relative Activity (Example) |
| 4-Nitrophenyl acetate | C2 | Low to Moderate |
| 4-Nitrophenyl butyrate | C4 | Moderate to High |
| 4-Nitrophenyl octanoate | C8 | High |
| 4-Nitrophenyl palmitate | C16 | Low (solubility issues) |
Note: Relative activities are highly dependent on the specific lipase being studied.[1][11]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | Spontaneous hydrolysis of pNPA. | Prepare substrate solution fresh. Subtract the blank reading. Ensure buffer pH is not excessively high. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition. | Reduce enzyme concentration. Use only the initial linear phase for rate calculation. |
| Low or no activity | Inactive enzyme, incorrect assay conditions (pH, temp), presence of inhibitors. | Check enzyme activity with a positive control. Optimize pH and temperature. Screen for inhibitors. |
| Precipitation in wells | Low solubility of substrate or enzyme. | Ensure substrate is fully dissolved in the stock solution. Consider adding a surfactant like Triton X-100 for longer-chain substrates. |
References
- 1. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-catalyzed production of benzyl esters in solvent-free system [repositorio.ufsc.br]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Spectrophotometric Esterase Assay Using 4-Nitrobenzyl Acetate
Introduction and Scientific Principle
The determination of esterase activity is fundamental in various fields, including enzyme characterization, drug metabolism studies, and the screening of novel biocatalysts. This document provides a detailed protocol for a continuous spectrophotometric assay for esterase activity using 4-Nitrobenzyl acetate as a chromogenic substrate.
The assay is based on the enzymatic hydrolysis of the ester bond in this compound by an esterase. This reaction yields acetic acid and 4-nitrobenzyl alcohol.[1] While the substrate, this compound, has a distinct UV absorbance profile, its product, 4-nitrobenzyl alcohol, exhibits a strong and unique absorbance maximum at approximately 285 nm.[2] The rate of increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrobenzyl alcohol formation and, consequently, to the esterase activity in the sample. This method offers a sensitive and continuous way to monitor enzyme kinetics.
The Underpinning Enzymatic Mechanism
The catalytic activity of many esterases, particularly those acting on substrates like this compound (also known as p-nitrobenzyl acetate), relies on a highly conserved catalytic triad within the enzyme's active site. This triad typically consists of serine (Ser), histidine (His), and an acidic residue, either aspartate (Asp) or glutamate (Glu).[1]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This greatly enhances the nucleophilicity of the serine oxygen. The activated serine then performs a nucleophilic attack on the carbonyl carbon of the this compound substrate.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature of the active site that uses hydrogen bonds to stabilize the negative charge on the carbonyl oxygen.[1]
-
Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the ester bond. The 4-nitrobenzyl alcohol moiety is released as the first product. The acetyl group remains covalently bonded to the serine residue, forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site. The histidine residue, now acting as a general acid, protonates the serine, and then, acting as a base, activates the water molecule for a nucleophilic attack on the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.
-
Enzyme Regeneration: This second intermediate collapses, releasing the acetate and regenerating the free, active enzyme, which is now ready to catalyze another reaction cycle.[1]
Understanding this mechanism is crucial for researchers, as it provides a basis for interpreting kinetic data and for designing inhibitors, which is a key aspect of drug development.
Materials and Reagents
-
Substrate: this compound (CAS 619-90-9); also known as p-Nitrobenzyl acetate or Acetic Acid 4-Nitrobenzyl Ester.
-
Product Standard: 4-Nitrobenzyl alcohol (CAS 619-73-8); for generating a standard curve.
-
Enzyme: Purified or crude esterase sample.
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 7.5. The optimal pH may vary depending on the specific esterase and should be determined empirically.[3]
-
Organic Solvent: Acetonitrile or Dimethyl Sulfoxide (DMSO) of spectrophotometric grade to prepare the substrate stock solution.
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 285 nm.
-
Quartz cuvettes or UV-transparent 96-well plates.
-
Calibrated pipettes.
-
Water bath or incubator set to the desired assay temperature (e.g., 37°C).
-
Vortex mixer.
-
Reagent Preparation
-
Assay Buffer (50 mM Sodium Phosphate, pH 7.5):
-
Prepare solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).
-
Mix the two solutions, monitoring with a pH meter, until the pH reaches 7.5.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM):
-
Weigh the appropriate amount of this compound (MW: 195.17 g/mol ). For 10 mL of a 20 mM solution, use 39.03 mg.
-
Dissolve in 10 mL of acetonitrile or DMSO. Ensure it is fully dissolved.
-
Store this stock solution in small aliquots at -20°C, protected from light. Note: Ester substrates can be unstable in aqueous solutions, leading to spontaneous hydrolysis. It is critical to prepare the final working solution immediately before use.[4]
-
-
Enzyme Working Solution:
-
Dilute the enzyme stock to a suitable concentration in cold Assay Buffer immediately before the assay. The optimal concentration should result in a linear rate of absorbance change over the desired time course.
-
-
4-Nitrobenzyl Alcohol Standard Stock (e.g., 10 mM):
-
Weigh 15.31 mg of 4-Nitrobenzyl alcohol (MW: 153.14 g/mol ) and dissolve in 10 mL of Assay Buffer containing the same percentage of organic solvent as the final assay condition.
-
Use this stock to prepare a dilution series for the standard curve.
-
Experimental Workflow and Protocol
The following protocol is designed for a total reaction volume of 200 µL in a 96-well plate format but can be scaled for cuvettes.
Workflow Overview
Caption: Experimental workflow for the esterase assay.
Step-by-Step Protocol
-
Assay Plate Setup:
-
Design the plate layout to include blanks, controls, and samples in triplicate.
-
Test Wells: Enzyme + Substrate
-
No-Enzyme Control: Assay Buffer + Substrate (to measure spontaneous substrate hydrolysis).[4]
-
No-Substrate Control: Enzyme + Assay Buffer (to check for any change in absorbance from the enzyme itself).
-
-
Reaction Preparation:
-
In a 96-well UV-transparent plate, add the components in the following order:
Component Test Wells No-Enzyme Control No-Substrate Control Assay Buffer 170 µL 180 µL 190 µL Enzyme Working Sol. 10 µL - 10 µL | Deionized Water | - | 10 µL | - |
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Place the plate in a plate reader or incubator set to the desired assay temperature (e.g., 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.[3]
-
-
Initiate Reaction:
-
Prepare the Substrate Working Solution immediately before use by diluting the 20 mM stock into the Assay Buffer. For a final concentration of 1 mM in a 200 µL reaction, you would need a 2 mM working solution (1:10 dilution of the 20 mM stock).
-
Add 20 µL of the Substrate Working Solution to the "Test Wells" and "No-Enzyme Control" wells to initiate the reaction. The final volume in all wells is 200 µL.
-
Mix the plate gently for 5 seconds.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 285 nm every 30 seconds for a period of 10-15 minutes.
-
Ensure the data collection is within the linear phase of the reaction. If the reaction is too fast, dilute the enzyme further.
-
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined by monitoring the increase in absorbance at 285 nm over time.
Calculation of Reaction Rate
-
Plot the Data: For each well, plot Absorbance (285 nm) versus Time (minutes).
-
Determine the Initial Velocity (V₀): Identify the linear portion of the curve (usually the first few minutes) and calculate the slope. This slope represents the initial rate of reaction in units of ΔAbs/min.
-
Correct for Background: Subtract the rate of the "No-Enzyme Control" from the rate of the "Test Wells".
-
Corrected Rate (ΔAbs/min) = V₀ (Test Well) - V₀ (No-Enzyme Control)
-
Calculating Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert Law: A = εbc
Where:
-
A is the absorbance (dimensionless).
-
ε (epsilon) is the molar extinction coefficient of 4-nitrobenzyl alcohol (in M⁻¹cm⁻¹).
-
b is the path length of the light through the solution (in cm). For a standard 96-well plate with 200 µL, this must be determined or calculated. For a 1 cm cuvette, b=1.
-
c is the concentration of the product (in M).
The rate of product formation (in M/min) can be calculated as: Rate (M/min) = Corrected Rate (ΔAbs/min) / (ε * b)
Note: The molar extinction coefficient (ε) for 4-nitrobenzyl alcohol at 285 nm under your specific assay conditions (pH, buffer, solvent percentage) should be determined experimentally by creating a standard curve of known concentrations of 4-nitrobenzyl alcohol and measuring their absorbance.
Enzyme Activity Unit Definition: One unit (U) of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Final Calculation of Activity: Activity (µmol/min/mL or U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10⁶ (µmol/mol)] / Volume of Enzyme Added (mL)
Sample Data Table
| Sample | Rate (ΔAbs/min) | Corrected Rate (ΔAbs/min) | Enzyme Activity (U/mL) |
| No-Enzyme Control | 0.002 | N/A | N/A |
| Enzyme Sample 1 | 0.052 | 0.050 | Calculated Value |
| Enzyme Sample 2 | 0.098 | 0.096 | Calculated Value |
| Inhibitor + Enzyme | 0.015 | 0.013 | Calculated Value |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background rate (No-Enzyme Control) | - Substrate instability at assay pH or temperature.- Contaminated buffer or reagents. | - Lower the assay pH if possible.- Prepare fresh substrate solution immediately before use.- Use fresh, high-purity water and reagents. |
| Non-linear reaction rate (curve flattens quickly) | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Reduce the enzyme concentration.- Ensure the initial rate is measured before 10% of the substrate is consumed.- Check enzyme stability under assay conditions. |
| No or very low activity | - Inactive enzyme.- Incorrect detection wavelength.- Assay conditions (pH, temp) are far from optimal.- Presence of an inhibitor in the sample. | - Verify enzyme activity with a known positive control substrate.- Confirm spectrophotometer is set to 285 nm.- Perform pH and temperature optimization studies.- Consider sample dialysis or purification to remove inhibitors. |
| High variability between replicates | - Pipetting errors.- Inadequate mixing.- Temperature fluctuations across the plate. | - Calibrate pipettes.- Ensure thorough but gentle mixing after adding reagents.- Allow sufficient pre-incubation time for thermal equilibration. |
References
Application Notes & Protocols: 4-Nitrobenzyl Acetate and its Analogs as Chromogenic Substrates
Abstract
This guide provides a comprehensive technical overview of the use of nitroaromatic esters as chromogenic substrates for assaying hydrolytic enzymes, with a primary focus on the widely utilized compound, 4-nitrophenyl acetate (pNPA), and a comparative discussion on 4-nitrobenzyl acetate. These substrates are invaluable tools in biochemistry and drug development for the continuous monitoring of enzyme activity through a simple and robust spectrophotometric readout. We will delve into the core principles of the assay, provide validated, step-by-step protocols for esterase and lipase activity measurement, and discuss critical parameters for experimental design and data interpretation. The causality behind methodological choices is explained to empower researchers to optimize these assays for their specific applications.
The Principle of Chromogenic Detection with Nitroaromatic Esters
Chromogenic assays provide a straightforward method for measuring enzyme activity by correlating it to the formation of a colored product.[1][2] The fundamental principle lies in the enzymatic cleavage of a colorless synthetic substrate, which releases a chromophore—a molecule that absorbs light in the visible spectrum.
While the topic specifies this compound, it is crucial for researchers to understand that the vast majority of established literature and commercial assays employ its close analog, 4-nitrophenyl acetate (pNPA) . The reason for this is the distinct chromogenic property of its hydrolysis product, 4-nitrophenol (pNP) .
When an esterase or lipase hydrolyzes the ester bond of pNPA, it releases p-nitrophenol.[3] In aqueous solutions with a pH above its pKa of ~7.15, p-nitrophenol exists in equilibrium with its deprotonated form, the 4-nitrophenolate ion.[4] This phenolate ion exhibits a strong yellow color, with a distinct absorbance maximum around 405-410 nm, which is directly proportional to the amount of enzyme activity.[3][4] The hydrolysis of this compound, in contrast, would yield 4-nitrobenzyl alcohol. While this compound contains a nitrophenyl group, it does not undergo a similar pH-dependent color change upon formation, making it unsuitable for this direct chromogenic assay format.
Therefore, this guide will focus on the established protocols using 4-nitrophenyl acetate as the model substrate, as the principles and methodologies are foundational for any work with this class of compounds.
Caption: Mechanism of the pNPA chromogenic assay.
Substrate Properties and Preparation
Proper handling and preparation of the substrate are critical for reproducible results. 4-Nitrophenyl acetate is a stable, crystalline solid but is poorly soluble in water.[5] Therefore, a stock solution is typically prepared in an organic solvent.
| Property | 4-Nitrophenyl Acetate | This compound |
| CAS Number | 830-03-5[5] | 619-90-9[6][7] |
| Molecular Formula | C₈H₇NO₄[5] | C₉H₉NO₄[6] |
| Molecular Weight | 181.15 g/mol [5] | 195.17 g/mol [7] |
| Appearance | Slightly yellow crystalline powder[5] | Data not readily available |
| Melting Point | 75-77 °C[5] | Data not readily available |
| Solubility | Insoluble in water; Soluble in ethanol (100 mg/mL), methanol[3][5] | Used as an intermediate in organic synthesis[8] |
| Storage | Store at -20°C or 2-8°C, protect from light[3][5] | Store in freezer |
Protocol: Substrate Stock Solution (100 mM)
-
Weighing: Accurately weigh 181.15 mg of 4-nitrophenyl acetate.
-
Dissolution: Dissolve the powder in 10 mL of absolute ethanol or methanol. Gentle warming may be required.[3]
-
Storage: Store this stock solution in a tightly sealed, amber vial at 2-8°C. The solution is stable for approximately one week, though fresh preparation is always recommended to minimize background from spontaneous hydrolysis.[3]
Causality Note: Using an organic solvent is necessary due to the substrate's hydrophobicity. However, the final concentration of the organic solvent in the assay mixture should be kept low (typically <5%) to avoid denaturing the enzyme.
General Protocol for Enzyme Activity Assay (96-Well Plate Format)
This protocol provides a robust template for measuring esterase or lipase activity and can be adapted for kinetic studies or inhibitor screening.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer. The optimal pH must be determined empirically for each enzyme but is often between pH 7.5 and 9.0.[9][10]
-
Substrate Working Solution: Dilute the 100 mM pNPA stock solution in the Assay Buffer to the desired final concentration (e.g., for a 1 mM final concentration in the well, prepare a 10 mM working solution if adding 20 µL to a 200 µL final volume). For lipases acting on water-insoluble substrates, an emulsifying agent like 1% (v/v) Triton X-100 should be included in the buffer and sonicated to form a stable emulsion.[11][12]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or crude lysate in Assay Buffer. A dilution series should be tested to find a concentration that yields a linear reaction rate for at least 5-10 minutes.
-
Stop Solution (for Endpoint Assays): 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃). This raises the pH to >9.2, which simultaneously stops the enzymatic reaction and ensures >99% of the released p-nitrophenol is converted to the colored p-nitrophenolate ion for maximum signal.[4]
Assay Workflow
Caption: Standard workflow for a 96-well plate pNPA assay.
Detailed Procedure
-
Plate Setup: Set up the 96-well microplate. Include wells for blanks (enzyme is replaced with buffer), negative controls, and test samples.
-
Substrate Addition: Add 180 µL of the Substrate Working Solution to each well.[12]
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[9]
-
Reaction Initiation: To start the reaction, add 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells. Mix gently by pipetting or brief plate shaking.[11]
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 405 nm every 15-60 seconds for 5-15 minutes.
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 15 minutes). Stop the reaction by adding 50 µL of Stop Solution. Measure the final absorbance at 405 nm.
-
Trustworthiness Note: A kinetic assay is superior to an endpoint assay as it allows for the verification of a linear reaction rate. A non-linear (slowing) rate can indicate substrate depletion or enzyme instability, which would lead to an underestimation of the initial velocity in an endpoint measurement.
Data Analysis and Interpretation
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Calculation of Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert law:
Activity (U/mL) = ( (ΔAbs/min) / (ε × l) ) × (V_total / V_enzyme) × D × 10⁶
Where:
-
ΔAbs/min: The rate of change in absorbance from the slope of the linear phase of the kinetic curve.
-
ε (Molar Extinction Coefficient): For p-nitrophenol at pH > 9, this value is approximately 18,000 M⁻¹cm⁻¹.[4][12] This value should be confirmed under your specific buffer conditions.
-
l (Path Length): The light path length in the well (in cm). For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm but should be verified with the plate manufacturer.
-
V_total: Total reaction volume in the well (e.g., 200 µL).
-
V_enzyme: Volume of the enzyme solution added (e.g., 20 µL).
-
D: Dilution factor of the enzyme solution.
-
10⁶: Conversion factor to express activity in µmol/min (Units, U).
Definition: One unit (U) of activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[12]
The Isosbestic Point: A pH-Independent Alternative
A common pitfall is performing the assay at a neutral or acidic pH without accounting for the incomplete ionization of the p-nitrophenol product.[4] This leads to an underestimation of activity. While adding a stop solution solves this for endpoint assays, it is not feasible for continuous kinetic measurements.
A sophisticated alternative is to monitor the reaction at the isosbestic point of p-nitrophenol/p-nitrophenolate, which is 348 nm .[4] At this wavelength, the molar extinction coefficient is the same for both the protonated and deprotonated forms, making the absorbance reading independent of the assay pH. The extinction coefficient at this wavelength is lower (~5,400 M⁻¹cm⁻¹), resulting in a less sensitive assay, but it provides more accurate kinetic data across a wide range of pH conditions.[4]
Application: Assessing Lipase Substrate Specificity
The acyl chain length of the 4-nitrophenyl ester significantly influences its suitability for a particular enzyme. By testing a panel of substrates, researchers can rapidly profile the specificity of an esterase or lipase.[11] Shorter chain esters (C2-C4) are generally more soluble, while longer chains (C12-C16) require emulsification.[11][12]
| Substrate | Acyl Chain Length | Typical Vmax (U/mg protein) for a Wild-Type Lipase[12] |
| 4-Nitrophenyl acetate (pNPA) | C2 | 0.42 |
| 4-Nitrophenyl butyrate (pNPB) | C4 | 0.95 |
| 4-Nitrophenyl octanoate (pNPO) | C8 | 1.10 |
| 4-Nitrophenyl dodecanoate (pNPD) | C12 | 0.78 |
| 4-Nitrophenyl palmitate (pNPP) | C16 | 0.18 |
Expertise Note: The data above illustrates a common profile for lipases, which often show a preference for medium-chain fatty acids (C8 in this case).[11] This type of profiling is essential in drug development for characterizing enzymes and in biotechnology for selecting biocatalysts with desired properties.
References
- 1. goldbio.com [goldbio.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scbt.com [scbt.com]
- 8. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]
- 9. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: The 4-Nitrobenzyl (PNB) Group for Carboxylic Acid Protection
Introduction: Strategic Deployment of the 4-Nitrobenzyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the judicious selection of protecting groups is paramount to success.[1][2][3] The 4-nitrobenzyl (PNB) group has long been established as a robust and versatile protecting moiety for carboxylic acids. Its utility stems from a combination of factors: the high crystallinity it imparts to derivatives, facilitating purification; its pronounced stability across a wide range of reaction conditions; and, most critically, the diverse and orthogonal methods available for its cleavage.[4][5]
The electron-withdrawing nature of the para-nitro substituent enhances the stability of the PNB ester while providing a chemical handle for selective deprotection under conditions that leave other sensitive functionalities, such as other ester or benzyl groups, intact.[4] This guide provides an in-depth exploration of the PNB protecting group, detailing the underlying chemistry, field-tested protocols for its installation and removal, and a critical evaluation of its strategic applications.
Chemical Properties and Advantages
The 4-nitrobenzyl group offers several key advantages for the synthetic chemist:
-
Enhanced Crystallinity: PNB esters are frequently crystalline solids, which can significantly simplify purification processes through recrystallization, an advantage over often-oily benzyl ester counterparts.
-
Stability: PNB esters exhibit excellent stability towards acidic conditions and are generally robust enough to withstand various synthetic transformations where other protecting groups might fail.[5]
-
Orthogonal Deprotection Routes: The true power of the PNB group lies in its multiple, non-interfering cleavage pathways. This orthogonality allows for selective deprotection in the presence of other protecting groups. Key methods include:
-
Catalytic Hydrogenation: A mild and efficient method that is compatible with many functional groups.[6][7]
-
Reductive Cleavage: Utilizes dissolving metals (e.g., Zn, Fe) under acidic conditions, offering an alternative when catalytic hydrogenation is not feasible due to catalyst poisoning or alkene reduction.[8][9][10]
-
Photolysis: Although more commonly associated with the ortho-nitrobenzyl isomer, the nitrobenzyl scaffold is the foundation for photolabile protecting groups, which can be cleaved with UV light, offering spatiotemporal control without chemical reagents.[11][12][13][14][15]
-
Part 1: Protection of Carboxylic Acids as PNB Esters
The most common method for installing the PNB group is via a nucleophilic substitution reaction between a carboxylate salt and 4-nitrobenzyl bromide or chloride.[4] The reaction proceeds via a standard SN2 mechanism.
Mechanism of Protection
The process begins with the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl halide and displacing the halide leaving group.
Caption: General workflow for PNB ester formation.
Experimental Protocol: PNB Ester Formation
This protocol describes a general procedure for the esterification of a carboxylic acid using 4-nitrobenzyl bromide and a non-nucleophilic base.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-Nitrobenzyl bromide (PNB-Br) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5-10 mL per mmol of acid).
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 4-nitrobenzyl bromide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude PNB ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Part 2: Deprotection of PNB Esters
The cleavage of the PNB ester to regenerate the free carboxylic acid is the critical step. The choice of method depends on the overall functionality of the substrate.
Method A: Catalytic Hydrogenation
This is often the preferred method due to its mild conditions and clean byproducts (toluene and 4-aminobenzyl alcohol, which further converts to p-toluidine derivatives). The mechanism involves the reduction of the nitro group to an amine, which facilitates the hydrogenolysis of the C-O benzylic bond.[16]
Caption: Workflow for PNB ester deprotection via hydrogenation.
Transfer hydrogenation using ammonium formate is a convenient and safer alternative to using hydrogen gas.[6]
Materials:
-
PNB Ester (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10-20% by weight of substrate)
-
Ammonium formate (5.0 eq)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the PNB ester (1.0 eq) in methanol (15-25 mL per gram of ester).
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ammonium formate (5.0 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude carboxylic acid can be purified by an appropriate method, such as acid-base extraction, recrystallization, or chromatography.
Method B: Reductive Cleavage with Metals
This method is particularly useful for substrates containing functional groups sensitive to hydrogenolysis, such as alkenes or alkynes. A common system is the use of zinc or iron powder in an acidic medium.[8][9][10] This approach has been extensively used in the synthesis of β-lactam antibiotics.[8][9][10]
Materials:
-
PNB Ester (1.0 eq)
-
Zinc dust (<10 micron, activated) (10 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Suspend the PNB ester (1.0 eq) in glacial acetic acid (10-20 mL per mmol of ester).
-
Add activated zinc dust (10 eq) portion-wise to the stirred suspension. The reaction can be exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Stir vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove excess zinc and inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the solvents under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify as required.
Summary of Reaction Conditions
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| Protection | PNB-Br, DIPEA, DMF, RT, 12-24h | >85% | Ensure anhydrous conditions. Base selection is crucial to avoid side reactions. |
| Deprotection (Hydrogenation) | 10% Pd/C, NH₄HCO₂, MeOH, Reflux, 1-3h | >90% | Incompatible with reducible groups (alkenes, alkynes, Cbz, etc.).[6] |
| Deprotection (Reduction) | Zn dust, AcOH, RT, 2-6h | 70-95% | Tolerates many reducible groups. Stoichiometry of the metal is important.[8] |
Conclusion and Outlook
The 4-nitrobenzyl protecting group for carboxylic acids is a powerful tool in the synthetic chemist's arsenal. Its stability, the crystallinity it imparts, and especially its versatile and orthogonal deprotection options make it highly valuable.[4] While catalytic hydrogenation remains a popular and high-yielding cleavage method, the utility of reductive cleavage with metals like zinc or iron provides a crucial alternative for complex molecules with sensitive functionalities.[8][10] By understanding the principles and protocols outlined in this guide, researchers can confidently deploy the PNB group to streamline synthetic routes and achieve their molecular targets with greater efficiency and control.
References
- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. EP0745603B1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. US5536830A - Process for P-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. file.scirp.org [file.scirp.org]
High-Throughput Screening with 4-Nitrobenzyl Acetate: A Detailed Application and Protocol Guide
Introduction: The Enduring Utility of a Chromogenic Substrate in Modern Drug Discovery
In the landscape of high-throughput screening (HTS), the quest for robust, reliable, and cost-effective assays is perpetual. While sophisticated technologies continually emerge, the foundational principles of well-designed enzymatic assays remain indispensable. Among the classic chromogenic substrates, 4-nitrobenzyl acetate (p-nitrobenzyl acetate) and its congeners, such as p-nitrophenyl acetate, have carved a significant niche, particularly in the screening for inhibitors of hydrolytic enzymes.[1][2] These enzymes, including esterases and lipases, are implicated in a vast array of physiological processes and are prominent targets in drug discovery for conditions ranging from metabolic disorders to infectious diseases.[1][3]
The elegance of the this compound assay lies in its simplicity and directness. Enzymatic hydrolysis of the ester linkage liberates 4-nitrophenol, a molecule that, in its deprotonated phenolate form under neutral to alkaline conditions, exhibits a distinct yellow color.[4] This colorimetric change is readily quantifiable using standard absorbance microplate readers, making it an ideal choice for the rapid screening of large compound libraries.[5][6]
This guide provides a comprehensive overview of the application of this compound in HTS, moving beyond a simple recitation of steps to elucidate the underlying principles, offer field-proven insights, and equip researchers with the knowledge to design, execute, and troubleshoot their screening campaigns effectively.
Core Principles of the Assay
The assay is predicated on the enzymatic activity of hydrolases, particularly serine esterases and lipases, which catalyze the cleavage of the ester bond in this compound.[7] The reaction proceeds via a well-established mechanism for serine hydrolases, involving a catalytic triad (typically serine, histidine, and aspartate or glutamate).[8] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a transient tetrahedral intermediate. This intermediate then collapses, releasing 4-nitrobenzyl alcohol and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to regenerate the free enzyme and release acetic acid.
The key to the assay's utility is the production of 4-nitrophenol, which undergoes a pH-dependent equilibrium. In solutions with a pH above its pKa (around 7), the protonated, colorless 4-nitrophenol is in equilibrium with the deprotonated, yellow 4-nitrophenolate anion. This anion has a strong absorbance maximum around 405-410 nm, allowing for the continuous kinetic monitoring of the reaction rate. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.[9]
The Enzymatic Reaction Mechanism
The hydrolysis of this compound by a serine esterase is a classic example of covalent catalysis. The process can be broken down into two main stages: acylation and deacylation.
High-Throughput Screening Workflow
A typical HTS campaign for identifying inhibitors of a target esterase or lipase using this compound follows a standardized, automated workflow. The goal is to rapidly assess the effect of a large number of compounds on the enzyme's activity.
Detailed Protocols
Materials and Reagents
-
Enzyme: Purified esterase or lipase of interest.
-
Substrate: this compound (CAS 619-90-9).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5-8.0, or 50 mM sodium phosphate buffer, pH 7.4. The optimal pH should be determined for the specific enzyme.[10]
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) or ethanol.[11]
-
Microplates: 96- or 384-well, clear, flat-bottom plates.[6]
-
Instrumentation: Automated liquid handler and a microplate reader capable of kinetic absorbance measurements at 405 nm.
Reagent Preparation
-
Assay Buffer: Prepare the chosen buffer at the desired concentration and pH. Ensure the pH is stable at the assay temperature.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution (10 mM): Due to the poor aqueous solubility of this compound, a stock solution in an organic solvent is necessary. Dissolve 19.5 mg of this compound in 10 mL of DMSO or ethanol. Store at -20°C, protected from light.[11]
-
Working Substrate Solution: Immediately before use, dilute the stock solution in pre-warmed assay buffer to the desired final concentration. The optimal substrate concentration is typically at or below the Michaelis-Menten constant (Km) for competitive inhibitor screening.[12] Vigorous mixing is required to prevent precipitation.[11]
-
Compound Plates: Prepare serial dilutions of test compounds and controls (positive and negative) in DMSO.
HTS Protocol for Enzyme Inhibition (384-Well Format)
This protocol is a template and should be optimized for the specific enzyme and screening platform.
-
Compound Dispensing: Using an automated liquid handler, transfer 100-500 nL of test compounds, positive control inhibitor, and DMSO (negative control) to the wells of a 384-well microplate.
-
Enzyme Addition: Add 10 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation: Add 10 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be approximately 20 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader. Measure the increase in absorbance at 405 nm every 30-60 seconds for 10-15 minutes.[6]
Data Presentation and Analysis
The primary output from the HTS is the rate of reaction (change in absorbance per unit time) in the presence of each test compound.
Data Analysis Workflow
-
Rate Calculation: From the kinetic data, calculate the initial reaction velocity (Vo) for each well from the linear portion of the absorbance versus time plot.
-
Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Vo, compound - Vo, blank) / (Vo, negative control - Vo, blank)] x 100 Where:
-
Vo, compound is the reaction rate in the presence of the test compound.
-
Vo, blank is the rate of non-enzymatic hydrolysis of the substrate (wells with substrate but no enzyme).
-
Vo, negative control is the rate of the uninhibited enzyme (wells with enzyme and DMSO).
-
-
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated as follows: Z' = 1 - [3 x (SDpositive control + SDnegative control) / |Meanpositive control - Meannegative control|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]
-
Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits." These hits are then typically subjected to secondary screening and dose-response analysis to determine their potency (IC50).[12]
Comparative Enzyme Kinetics
The choice of substrate is critical, as different hydrolases exhibit varying specificities for the acyl chain length of p-nitrophenyl esters. This compound, with its C2 acyl chain, is generally a good substrate for esterases. Lipases, on the other hand, often show higher activity with longer acyl chain substrates.[14][15]
| Substrate | Enzyme Type | Representative Km (mM) | Representative Vmax (U/mg) | Reference(s) |
| This compound | Esterase | 0.1 - 1.0 | Variable | [14] |
| 4-Nitrophenyl Butyrate (C4) | Lipase/Esterase | 0.5 - 5.0 | Generally higher than acetate for lipases | [5] |
| 4-Nitrophenyl Palmitate (C16) | Lipase | Variable | Often the preferred substrate for true lipases | [3] |
Note: The kinetic parameters are highly dependent on the specific enzyme and assay conditions.
Troubleshooting and Scientific Integrity
A robust HTS assay requires careful attention to potential sources of error and interference.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | - Spontaneous hydrolysis of this compound.[9]- Contamination of reagents. | - Always include a "no-enzyme" control to measure and subtract the rate of spontaneous hydrolysis.- Prepare fresh substrate solution for each experiment.- Ensure high purity of all reagents. |
| False Positives | - Colored compounds in the library absorbing at 405 nm.- Compound aggregation leading to non-specific inhibition.[16] | - Perform a pre-read of the compound plate at 405 nm to identify and flag colored compounds.- Conduct counter-screens, such as testing hits in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates. |
| Low Z'-Factor | - High variability in enzyme activity or reagent dispensing.- Sub-optimal assay conditions (pH, temperature, substrate concentration). | - Optimize automated liquid handling to ensure precision.- Re-evaluate and optimize assay parameters.- Ensure thorough mixing of reagents in the wells. |
| Non-linear Reaction Progress Curves | - Substrate depletion.- Product inhibition.- Enzyme instability.[12] | - Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity conditions.- If product inhibition is suspected, a different assay format may be needed.- Verify enzyme stability under the final assay conditions. |
Conclusion
The this compound assay remains a powerful and relevant tool for the high-throughput screening of esterases, lipases, and other hydrolases. Its simplicity, cost-effectiveness, and adaptability to automated platforms ensure its continued use in drug discovery and enzyme characterization. By understanding the fundamental principles of the assay, meticulously optimizing protocols, and being vigilant about potential sources of interference, researchers can generate high-quality, reproducible data that can confidently guide their hit-to-lead campaigns.
References
- 1. Distinction between esterases and lipases: comparative biochemical properties of sequence-related carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-Nitrobenzyl Acetate Stock Solutions: An Application Guide for Researchers
Abstract
This comprehensive guide details the principles and protocols for the preparation, quality control, and storage of 4-Nitrobenzyl acetate stock solutions for use in biochemical and drug development research. As a key substrate for various hydrolytic enzymes, the integrity of the this compound stock solution is paramount for generating reliable and reproducible experimental data. This document provides a self-validating framework, explaining the causality behind experimental choices, from solvent selection to quality control methodologies, ensuring both scientific rigor and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound in Enzymology
This compound (CAS 619-90-9) is an ester substrate widely utilized in the study of hydrolytic enzymes, particularly carboxylesterases (CES) and other lipases/esterases[1][2]. The enzymatic hydrolysis of the ester bond in this compound yields acetic acid and 4-nitrobenzyl alcohol. This reaction mechanism forms the basis of a convenient spectrophotometric assay. While the substrate itself has a distinct UV absorbance profile, the product, 4-nitrobenzyl alcohol, possesses a different spectral signature, allowing for the kinetic monitoring of enzyme activity[3].
The precision of such kinetic assays is fundamentally dependent on the accurate concentration and purity of the substrate stock solution. Degradation of the stock solution via non-enzymatic hydrolysis can lead to an overestimation of background signal and an underestimation of true enzyme kinetics. Therefore, proper preparation and validation are not merely procedural formalities but are critical for the integrity of the experimental outcome.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 619-90-9 | [4] |
| Molecular Formula | C₉H₉NO₄ | [5] |
| Molecular Weight | 195.17 g/mol | [5] |
| Appearance | White to pale yellow powder or crystals | |
| Melting Point | 76-79 °C | [6] |
| Purity (Typical) | >98.0% | [6] |
| Synonyms | Acetic Acid 4-Nitrobenzyl Ester, p-Nitrobenzyl Acetate | [4] |
Stock Solution Preparation: A Step-by-Step Protocol
The low aqueous solubility of this compound necessitates the use of organic solvents for the preparation of concentrated stock solutions. The choice of solvent is critical and should be guided by both the solubility of the compound and its compatibility with the downstream biological assay.
Rationale for Solvent Selection
-
Methanol/Ethanol: this compound is highly soluble in alcohols like methanol, particularly with gentle heating[7]. These are often good choices as they are compatible with many enzymatic assays at low final concentrations (<1% v/v).
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic molecules and is a common choice for preparing high-concentration stock solutions. However, researchers must be mindful of the potential for DMSO to inhibit enzyme activity at higher final concentrations.
Protocol for Preparation of a 100 mM Stock Solution in Methanol
This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as necessary for your experimental needs.
Materials:
-
This compound (MW: 195.17 g/mol )
-
Anhydrous Methanol (ACS grade or higher)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or amber glass vial
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 195.17 g/mol × 1000 mg/g = 19.52 mg
-
-
Weighing the Compound:
-
Tare a clean, dry 1.5 mL microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh approximately 19.52 mg of this compound directly into the tube. Record the exact mass.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous methanol to the tube containing the this compound.
-
Vortex the solution for 30-60 seconds until the solid is completely dissolved. If necessary, gently warm the solution in a 30-40°C water bath to aid dissolution[7]. Visually inspect against a light source to ensure no particulates remain.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent, and date of preparation.
-
For short-term storage (up to one week), store the solution at 2-8°C, protected from light.
-
For long-term storage, it is recommended to prepare single-use aliquots and store them in tightly sealed vials at -20°C for up to one month. This practice minimizes degradation from repeated freeze-thaw cycles.
-
Quality Control and Validation of the Stock Solution
A prepared stock solution should be treated as a critical reagent whose identity and concentration are verified. This self-validating step is crucial for experimental reproducibility.
Caption: Quality control workflow for this compound stock solutions.
UV-Vis Spectrophotometry: Identity Confirmation
While not ideal for precise concentration determination without a certified molar extinction coefficient, UV-Vis spectroscopy is an excellent tool for identity confirmation and for monitoring degradation over time.
Protocol:
-
Prepare a dilution of your stock solution in the same solvent (e.g., dilute a 100 mM stock 1:1000 to 100 µM in methanol).
-
Using a quartz cuvette, scan the absorbance of the diluted solution from 200 nm to 400 nm, using the pure solvent as a blank.
-
The resulting spectrum should show a characteristic absorbance maximum for this compound[3].
-
Interpretation: Store this initial spectrum as a baseline reference. A significant decrease in the absorbance maximum or the appearance of a new peak, potentially corresponding to the 4-nitrobenzyl alcohol hydrolysis product, would indicate degradation of the stock solution.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for assessing the purity of a stock solution and for quantifying any degradation products. The following is a general method that can be adapted as a starting point.
Exemplary HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds[8]. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common, robust mobile phase system for reverse-phase chromatography. The acid improves peak shape. |
| Gradient | Start at 60% A / 40% B, ramp to 100% B over 15 min | A gradient ensures elution of both the parent compound and any potential, more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 240 nm | A wavelength suitable for detecting the nitroaromatic system[8][9]. |
| Injection Volume | 10 µL | Standard injection volume. |
Procedure:
-
Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 1 mM).
-
Inject the sample and analyze the chromatogram.
-
Interpretation: A high-purity stock solution should exhibit a single major peak corresponding to this compound. The peak area percentage should be >98%. The presence of additional peaks may indicate impurities from synthesis or degradation (e.g., 4-nitrobenzyl alcohol).
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Conclusion
The preparation of a high-quality this compound stock solution is a critical, yet often overlooked, aspect of robust enzyme kinetic research. By integrating a deep understanding of the compound's properties with systematic protocols for preparation and multi-step quality control, researchers can ensure the integrity of their starting materials. The methodologies outlined in this guide provide a comprehensive framework for establishing a self-validating system in the laboratory, thereby enhancing the reliability and reproducibility of experimental data in drug discovery and development.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of p-Nitrobenzyl Esters in Solid-Phase Peptide Synthesis
Introduction: Expanding the Dimensions of Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, enabling the construction of complex biomolecules that are central to research and drug development. The success of SPPS hinges on the principle of orthogonal protection, a strategy where different classes of protecting groups are used to mask reactive functional groups.[1][2] Each class can be selectively removed under specific conditions without affecting the others.[1][3] The two dominant strategies, Fmoc/tBu (base/acid-labile) and Boc/Bzl (graded acid lability), form a two-dimensional framework for peptide assembly.[1][2][4]
However, the synthesis of increasingly complex peptides—such as cyclic, branched, or specifically modified analogues—demands a higher level of control that often necessitates a "third dimension" of orthogonality.[5] This guide details the application of the p-nitrobenzyl (pNB) protecting group, a robust and versatile tool that provides such a third dimension. Specifically, we will focus on its use as a side-chain protecting group for acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu). The pNB group is stable to the standard acid (TFA) and base (piperidine) conditions of Fmoc-SPPS but can be selectively and efficiently removed on-resin through mild reductive cleavage, opening a new axis for chemical manipulation.[6]
The Chemistry of the p-Nitrobenzyl (pNB) Protecting Group
The utility of any protecting group is defined by its stability under various conditions and the selectivity of its removal. The pNB group excels in this regard, offering a unique cleavage chemistry that sets it apart from standard SPPS protecting groups.
Structure and Orthogonality
The pNB group is typically installed as an ester on the side-chain carboxyl groups of Asp and Glu. Its defining feature is the nitro group at the para position of the benzyl ring. This electron-withdrawing group enhances the stability of the benzyl ester linkage, rendering it resistant to premature cleavage.
The orthogonality of the pNB group within the context of Fmoc-SPPS is its most powerful attribute. It remains completely intact during:
-
Fmoc-group removal: Unaffected by repeated treatments with piperidine in DMF.[6]
-
tBu-group and resin cleavage: Stable to strong acids like trifluoroacetic acid (TFA), which are used to remove side-chain protecting groups like tert-butyl (tBu) and to cleave the finished peptide from most resins.[6][7]
This three-dimensional strategy allows for a precise sequence of deprotection events: first the N-terminal Fmoc group at every cycle, then the side-chain pNB group at a specific point for modification, and finally the global deprotection of tBu groups and cleavage from the resin.
Caption: A 3D orthogonal strategy in Fmoc-SPPS.
Mechanism of Reductive Cleavage
The selective removal of the pNB group is achieved through chemical reduction of the nitro moiety. A common and effective reagent for this on-resin transformation is tin(II) chloride (SnCl₂) in an acidic medium.[6][7]
The mechanism proceeds in two stages:
-
Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂).
-
Destabilization and Cleavage: The resulting p-aminobenzyl ester is highly unstable. The electron-donating nature of the amino group facilitates the cleavage of the benzylic C-O bond, releasing the free carboxylic acid.
Caption: Reductive cleavage of the p-Nitrobenzyl ester.
It is important to distinguish the para-nitrobenzyl group from its ortho-nitrobenzyl isomer, which is a well-known photolabile protecting group cleaved by UV irradiation.[8][9] The pNB group is stable to light, ensuring its applicability in standard laboratory settings without special precautions.
Applications and Strategic Advantages
The ability to selectively deprotect a carboxyl side-chain on-resin unlocks powerful strategies for synthesizing complex peptides.
-
On-Resin Side-Chain Cyclization: After pNB removal, the newly exposed side-chain carboxyl group of an Asp or Glu residue can be coupled with an N-terminal amine (after Fmoc removal) or a side-chain amine (e.g., Lys) to form a lactam bridge. This is a highly efficient method for producing head-to-side-chain or side-chain-to-side-chain cyclic peptides.
-
Synthesis of Branched Peptides: A peptide chain can be assembled from the deprotected side-chain carboxyl group.
-
Site-Specific Conjugation: The free carboxyl group can serve as a unique handle for attaching reporter molecules, lipids, or other chemical entities while the rest of the peptide remains fully protected.
-
Improved Solubility of Protected Peptides: For certain sequences, selectively removing the pNB group to reveal a charged carboxylate can improve the swelling and solvation of the peptide-resin, potentially aiding in subsequent coupling steps for very long or difficult sequences.
Experimental Protocols
The following protocols are based on established methodologies and provide a framework for the successful application of pNB protecting groups in Fmoc-SPPS.[6][7]
Protocol 3.1: Synthesis of Fmoc-AA(OpNB)-OH Derivatives
The pNB-protected amino acid building blocks must first be synthesized. The following is a representative procedure for glutamic acid.
-
Preparation: To a solution of Fmoc-Glu-OtBu (1 equivalent) in a suitable solvent like dichloromethane (DCM), add p-nitrobenzyl bromide (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
tBu Deprotection: Dissolve the resulting crude product in a solution of TFA/DCM (e.g., 1:1 v/v) and stir for 1-2 hours to remove the tert-butyl ester.
-
Purification: Remove the solvent in vacuo and purify the resulting Fmoc-Glu(OpNB)-OH by flash chromatography or recrystallization to yield the final product.
Protocol 3.2: Incorporation into Fmoc-SPPS
The incorporation of Fmoc-Asp(OpNB)-OH or Fmoc-Glu(OpNB)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols without modification.
Caption: Standard SPPS cycle for pNB-amino acid incorporation.
Protocol 3.3: On-Resin Deprotection of the pNB Group
This protocol describes the selective cleavage of the pNB ester while the peptide remains attached to the resin with its acid-labile side-chain protecting groups intact.
Reagents:
-
Deprotection Cocktail: 0.7 M SnCl₂·2H₂O, 0.7 M Phenol, 0.5 M Acetic Acid in DMF. Prepare fresh before use.
-
By-product Removal Solution: 0.1 M Benzene sulfinic acid in DMF.
-
Washing Solvents: DMF, DCM, Methanol.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the freshly prepared Deprotection Cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 4-6 hours. Monitor the reaction for completeness using a test cleavage and HPLC-MS analysis if necessary.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
By-product Removal: The reduction process can generate yellow by-products.[6] To remove these, wash the resin with the By-product Removal Solution (3 x 5 min).
-
Final Wash: Wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min).
-
Drying: Dry the resin in vacuo. The resin is now ready for subsequent on-resin modification or final cleavage.
Data Summary and Troubleshooting
Table 1: Orthogonality of Key Protecting Groups in Fmoc-SPPS
| Protecting Group | Type | Stable to 20% Piperidine/DMF? | Stable to 95% TFA? | Cleavage Condition |
| Fmoc | N-α-Amine | No | Yes | 20% Piperidine in DMF |
| tBu, Trt, Boc | Side-Chain | Yes | No | 95% TFA Cocktail |
| pNB | Side-Chain | Yes | Yes | SnCl₂ / HOAc in DMF[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete pNB Cleavage | 1. Inactive SnCl₂ reagent (oxidized).2. Insufficient reaction time.3. Poor resin swelling. | 1. Use fresh, high-quality SnCl₂·2H₂O.2. Extend reaction time to 8 hours or perform a second treatment.3. Ensure adequate swelling in DMF before adding the cocktail. |
| Persistent Yellow Color | Incomplete removal of reduction by-products. | Increase the number and duration of washes with the benzene sulfinic acid solution.[6] |
| Unexpected Side-Chain Modifications | Scavengers (e.g., phenol) were omitted from the deprotection cocktail. | Always include scavengers like phenol and a mild acid like acetic acid in the SnCl₂ cocktail to prevent side reactions.[6] |
Conclusion
The p-nitrobenzyl protecting group represents a powerful addition to the synthetic chemist's toolkit. By providing a third dimension of orthogonality, it enables the rational design and synthesis of complex peptides that are inaccessible through conventional two-dimensional strategies. Its stability to standard Fmoc-SPPS conditions and its selective removal via mild reduction make it an ideal choice for applications requiring site-specific, on-resin modifications such as cyclization and conjugation. The protocols and data presented here provide a robust foundation for researchers and drug developers to confidently incorporate this versatile protecting group into their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application of Chromogenic Substrates in Biocatalysis: A Technical Guide to 4-Nitrophenyl Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the application of 4-nitrophenyl acetate (p-NPA) as a pivotal tool in biocatalysis. While the related compound 4-nitrobenzyl acetate exists, it is 4-nitrophenyl acetate that has become the gold standard chromogenic substrate for the rapid and sensitive assay of hydrolytic enzymes, particularly esterases and lipases.[1][2] This guide delves into the biochemical principles, offers detailed and validated protocols, and provides insights into data interpretation and troubleshooting, empowering researchers to effectively integrate this assay into their workflows.
Part 1: The Foundational Principle of the Chromogenic Assay
The utility of 4-nitrophenyl acetate in biocatalysis is rooted in a simple yet elegant principle: the enzymatic cleavage of an ester bond releases a product that is intensely colored, allowing for real-time spectrophotometric monitoring of enzyme activity.[2]
The Biochemical Reaction:
Esterases and lipases catalyze the hydrolysis of the ester bond in the colorless 4-nitrophenyl acetate substrate. This reaction yields two products: acetate and 4-nitrophenol (pNP).[3]
Caption: Enzymatic hydrolysis of 4-nitrophenyl acetate.
Under neutral to alkaline conditions (typically pH > 7), the liberated 4-nitrophenol molecule is deprotonated to form the 4-nitrophenolate ion. This phenolate ion exhibits a strong, characteristic yellow color with a maximum absorbance (λmax) around 405-410 nm.[3][4][5] The rate of formation of this yellow product, measured as the increase in absorbance over time, is directly proportional to the hydrolytic activity of the enzyme in the sample.[3] This linear relationship forms the basis of a robust and quantitative enzyme assay.
Part 2: Key Applications in Biocatalytic Research
The p-NPA assay is a versatile tool employed across various stages of biocatalyst development and drug discovery.
-
High-Throughput Screening (HTS): The assay's simplicity and adaptability to microplate formats make it ideal for screening large libraries of enzyme variants or microbial strains for desired esterase/lipase activity.[3][6] This is fundamental in directed evolution campaigns to engineer enzymes with improved stability, activity, or novel substrate specificities.
-
Enzyme Characterization: The assay is routinely used to determine key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). By using a range of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, octanoate C8, palmitate C16), researchers can effectively probe the substrate specificity of an enzyme, revealing its preference for short, medium, or long-chain esters.[2][7]
-
Bioprocess Monitoring: In fermentation processes designed to produce lipases or esterases, the p-NPA assay can be used for at-line or off-line monitoring of enzyme production, allowing for process optimization and quality control.[8]
-
Inhibitor Screening: The assay provides a straightforward method for screening compound libraries to identify potential inhibitors of specific esterases or lipases, a critical step in early-stage drug development.
Part 3: Validated Experimental Protocols
The following protocols are designed for reliability and can be adapted for specific research needs. A crucial aspect of working with p-NPA is accounting for its inherent instability in aqueous solutions, which leads to spontaneous hydrolysis.[9] Therefore, a no-enzyme control is mandatory for accurate measurements.[9][10]
Protocol 1: Standard Hydrolase Activity Assay in a 96-Well Microplate
This protocol is designed for determining the specific activity of a purified enzyme or the volumetric activity in a crude lysate or culture supernatant.
1. Materials and Reagents:
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or phosphate buffer suitable for the enzyme).[4]
-
Solvent: Methanol or Ethanol (for p-NPA stock solution).[1]
-
Enzyme solution (purified or crude)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm.
2. Reagent Preparation:
-
p-NPA Stock Solution (10 mM): Dissolve 18.1 mg of p-NPA in 10 mL of methanol. Store at 2-8 °C for up to one week.[1] Note that some protocols use different solvents or concentrations, which should be optimized for the specific enzyme.[5]
-
Enzyme Dilutions: Prepare a series of dilutions of the enzyme solution in cold Assay Buffer. The optimal concentration should result in a linear rate of absorbance increase for at least 5-10 minutes.
3. Assay Procedure:
-
Plate Setup: Design the plate map, including wells for blanks, controls, and samples.
-
Blank: Contains only Assay Buffer.
-
No-Enzyme Control: Contains Assay Buffer and the p-NPA substrate. This measures spontaneous hydrolysis.
-
Sample Wells: Contain the diluted enzyme, Assay Buffer, and the p-NPA substrate.
-
-
Reaction Setup: In each well of the microplate, add the components as follows:
-
160 µL of Assay Buffer.
-
20 µL of diluted enzyme solution (or Assay Buffer for the No-Enzyme Control).
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[3]
-
Initiate Reaction: To start the reaction, add 20 µL of the 10 mM p-NPA stock solution to all wells (final concentration: 1 mM). Mix gently by pipetting or with a plate shaker.
-
Kinetic Measurement: Immediately place the plate in the reader and begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes.[3]
4. Data Analysis:
-
Plot absorbance (405 nm) versus time (minutes) for each well.
-
Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve for each sample and the no-enzyme control.
-
Subtract the rate of the no-enzyme control from the rate of each sample to get the true enzyme-catalyzed rate.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔAbs/min * Vₜ) / (ε * Vₛ * l)
-
ΔAbs/min: The corrected rate of absorbance change.
-
Vₜ: Total reaction volume in the well (e.g., 0.2 mL).
-
ε: Molar extinction coefficient of p-nitrophenol under assay conditions (a typical value is ~15,000 - 18,000 M⁻¹cm⁻¹ at pH 8.0, but should be determined empirically by creating a standard curve with p-nitrophenol).[5]
-
Vₛ: Volume of enzyme solution added to the well (e.g., 0.02 mL).
-
l: Path length of the sample in the well (cm). This is often provided by the plate reader manufacturer or can be calculated. For many 96-well plates with 200 µL volume, it is not 1 cm and must be corrected.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol involves measuring the initial reaction rates at various substrate concentrations.
-
Procedure: Follow the steps in Protocol 1, but instead of a single substrate concentration, prepare a series of p-NPA working solutions to achieve a range of final concentrations in the wells (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Data Analysis:
-
Calculate the initial velocity (v) for each substrate concentration ([S]) as described above.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Kₘ and Vₘₐₓ values.
-
Part 4: Data Presentation & Troubleshooting
Clear data presentation is essential for interpretation.
Table 1: Sample Kinetic Data for an Esterase
| Time (min) | Absorbance (405 nm) - Sample | Absorbance (405 nm) - No-Enzyme Control |
| 0.0 | 0.051 | 0.050 |
| 0.5 | 0.092 | 0.052 |
| 1.0 | 0.135 | 0.054 |
| 1.5 | 0.178 | 0.056 |
| 2.0 | 0.220 | 0.058 |
| 2.5 | 0.261 | 0.060 |
| 3.0 | 0.303 | 0.062 |
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| High Blank/Control Reading | Spontaneous hydrolysis of p-NPA.[9] | Prepare substrate solution fresh daily.[1] Ensure buffer pH is not excessively high. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or monitor for a shorter duration. Ensure assay conditions are optimal for enzyme stability. |
| Low or No Activity | Inactive enzyme; Incorrect buffer pH/temperature; Presence of an inhibitor. | Verify enzyme activity with a positive control. Optimize reaction conditions. Check for potential inhibitors in the sample matrix. |
| Precipitation in Well | Low solubility of p-NPA at high concentrations in aqueous buffer. | Ensure the organic solvent from the stock is a small fraction of the total volume. Add the substrate stock slowly with agitation.[1] |
Part 5: Visualizing the Experimental Workflow
A streamlined workflow is key to efficient and reproducible results.
Caption: Standard workflow for p-NPA based enzyme activity assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Enzymatic Hydrolysis of 4-Nitrobenzyl Acetate
Introduction: The Quintessential Esterase Assay
The enzymatic hydrolysis of 4-Nitrobenzyl acetate, often referred to as p-Nitrophenyl acetate (pNPA), stands as a cornerstone reaction in biochemical and pharmaceutical research. Its widespread adoption is due to its simplicity, reliability, and the chromogenic nature of its product, which allows for continuous, real-time monitoring of enzyme activity. This reaction serves as a versatile tool for characterizing the kinetics of various hydrolases, including esterases, lipases, and some proteases, and is frequently employed in high-throughput screening for enzyme inhibitors in drug development pipelines.[1][2]
The principle of the assay is elegant in its directness: a hydrolase enzyme cleaves the ester bond of the colorless pNPA substrate. This cleavage releases acetate and 4-nitrophenol (pNP).[3] Under neutral to alkaline conditions, pNP deprotonates to form the 4-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm. The rate of the formation of this yellow product is directly proportional to the enzyme's catalytic activity.
This guide provides a comprehensive protocol for conducting the pNPA hydrolysis assay, delving into the underlying catalytic mechanism, critical experimental parameters, and robust data analysis techniques. It is designed for researchers, scientists, and drug development professionals seeking to implement a validated and well-understood method for quantifying hydrolase activity.
Catalytic Mechanism: The Serine Hydrolase Triad in Action
Many enzymes that efficiently hydrolyze pNPA, such as porcine liver esterase (PLE) and various lipases, belong to the α/β-hydrolase superfamily and utilize a classic catalytic triad in their active site, typically composed of Serine (Ser), Histidine (His), and an acidic residue like Aspartate (Asp) or Glutamate (Glu).[4] The hydrolysis proceeds via a two-step acyl-enzyme intermediate mechanism.
-
Acylation Step: The catalytic histidine, acting as a general base, abstracts a proton from the serine's hydroxyl group, activating it as a potent nucleophile.[4] The activated serine attacks the electrophilic carbonyl carbon of the pNPA substrate, forming a transient, high-energy tetrahedral intermediate. This unstable intermediate is stabilized by an "oxyanion hole" within the enzyme's active site. The intermediate then collapses, breaking the ester bond. The histidine, now acting as a general acid, donates a proton to the 4-nitrophenol leaving group, and an acyl-enzyme intermediate is formed.[4]
-
Deacylation Step: A water molecule enters the active site. The catalytic histidine again acts as a general base, activating the water molecule by abstracting a proton, forming a highly nucleophilic hydroxide ion. This hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, creating a second tetrahedral intermediate. This intermediate collapses, releasing the acetate (carboxylic acid) product and regenerating the free, active enzyme, ready for another catalytic cycle.[4][5]
Caption: The two-phase catalytic cycle for pNPA hydrolysis by a serine hydrolase.
Detailed Protocol: Quantifying Esterase Activity
This protocol provides a robust method for determining the specific activity of an esterase using pNPA.
I. Materials and Reagents
| Reagent/Material | Specifications |
| Enzyme | e.g., Porcine Liver Esterase (PLE), Candida antarctica Lipase B (CALB) |
| Substrate | This compound (pNPA), ≥98% purity |
| Buffer | 0.1 M Sodium Phosphate Buffer, pH 7.4 |
| Solvent for Substrate | Methanol or Dimethyl sulfoxide (DMSO), analytical grade |
| Equipment | UV-Vis Spectrophotometer (thermostatted), 1 cm path length quartz cuvettes, micropipettes, analytical balance |
| Other | Deionized water, appropriate centrifuge tubes |
II. Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 7.4):
-
Prepare solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).
-
Mix the two solutions, monitoring with a calibrated pH meter, until the pH reaches 7.4. Store at 4°C.
-
-
pNPA Substrate Stock Solution (e.g., 20 mM):
-
Accurately weigh this compound. (MW = 181.15 g/mol ).
-
Dissolve in a minimal amount of methanol or DMSO before diluting to the final volume with the same solvent. For example, dissolve 36.2 mg of pNPA in methanol to a final volume of 10 mL for a 20 mM stock.
-
Causality Note: pNPA has poor aqueous solubility, necessitating an organic solvent. The final concentration of this solvent in the assay must be kept low (typically ≤1-2% v/v) as it can inhibit enzyme activity.[3]
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the enzyme in the assay buffer (0.1 M Sodium Phosphate, pH 7.4).
-
On the day of the experiment, dilute the enzyme stock solution with cold assay buffer to a working concentration that provides a linear rate of absorbance change over 3-5 minutes. This concentration must be determined empirically but is often in the range of 1-10 µg/mL.
-
III. Spectrophotometric Assay Procedure
The following workflow outlines the steps for a standard 1 mL cuvette-based assay.
Caption: Standard workflow for the pNPA enzymatic hydrolysis assay.
-
Set Spectrophotometer: Set the wavelength to 405 nm and the temperature to the desired value (e.g., 37°C).
-
Prepare Reaction Mixture: In a 1 mL cuvette, add the following:
-
x µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
y µL of Enzyme Working Solution
-
The total volume before adding the substrate should be 980 µL (for a 20 µL substrate addition).
-
-
Establish Controls:
-
Blank (Non-enzymatic hydrolysis): Prepare a cuvette with 980 µL of buffer and add 20 µL of the pNPA stock. This measures the spontaneous hydrolysis of the substrate.[6]
-
Enzyme Control: Prepare a cuvette with buffer and enzyme solution but initiate with 20 µL of the solvent (e.g., methanol) instead of the substrate stock. This accounts for any absorbance changes not related to the reaction.
-
-
Pre-incubation: Place the cuvettes (excluding the substrate) in the thermostatted spectrophotometer cell holder for 5 minutes to allow the temperature to equilibrate.[7]
-
Initiate Reaction: To start the reaction, add 20 µL of the pNPA stock solution to the cuvette, mix quickly by gentle inversion, and immediately begin recording the absorbance every 10-15 seconds for 3-5 minutes.
-
Record Data: Collect the absorbance data over time. The plot of absorbance versus time should be linear for the initial phase of the reaction.
Data Analysis and Interpretation
The rate of reaction is determined from the initial, linear portion of the absorbance vs. time curve.
Calculating the Rate of Reaction
The rate of product (pNP) formation is calculated using the Beer-Lambert Law: A = εcl
-
ΔA/min: The initial rate of reaction, calculated from the slope of the linear portion of the absorbance vs. time plot. Subtract the rate of the non-enzymatic blank from this value.
-
ε (Molar Extinction Coefficient): For 4-nitrophenol at pH 7.4 and 405 nm, ε is approximately 18,000 M⁻¹cm⁻¹ . This value can vary slightly with buffer conditions and should be confirmed experimentally if high accuracy is required.
-
l (Path Length): 1 cm for a standard cuvette.
Rate (mol/L/min) = (ΔA/min) / ε
Rate (µmol/min/mL) = [(ΔA/min) / ε] * 10⁶ * (Total Volume in Cuvette in L)
Calculating Enzyme Activity
Enzyme Unit (U): One unit (U) of esterase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.
Activity (U/mL) = (µmol of pNP released per min) / (Volume of enzyme solution in mL)
Specific Activity (U/mg) = Activity (U/mL) / (Concentration of protein in mg/mL)
| Parameter | Typical Value/Range (for PLE) | Reference |
| Km (pNPA) | 0.1 - 1.0 mM | Varies significantly with enzyme source |
| Vmax | Enzyme concentration-dependent | [8] |
| Optimal pH | 6.5 - 8.0 | [6] |
| Optimal Temperature | 30 - 55 °C | [7][9] |
Expert Insights: Critical Factors for a Self-Validating Protocol
-
The pH Dilemma: The pKa of 4-nitrophenol is approximately 7.0-7.2.[6] This means that near neutral pH, small fluctuations in the buffer can significantly alter the ratio of protonated pNP (colorless, λmax ~317 nm) to the deprotonated p-nitrophenolate anion (yellow, λmax ~405 nm), leading to inaccurate results.
-
Trustworthiness Pillar: To create a self-validating system independent of minor pH shifts, perform the assay by monitoring the absorbance at the isosbestic point , which is typically 347-348 nm .[7][10] At this wavelength, the molar extinction coefficient is the same for both the protonated and deprotonated forms of pNP, making the measurement insensitive to pH changes. The tradeoff is lower sensitivity, as the extinction coefficient at the isosbestic point is lower (ε ≈ 5,150 M⁻¹cm⁻¹).[10]
-
-
Substrate and Product Inhibition: At very high concentrations, pNPA can act as an inhibitor for some esterases. Similarly, the product, acetate, can also cause product inhibition. For accurate Michaelis-Menten kinetics, it is crucial to measure initial rates where the substrate concentration is not significantly depleted (<10%) and product accumulation is minimal.
-
Enzyme Stability: Many esterases are sensitive to temperature and organic solvents. Always prepare enzyme dilutions in cold buffer immediately before use. Ensure the final concentration of solvents like DMSO or methanol is consistent across all experiments, including controls, and is kept to the absolute minimum required for substrate solubility.
Conclusion
The enzymatic hydrolysis of this compound is a powerful and accessible assay for characterizing hydrolase activity. By understanding the underlying catalytic mechanism and controlling for critical variables such as pH, temperature, and solvent concentration, researchers can generate highly reproducible and accurate data. The implementation of a protocol that includes proper controls and monitors the reaction at the isosbestic point enhances the trustworthiness and validity of the results, making it an indispensable tool in both fundamental enzymology and applied drug discovery.
References
- 1. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Monitoring Lipase Activity Using 4-Nitrophenyl Acetate
Audience: Researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes.
Introduction: The Significance of Lipase Quantification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a pivotal class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, liberating fatty acids and glycerol.[1] Their roles are fundamental in countless physiological processes, and they represent key therapeutic targets in metabolic diseases like obesity, dyslipidemia, and pancreatitis.[1] Consequently, the accurate and reproducible quantification of lipase activity is a cornerstone of both basic research and pharmaceutical development.
Among the array of available methodologies, spectrophotometric assays employing chromogenic substrates are widely adopted for their simplicity, sensitivity, and amenability to high-throughput screening (HTS) formats.[2] This guide provides a detailed examination of the assay using 4-nitrophenyl acetate (pNPA), a short-chain substrate, offering deep insights into the biochemical principles, step-by-step protocols for kinetic analysis, and critical validation checkpoints.
The Biochemical Principle: A Chromogenic Transformation
The assay's mechanism is predicated on the enzymatic cleavage of the pNPA substrate by lipase. This hydrolysis reaction yields acetic acid and 4-nitrophenol (pNP).[3][4] In an aqueous solution with a pH maintained above the pKa of pNP (~7.1), the hydroxyl group of 4-nitrophenol is deprotonated, forming the 4-nitrophenolate ion. This ion exhibits a distinct yellow color, with a strong absorbance maximum between 405 nm and 415 nm.[2][5] The rate of increase in absorbance is directly proportional to the rate of p-nitrophenolate formation, and thus, to the lipase's catalytic activity.[6]
Causality Behind Experimental Choices: A Scientist's Perspective
An effective assay is not merely a sequence of steps but a system where each parameter is optimized. The choices made are critical for generating reliable and meaningful data.
The Critical Role of Substrate Selection
While this guide focuses on 4-nitrophenyl acetate (C2), it is crucial to understand that lipase activity is profoundly influenced by the acyl chain length of the substrate.[6] Many lipases exhibit strong substrate specificity. Using a panel of 4-nitrophenyl esters with varying chain lengths (e.g., butyrate C4, octanoate C8, palmitate C16) is a powerful method to profile an enzyme's specificity.[7] As shown in the table below, a lipase from Thermomyces lanuginosus shows a clear preference for medium-chain substrates.
Table 1: Influence of Acyl Chain Length on Lipase Activity
| Substrate | Acyl Chain Length | Maximal Velocity (Vmax) [U/mg protein] |
|---|---|---|
| 4-Nitrophenyl acetate | C2 | 0.42[6][7][8] |
| 4-Nitrophenyl butyrate | C4 | 0.95[6][7][8] |
| 4-Nitrophenyl octanoate | C8 | 1.1[6][7][8] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[6][7][8] |
| 4-Nitrophenyl palmitate | C16 | 0.18[6][7][8] |
Data derived for a wild-type lipase, illustrating the principle of substrate preference.
Expert Insight: The choice of pNPA (C2) makes it an excellent substrate for esterases or lipases with a preference for short-chain fatty acids. For lipases that preferentially hydrolyze long-chain triglycerides, a substrate like 4-nitrophenyl palmitate (pNPP) would be more biologically relevant, though it introduces challenges with solubility.[6][9]
pH: A Delicate Balance
The selection of assay pH is a compromise between two factors:
-
Enzyme's Optimal pH: Lipases have an optimal pH range for maximal activity, often between 7.0 and 9.0.[9]
-
Chromophore's pKa: The pKa of 4-nitrophenol is approximately 7.1. To ensure complete conversion to the colored 4-nitrophenolate ion for accurate detection, the pH must be maintained well above this value.[10]
A common choice is a buffer at pH 8.0 , such as Tris-HCl or sodium phosphate, which supports high lipase activity while ensuring the chromogenic product is readily detectable.[8][9]
Substrate Solubility and Solvent Effects
While pNPA is relatively water-soluble compared to its longer-chain counterparts, a stock solution is typically prepared in an organic solvent like isopropanol or acetonitrile.[1][11] It is imperative to minimize the final concentration of the organic solvent in the assay (typically <5%), as high concentrations can denature the enzyme and inhibit its activity.[12] For longer-chain substrates like pNPP, emulsifying agents such as Triton X-100 or sodium deoxycholate are necessary to create a stable substrate emulsion for the enzyme to act upon.[6][9]
Experimental Protocols: From Reagents to Results
The following protocols are designed for a 96-well microplate format, ideal for kinetic analysis and HTS applications.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Preparation: Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust pH to 8.0 with HCl. Bring the final volume to 1 L.[8] Store at 4°C.
-
-
Substrate Stock Solution (20 mM pNPA):
-
Preparation: Dissolve 36.2 mg of 4-nitrophenyl acetate in 10 mL of isopropanol. This solution should be prepared fresh and protected from light to prevent spontaneous hydrolysis.[4]
-
-
Enzyme Solution:
-
Preparation: Prepare a stock solution of the lipase in Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction rate is linear over the measurement period. Perform a dilution series to find a concentration that gives a steady rate.
-
Protocol: Kinetic Lipase Activity Assay
This protocol is designed for a total reaction volume of 200 µL per well.
-
Microplate Setup:
-
Test Wells: Add 170 µL of Assay Buffer.
-
Substrate Blank Wells: Add 180 µL of Assay Buffer (to measure non-enzymatic substrate hydrolysis).
-
Enzyme Blank Wells: Add 190 µL of Assay Buffer (to correct for any absorbance from the enzyme solution).
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[6]
-
Add Substrate: Add 10 µL of the 20 mM pNPA Stock Solution to the Test Wells and Substrate Blank Wells. The final substrate concentration will be 1 mM.
-
Initiate Reaction:
-
To initiate the reaction, add 20 µL of the appropriately diluted enzyme solution to the Test Wells.
-
Add 20 µL of Assay Buffer to the Substrate Blank Wells.
-
Add 10 µL of the 20 mM pNPA Stock Solution to the Enzyme Blank Wells (this step is done last to establish a baseline).
-
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for 10-20 minutes.[5]
Data Analysis: Translating Absorbance into Activity
Calculating the Rate of Reaction
-
For each well, plot absorbance at 410 nm versus time (in minutes).
-
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of this plot.
-
Correct the rate of the test wells by subtracting the rate from the substrate blank wells:
-
Corrected Rate (ΔAbs/min) = (ΔAbs/min)Test - (ΔAbs/min)Blank
-
Calculating Lipase Activity
The enzyme activity is calculated using the Beer-Lambert law.[8]
Activity (U/mL) = [ (Corrected ΔAbs/min) / (ε × l) ] × (Vtotal / Venzyme) × D × 106
Where:
-
U/mL: Units of enzyme activity per mL of the original enzyme solution. One unit (U) is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute.[8]
-
ε (Molar Extinction Coefficient): ~18,000 M⁻¹cm⁻¹ for 4-nitrophenol at pH 8.0.[8] It is highly recommended to determine this empirically by creating a standard curve with known concentrations of pNP.
-
l (Path Length): The path length of the light in the well (in cm). For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm, but should be verified with the plate manufacturer.
-
Vtotal: Total reaction volume in the well (e.g., 0.2 mL).[8]
-
Venzyme: Volume of the enzyme solution added (e.g., 0.02 mL).[8]
-
D: Dilution factor of the enzyme solution.
-
106: Conversion factor from Moles to µmoles.
Assay Validation and Troubleshooting
A robust assay requires constant validation. The following table outlines common issues and their solutions, ensuring the trustworthiness of your results.
Table 2: Troubleshooting Guide for the pNPA Lipase Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background Signal | Spontaneous hydrolysis of pNPA substrate. | Prepare substrate stock solution fresh before each experiment. Protect from light. Run a "no enzyme" blank and subtract its rate.[5] |
| No or Very Low Activity | Inactive enzyme; Incorrect pH or temperature; Presence of an inhibitor. | Use a fresh enzyme aliquot; verify proper storage. Confirm buffer pH and incubator/reader temperature.[5] Test for inhibitors by spiking a known active sample. |
| Non-Linear Reaction Rate | Substrate depletion; Enzyme instability under assay conditions. | Use a lower enzyme concentration or a shorter reaction time to stay within the initial velocity phase.[5] Check enzyme stability at the assay temperature and pH over time. |
| Poor Reproducibility | Inaccurate pipetting; Temperature fluctuations; Inhomogeneity of substrate solution. | Use calibrated pipettes. Ensure the plate reader maintains a stable temperature. Vortex substrate solutions before adding to the plate. |
| Solvent Inhibition | Final concentration of organic solvent (e.g., isopropanol) is too high. | Prepare a more concentrated substrate stock to reduce the volume added. Ensure the final solvent concentration is below a level that inhibits the specific enzyme (e.g., <3-5%).[12] |
Conclusion
The 4-nitrophenyl acetate assay is a powerful, adaptable, and efficient method for quantifying lipase activity. By understanding the core biochemical principles and the reasoning behind critical experimental parameters, researchers can confidently implement this protocol for a wide range of applications, from fundamental enzyme characterization to high-throughput screening in drug discovery. The key to success lies in careful optimization, appropriate controls, and a thorough understanding of the assay's limitations, particularly concerning substrate specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Nitrobenzyl Acetate in Aqueous Solution
Welcome to the technical support guide for 4-Nitrobenzyl Acetate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this substrate in aqueous environments. As a chromogenic substrate, its stability is paramount for generating reliable and reproducible data. This guide addresses common challenges through detailed troubleshooting and frequently asked questions, ensuring the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step resolution protocol.
Issue 1: High Background Absorbance in My Assay Blank
Symptom: Your "substrate-only" control (blank) shows a significant and rising yellow coloration, leading to a high absorbance reading at ~405 nm even before the addition of your enzyme or test compound.
Diagnosis: This is a classic sign of premature, non-enzymatic hydrolysis of this compound into 4-nitrophenol. The resulting 4-nitrophenolate ion is intensely yellow under neutral to alkaline conditions. This spontaneous degradation can be caused by several factors in your assay setup.
Root Causes & Solutions:
-
Inappropriate pH: The ester bond of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1] The rate of hydrolysis significantly increases at pH levels above 8.0.
-
Solution: Verify the pH of your buffer immediately before use. If your experiment allows, consider running the assay at a more neutral pH (6.5-7.5) where the spontaneous hydrolysis rate is minimized. The relationship between pH and hydrolysis rate often follows a U-shaped curve, with the minimum rate occurring in the neutral pH range.[1]
-
-
Buffer-Catalyzed Hydrolysis: Certain buffer species can act as nucleophiles or general bases, actively participating in and accelerating the hydrolysis of the ester. Phosphate buffers are known to catalyze the hydrolysis of similar esters like 4-nitrophenyl acetate.[2]
-
Solution: If using a phosphate buffer, run a control to measure the hydrolysis rate over time. If the rate is unacceptably high, consider switching to a non-nucleophilic buffer such as HEPES or MOPS for assays in the neutral pH range.
-
-
High Temperature: Chemical reaction rates, including hydrolysis, are highly dependent on temperature.[3] Elevated assay temperatures will accelerate the degradation of this compound.
-
Solution: Ensure your assay plate or cuvette holder is properly temperature-controlled. If the experimental design permits, running the assay at a lower temperature (e.g., 25°C instead of 37°C) can significantly reduce background hydrolysis. Always pre-incubate your buffer and other reagents at the desired temperature before adding the substrate.
-
-
Improperly Prepared Aqueous Solution: Preparing the substrate directly in an aqueous buffer, especially with heating, can cause immediate and substantial hydrolysis.
-
Solution: Follow the recommended protocol for preparing the working solution. This compound should first be dissolved in a minimal amount of a water-miscible organic solvent before being added to the aqueous buffer.[4] See the detailed protocol in the FAQ section.
-
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting workflow for high background hydrolysis.
Issue 2: My Reaction Rates are Inconsistent and Not Reproducible
Symptom: You observe significant variability in reaction rates between replicate wells or across different experimental days, even with identical reagent concentrations.
Diagnosis: Poor reproducibility often stems from unaccounted-for variables affecting substrate stability or concentration. The instability of this compound in the aqueous assay buffer can be a major contributor.
Root Causes & Solutions:
-
Substrate Degradation Over Time: If you prepare a large batch of the final aqueous working solution and use it over an extended period (e.g., for a multi-plate screen), the concentration of intact this compound will decrease over time due to hydrolysis.
-
Solution: Prepare the final aqueous working solution of this compound fresh immediately before starting the assay.[1] For large experiments, prepare fresh batches for each plate or set of experiments to ensure the starting substrate concentration is consistent.
-
-
pH Drift in Buffer: In poorly buffered solutions, the production of acetic acid from hydrolysis can cause a slight decrease in pH, altering the reaction conditions and potentially the activity of the enzyme being studied.
-
Solution: Ensure your buffer has sufficient capacity for the intended pH range. Use high-quality reagents to prepare buffers and always confirm the pH before use.
-
-
Inconsistent Timing: The timing of substrate addition and the initiation of measurement is critical, especially when a background reaction is present.
-
Solution: Use multichannel pipettes or automated injection systems to add the substrate to all wells as simultaneously as possible. Ensure the kinetic reading starts at the same time point for all wells after substrate addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is hydrolysis of the ester bond. This reaction breaks the molecule into acetic acid and 4-nitrobenzyl alcohol. In many biological assays that use esterases or lipases, the intended product is 4-nitrophenol, which is generated from the closely related substrate, 4-nitrophenyl acetate.[4][5] It is crucial to use the correct substrate for your enzyme. Assuming the question refers to the stability of the ester itself, hydrolysis is the key pathway.
Hydrolysis of this compound dot
References
- 1. irejournals.com [irejournals.com]
- 2. connectsci.au [connectsci.au]
- 3. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Optimizing 4-Nitrobenzyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 4-nitrobenzyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a successful and optimized synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Product: Presence of water in the reaction or during workup can lead to the hydrolysis of the ester back to 4-nitrobenzyl alcohol.[1] 3. Loss During Workup/Purification: Product may be lost if recrystallization is not optimized or if it's washed with an inappropriate solvent.[2] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-nitrobenzyl chloride).[3] 2. Ensure Anhydrous Conditions: Use anhydrous sodium acetate and glacial acetic acid. Protect the reaction from atmospheric moisture with a drying tube. 3. Optimize Recrystallization: Minimize the amount of hot methanol used for recrystallization to avoid excessive product loss in the filtrate. Ensure the solution is sufficiently cooled to maximize crystal formation.[2] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point and inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be ideal for inducing crystallization of this compound.[4] 3. Rapid Cooling: Cooling the recrystallization solution too quickly can lead to the formation of an oil rather than crystals.[5] | 1. Thorough Washing: Wash the crude product thoroughly with cold water to remove residual acetic acid and sodium acetate before recrystallization.[2] 2. Solvent Selection: Methanol is a proven solvent for the recrystallization of this compound.[2] If issues persist, consider a solvent pair like ethanol/water.[5] 3. Slow Cooling: Allow the hot methanolic solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[5] |
| Product has a Low or Broad Melting Point | 1. Impurities Present: The most common impurities are unreacted 4-nitrobenzyl chloride and the hydrolysis byproduct, 4-nitrobenzyl alcohol. 2. Incomplete Drying: Residual solvent (methanol or water) can depress the melting point. | 1. Repeat Recrystallization: A second recrystallization from methanol can significantly improve purity.[2] 2. Characterize Impurities: Use TLC to compare the product to the starting material and 4-nitrobenzyl alcohol to identify the impurity. 3. Thorough Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent. |
| Yellow or Discolored Product | 1. Starting Material Impurities: The purity of the initial 4-nitrobenzyl chloride can affect the final product's color.[2] 2. Side Reactions: Although less common under these conditions, side reactions can sometimes lead to colored byproducts. | 1. Use Pure Starting Materials: Ensure the 4-nitrobenzyl chloride is of high purity. 2. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Filter the hot solution to remove the charcoal before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 4-nitrobenzyl chloride and sodium acetate?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The acetate anion (CH₃COO⁻) from sodium acetate acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl chloride and displacing the chloride ion as the leaving group.
Caption: SN2 mechanism for the synthesis of this compound.
Q2: Why is glacial acetic acid used as the solvent?
Glacial acetic acid serves two primary purposes. Firstly, it is an excellent solvent for both 4-nitrobenzyl chloride and sodium acetate, ensuring a homogeneous reaction mixture. Secondly, being a polar aprotic solvent, it facilitates the SN2 reaction by solvating the sodium cation without strongly solvating the acetate anion, thus preserving its nucleophilicity.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress.[3] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Spot the starting material (4-nitrobenzyl chloride), the reaction mixture, and a co-spot on the TLC plate. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. This compound is more polar than 4-nitrobenzyl chloride and will have a lower Rf value.
Q4: What are the critical safety precautions for this synthesis?
4-Nitrobenzyl chloride is a lachrymator (tear-producing) and a potential mutagen.[6] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reliable procedure published in Organic Syntheses.[2]
-
Reaction Setup: In a 2 L round-bottom flask, combine 250 g (1.46 moles) of 4-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.
-
Reflux: Heat the mixture under reflux using an oil bath maintained at 160-170°C for 8-10 hours.
-
Solvent Removal: After cooling the reaction mixture to approximately 125°C, remove the acetic acid by distillation under reduced pressure.
-
Workup: Add about 500 mL of water to the flask and break up the solid cake. Transfer the mixture to a beaker and stir mechanically for 30 minutes to form a fine slurry.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with 200 mL of cold water. Repeat the process of slurrying in water and filtering twice more.
Purification by Recrystallization
-
Dissolution: Transfer the washed crude product to a 1.5 L beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid.
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Drying: Air-dry the crystals on the filter paper or in a desiccator. The expected yield of pale yellow crystals is 222-233 g (78-82%), with a melting point of 77-78°C.[2]
References
Technical Support Center: Stabilizing 4-Nitrobenzyl Acetate in Experimental Assays
Answering your request, as a Senior Application Scientist, I've developed this comprehensive technical support center to address the challenges of working with 4-Nitrobenzyl acetate. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your assays effectively.
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent substrate degradation and ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the fundamental concepts and common queries regarding the stability and handling of this compound.
Q1: What is this compound and what is its primary mode of degradation?
A1: this compound is an ester compound frequently used as a substrate in various enzymatic assays, particularly for detecting esterase activity.[1] Its core structure consists of a 4-nitrobenzyl group linked to an acetate group via an ester bond.
The primary degradation pathway of concern in aqueous assay conditions is hydrolysis . This reaction involves the cleavage of the ester bond by water, yielding 4-nitrobenzyl alcohol and acetic acid. This process can occur spontaneously (non-enzymatically) and is significantly influenced by factors such as pH, temperature, and the presence of certain buffer components.[2][3] This spontaneous hydrolysis is a major source of background signal and must be controlled.
Caption: Primary degradation pathway of this compound.
Q2: My this compound solution turns yellow in my buffer, even without enzyme. Why?
A2: This is a common point of confusion. While the substrate itself is typically a white to light yellow powder, a distinct yellow color in solution indicates the formation of a chromophore. This issue is famously associated with a similar but different compound, 4-Nitrophenyl acetate (p-NPA) , which hydrolyzes to the intensely yellow 4-nitrophenolate ion at neutral to alkaline pH.[2][4]
If you are certain you are using This compound , the yellow color is less likely to be from the hydrolysis product (4-nitrobenzyl alcohol). Instead, it could be due to:
-
Impurity: Your starting material may be contaminated with 4-nitrophenol or other colored compounds.
-
Secondary Reactions: Under certain conditions (e.g., very high pH, presence of strong oxidizing agents), the nitrobenzyl group itself could undergo reactions leading to colored products.
-
Incorrect Reagent: There may have been a mix-up, and you are unintentionally using 4-nitrophenyl acetate. Verify the CAS number of your reagent (this compound is CAS 619-90-9 ).[1][5]
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is the first line of defense against degradation. Recommendations vary slightly by manufacturer, but a conservative and safe approach is crucial.
| Form | Recommended Storage | Rationale & Key Considerations |
| Solid Powder | Store at room temperature or in a freezer, tightly sealed, protected from moisture.[5] | The solid form is generally stable. The primary risks are moisture, which can initiate hydrolysis even in the solid state over long periods, and potential degradation from light or heat. |
| Stock Solution | Prepare fresh for each experiment. If storage is necessary, aliquot into small, single-use volumes and store at -20°C or -80°C for a very limited time. | This compound is unstable in aqueous solutions and even in some organic solvents if water is present.[2] Stock solutions in solvents like methanol or ethanol can also degrade, producing free acid and alcohol.[4] Never store in aqueous buffer. |
Part 2: Troubleshooting Guide - Diagnosing and Solving Assay Problems
This section provides a structured approach to identifying and resolving specific issues related to substrate degradation during your experiments.
Issue 1: High Background Signal
A high background signal (i.e., high signal in your "no-enzyme" or "t=0" controls) is the most common indicator of premature substrate degradation.
A: A high signal in your negative controls definitively points to non-enzymatic hydrolysis of the this compound. The goal is to minimize this spontaneous reaction rate relative to the enzymatic rate.
Caption: Troubleshooting workflow for high background signal.
Troubleshooting Steps:
-
Substrate Solution Freshness: this compound in aqueous buffer is highly susceptible to hydrolysis.[2]
-
Solution: Always prepare the substrate working solution immediately before adding it to the assay plate to initiate the reaction. Do not let it sit on the bench.
-
-
Buffer Composition and pH: The rate of ester hydrolysis is highly pH-dependent, increasing significantly under alkaline conditions (pH > 8).[6][7] Furthermore, some common biological buffers contain nucleophilic species that can directly attack the ester bond, accelerating degradation.[3]
-
Solution:
-
Check your Buffer: Avoid buffers with primary or secondary amine groups that can act as nucleophiles, such as Tris, especially at higher pH. Good alternatives include HEPES, MOPS, or phosphate buffers.[8][9][10]
-
Optimize pH: While your enzyme may have a high pH optimum, the substrate's stability may be compromised. Perform an assay to measure the spontaneous hydrolysis rate across a range of pH values (e.g., 6.5 to 9.0) to find an optimal pH that balances enzyme activity with substrate stability.
-
-
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including spontaneous hydrolysis.[11][12]
-
Solution: If your assay protocol allows, try running the incubation at a lower temperature (e.g., 25°C or 30°C instead of 37°C) and extending the incubation time to compensate. This will reduce the rate of non-enzymatic hydrolysis.[13]
-
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent data between wells, plates, or experiments can often be traced back to the unstable nature of the substrate.
A: Assuming pipetting technique is consistent, variability often points to inconsistent substrate degradation or precipitation.
Troubleshooting Steps:
-
Inconsistent Substrate Preparation: this compound has limited aqueous solubility. If the stock solution is not properly introduced into the assay buffer, micro-precipitates can form, leading to variable amounts of soluble substrate in each well.
-
Temperature Gradients: Inconsistent temperature across a microplate can cause different rates of spontaneous hydrolysis in different wells.[15]
-
Solution: Ensure proper thermal equilibration of the plate during incubation. Avoid stacking plates, which can create temperature gradients.
-
-
Timing Inconsistencies: In kinetic assays, the time between adding the substrate and the first reading is critical.
-
Solution: Use a multi-channel pipette or an automated injector to add the substrate to all wells as simultaneously as possible. This minimizes variability in the pre-reaction incubation time.
-
Part 3: Protocols for Ensuring Substrate Integrity
Follow these validated protocols to minimize degradation and establish a robust assay baseline.
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation and immediate degradation upon dilution into aqueous buffer.
-
Prepare Organic Stock: Dissolve solid this compound in a suitable, dry organic solvent (e.g., 100% Ethanol or DMSO) to a high concentration (e.g., 100 mM). This organic stock is more stable than an aqueous solution but should still be stored in small aliquots at -20°C and protected from moisture.[4]
-
Equilibrate Buffer: Bring your chosen assay buffer to the final reaction temperature.
-
Prepare Working Solution (Just-in-Time): Immediately before you are ready to add the substrate to your assay plate, perform the final dilution.
-
Add Stock to Buffer: While vigorously vortexing the assay buffer, slowly add the required volume of the organic stock solution. For example, to make a 1 mM working solution from a 100 mM stock, add 10 µL of stock to 990 µL of vortexing buffer.
-
Immediate Use: Use the freshly prepared working solution within minutes. Do not store it.
Protocol 2: Measuring the Rate of Spontaneous Hydrolysis
This essential control experiment quantifies the background signal generation in your specific assay conditions.
-
Set Up Control Wells: In a microplate, prepare several wells containing all of your final assay components (buffer, co-factors, etc.) except for the enzyme .
-
Initiate Reaction: Add the freshly prepared this compound working solution to these control wells.
-
Monitor Signal Over Time: Read the signal (e.g., absorbance at the appropriate wavelength for your detection system) at regular intervals over the entire course of your planned experimental incubation time.
-
Calculate Background Rate: Plot the signal versus time. The slope of this line represents the rate of spontaneous hydrolysis (background signal generation).
-
Assess Viability: A reliable assay should have an enzymatic rate that is at least 5-10 times higher than the spontaneous rate. If the background rate is too high (e.g., >20% of the enzymatic rate), you must further optimize your assay conditions (pH, temperature) as described in the troubleshooting section.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. teknova.com [teknova.com]
- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. siriusgenomics.com [siriusgenomics.com]
- 14. emerginginvestigators.org [emerginginvestigators.org]
- 15. anshlabs.com [anshlabs.com]
Technical Support Center: Optimizing the Synthesis of 4-Nitrobenzyl Acetate
Welcome to the technical support center for the synthesis of 4-nitrobenzyl acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. As a key building block in organic synthesis, particularly for creating protecting groups in peptide synthesis and as a precursor for various pharmaceuticals, a reliable and high-yielding synthetic protocol is crucial.[1]
This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, addresses common pitfalls, and provides validated troubleshooting strategies to empower you in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is recommended?
There are two principal and reliable routes for the synthesis of this compound:
-
Acetylation of 4-Nitrobenzyl Alcohol: This is an esterification reaction where 4-nitrobenzyl alcohol is treated with an acetylating agent, most commonly acetic anhydride.
-
Nucleophilic Substitution of 4-Nitrobenzyl Halide: This method involves reacting 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium acetate or potassium acetate.[2]
Recommendation: For most laboratory applications, the acetylation of 4-nitrobenzyl alcohol is the preferred method . It is generally a cleaner reaction, avoids the use of halogenated starting materials, and can be performed under catalyst- and solvent-free conditions to achieve quantitative yields.[3][4] The nucleophilic substitution route can also be effective, with reported yields of 78-82%, but may require longer reflux times and careful removal of the acetic acid solvent.[2]
| Feature | Acetylation of 4-Nitrobenzyl Alcohol | Nucleophilic Substitution on 4-Nitrobenzyl Halide |
| Starting Materials | 4-Nitrobenzyl Alcohol, Acetic Anhydride | 4-Nitrobenzyl Chloride/Bromide, Sodium/Potassium Acetate |
| Key Reagents | Acetic Anhydride (often as solvent) | Glacial Acetic Acid (as solvent), Acetate Salt |
| Typical Yield | >95% (often quantitative)[4] | 78-82%[2] |
| Pros | High yield, high selectivity, catalyst/solvent-free options, simple workup. | Utilizes readily available starting materials. |
| Cons | 4-Nitrobenzyl alcohol can be more expensive than the halide. | Longer reaction times, potential for side reactions (e.g., elimination), requires removal of acidic solvent. |
Q2: Is a catalyst necessary for the acetylation of 4-nitrobenzyl alcohol with acetic anhydride?
A catalyst is not strictly necessary, but its use depends on the desired reaction time and temperature.
-
Catalyst-Free Conditions: The reaction can proceed to quantitative conversion by heating 4-nitrobenzyl alcohol with a slight excess of acetic anhydride at a moderate temperature (e.g., 60 °C). However, it may require a longer reaction time (up to 12 hours) compared to other benzyl alcohols due to the electron-withdrawing effect of the nitro group, which slightly reduces the nucleophilicity of the hydroxyl group.[3][4]
-
Acid Catalysis: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), can significantly accelerate the reaction. The catalyst works by protonating a carbonyl oxygen of the acetic anhydride. This protonation makes the carbonyl carbon much more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][6] This is the core principle of the Fischer-Speier esterification mechanism.
-
Base Catalysis: A base like pyridine or DMAP can also be used. Here, the mechanism involves the formation of a highly reactive acetylpyridinium intermediate, which is then attacked by the alcohol.
For simplicity and to avoid additional workup steps to remove the catalyst, the catalyst-free approach at 60 °C is highly effective and recommended.[3][4]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is effective. A good starting point is a 30:70 (v/v) ratio of ethyl acetate to hexane.[7]
-
Visualization: The starting material (4-nitrobenzyl alcohol) is more polar than the product (this compound) and will have a lower Rf value. The product, being less polar, will travel further up the plate. Both compounds can be visualized under UV light (254 nm). The reaction is complete when the spot corresponding to 4-nitrobenzyl alcohol is no longer visible.
Experimental Workflow & Protocols
This section provides a detailed, validated protocol for the preferred synthetic route.
Protocol 1: Catalyst-Free Acetylation of 4-Nitrobenzyl Alcohol
This protocol is adapted from highly successful, solvent-free methods that afford quantitative yields.[3][4]
Materials:
-
4-Nitrobenzyl alcohol (1.0 mmol)
-
Acetic anhydride (1.5 mmol)
-
25 mL round-bottom flask
-
Stir bar or heating mantle without stirring[3]
-
Deionized water
-
Methanol (for recrystallization)
Procedure:
-
Charge a 25 mL round-bottom flask with 4-nitrobenzyl alcohol (1.0 mmol).
-
Add acetic anhydride (1.5 mmol) to the flask.
-
Heat the mixture to 60 °C. Interestingly, some studies have shown that for this specific substrate, avoiding magnetic stirring can lead to better conversion compared to stirring under the same conditions.[3] The reaction can be monitored by TLC. Expect the reaction to reach completion in approximately 12 hours.[4]
-
Workup: After the reaction is complete (as confirmed by TLC), allow the mixture to cool to room temperature.
-
Add ~10 mL of cold deionized water to the flask to quench the excess acetic anhydride. The product will precipitate as a pale-yellow solid.
-
Stir the suspension for 20-30 minutes to ensure all anhydride is hydrolyzed and to break up any lumps.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 10 mL) to remove any residual acetic acid.
-
Air-dry the crude product.
Purification: Recrystallization
The most effective method for purifying this compound is recrystallization.
-
Transfer the crude, dried solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol and dry them in a vacuum oven. The expected melting point of the pure product is 77-78 °C.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete (starting material remains after 12h) | 1. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. 2. Deactivated Reactant: The 4-nitrobenzyl alcohol may be of poor quality or contain impurities. 3. Reduced Nucleophilicity: The electron-withdrawing nitro group slows the reaction compared to unsubstituted benzyl alcohol.[4] | 1. Verify Temperature: Ensure the reaction mixture is maintained at a stable 60 °C. Consider increasing to 70 °C, monitoring carefully for side products. 2. Check Purity: Use high-purity starting materials. If necessary, purify the 4-nitrobenzyl alcohol by recrystallization before use. 3. Add a Catalyst: Introduce a catalytic amount of H₂SO₄ or p-TsOH to increase the electrophilicity of the acetic anhydride.[5] Be prepared for a more rigorous workup to remove the acid. |
| Low Yield After Workup | 1. Incomplete Precipitation: Some product may remain dissolved in the aqueous quench solution, especially if the volume is large. 2. Premature Crystallization during Hot Filtration: If recrystallizing, the product may crystallize in the filter funnel. 3. Mechanical Losses: Product lost during transfers between flasks and filtration apparatus. | 1. Minimize Quench Volume: Use just enough cold water to hydrolyze the excess anhydride. After filtration, you can perform an extraction of the aqueous filtrate with ethyl acetate or dichloromethane to recover any dissolved product. 2. Ensure Funnel is Hot: When performing a hot filtration during recrystallization, use a pre-heated Büchner or Hirsch funnel to prevent the product from crashing out of solution.[2] 3. Careful Technique: Rinse all glassware with the mother liquor or a small amount of fresh solvent to ensure complete transfer of the product. |
| Product is Oily or has a Low Melting Point | 1. Presence of Acetic Acid: Incomplete washing during workup can leave residual acetic acid, which can act as an impurity and depress the melting point. 2. Presence of Acetic Anhydride: Incomplete quenching. 3. Presence of Starting Material: Incomplete reaction. | 1. Thorough Washing: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. A wash with a cold, dilute sodium bicarbonate solution can also be used, followed by a final water wash.[8] 2. Effective Quenching: Ensure the water quench is stirred vigorously for at least 30 minutes. 3. Recrystallize: A careful recrystallization from methanol is highly effective at removing both starting material and acidic impurities, yielding sharp-melting crystals.[2] |
Mechanistic Insight
Understanding the reaction mechanism is key to troubleshooting and optimization. For the recommended acid-catalyzed acetylation, the process involves activating the acetylating agent.
The key takeaway is that the catalyst makes the acetic anhydride a "super-electrophile," allowing the weakly nucleophilic 4-nitrobenzyl alcohol to attack more readily.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: 4-Nitrobenzyl Acetate Assay Interference
Welcome to the technical support center for the 4-Nitrobenzyl acetate (4-NBA) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile esterase substrate. Here, we move beyond simple protocols to explain the "why" behind experimental steps, empowering you to diagnose issues and optimize your results with confidence.
I. Assay Principle: The Chemistry of Detection
The this compound assay is a colorimetric method used to measure the activity of various esterases, lipases, and other hydrolases. The principle is straightforward: an enzyme catalyzes the hydrolysis of the ester bond in the 4-NBA substrate. This reaction releases 4-nitrobenzyl alcohol and an acetate ion. While 4-nitrobenzyl alcohol itself is not colored, in many assay variations, its formation is coupled to a secondary reaction or the primary product is detected under specific conditions. A more common related substrate, p-nitrophenyl acetate (pNPA), releases p-nitrophenol, a yellow-colored product with an absorbance maximum around 405 nm, and its behavior is often analogous to 4-NBA in terms of potential interferences.[1][2] The rate of color formation is directly proportional to the enzyme's activity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the 4-NBA assay.
Q1: My blank (no-enzyme control) is turning yellow immediately after adding the substrate. What's happening?
This is one of the most frequent issues and points to the spontaneous, non-enzymatic hydrolysis of the substrate.[2] this compound, and especially its analogue pNPA, is unstable in aqueous solutions, particularly at neutral to alkaline pH.[3]
-
Causality: The ester bond in 4-NBA is susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in the buffer. This alkaline hydrolysis increases with pH.[4][5]
-
Solution: Always run a no-enzyme control to measure the rate of spontaneous hydrolysis. This background rate must be subtracted from the rate measured in the presence of your enzyme.[2] If the background is excessively high, consider lowering the assay pH, if compatible with your enzyme's stability and activity profile.
Q2: Can I use any buffer for this assay?
No. The choice of buffer is critical as some components can interfere with the assay.
-
Causality: Buffers containing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or those with thiols (e.g., DTT), can directly attack the ester bond of 4-NBA, leading to high background signal.[3] This is a chemical reaction that mimics enzyme activity.
-
Solution: Phosphate or HEPES buffers are generally recommended. Always test a new buffer system by monitoring substrate stability in a no-enzyme control.
Q3: My test compound is colored. How can I account for its absorbance?
This is a classic case of spectroscopic interference.[6]
-
Causality: If your test compound absorbs light at or near 405 nm, it will contribute to the total absorbance reading, leading to an underestimation of inhibition or an overestimation of activation.
-
Solution: Run a parallel control for each concentration of your test compound that includes all assay components except the enzyme. Subtract the absorbance of this control from your experimental wells to correct for the compound's intrinsic color.
Q4: What is the ideal concentration of 4-NBA to use?
The optimal substrate concentration depends on the Michaelis constant (Kₘ) of your specific enzyme.
-
Causality: For routine screening, a concentration at or near the Kₘ is often used as a compromise between assay sensitivity and substrate usage. To accurately determine kinetic parameters like Kₘ and Vₘₐₓ, you must measure reaction rates across a range of substrate concentrations (e.g., 0.1x to 10x Kₘ).
-
Solution: If the Kₘ is unknown, perform a substrate titration experiment to determine the concentration that gives a robust signal without being wasteful. Start with a concentration in the range of 100-500 µM and adjust as necessary.
III. In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex assay problems.
Guide 1: High Background Signal
A high background signal can mask the true enzymatic activity and shrink the dynamic range of the assay.
Visual Troubleshooting Logic
Caption: Decision tree for diagnosing high background signal.
Step-by-Step Protocol: Isolating the Source of High Background
-
Assess Substrate Stock: Prepare the assay buffer in a cuvette or microplate well. Measure the absorbance at 405 nm. Add your 4-NBA stock solution to the final assay concentration. A significant, immediate jump in absorbance indicates that your stock solution has already hydrolyzed.[3]
-
Action: Prepare a fresh stock solution of 4-NBA in an anhydrous solvent like methanol or DMSO.[1] Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
Evaluate Buffer Contribution: Incubate the 4-NBA substrate in the assay buffer at the experimental temperature. Monitor the absorbance at 405 nm over time. A steady increase in absorbance indicates non-enzymatic hydrolysis.
-
Action: If the rate is too high, remake the buffer, ensuring the pH is correct. If the issue persists, switch to an alternative buffer system (e.g., from Tris to phosphate).[3]
-
-
Check for Contamination: Ensure all reagents and labware are free from contaminating esterase activity.
Guide 2: False Positives and False Negatives in Compound Screening
Assay interference from test compounds is a major source of misleading data in drug discovery.[6][7]
Common Mechanisms of Compound Interference
| Interference Type | Mechanism | Consequence |
| Spectroscopic Interference | Compound absorbs light at 405 nm. | False Negative (Appears to inhibit) |
| Fluorescence Quenching | Compound fluorescence interferes with detection. | Can lead to either false positives or negatives depending on the detection method. |
| Compound Precipitation | Compound is insoluble and scatters light. | Erratic, high absorbance readings (False Positive). |
| Direct Substrate Reaction | Compound is a nucleophile and hydrolyzes 4-NBA. | High background signal (False Positive). |
| Enzyme Instability | Compound denatures or degrades the enzyme. | False Positive (Appears to inhibit). |
Protocol: De-risking a "Hit" Compound
If a compound shows activity in the primary screen, these control experiments are essential to confirm it is a true inhibitor/activator.
-
Test for Spectroscopic Interference:
-
Prepare a dilution series of the compound in the final assay buffer.
-
Add all reaction components except the enzyme.
-
Read the absorbance at 405 nm. A concentration-dependent increase in absorbance confirms interference.
-
-
Test for Compound-Induced Substrate Hydrolysis:
-
Prepare a dilution series of the compound in the final assay buffer.
-
Add the 4-NBA substrate (no enzyme).
-
Monitor absorbance at 405 nm kinetically. An increase in signal over time indicates the compound is reacting with the substrate.
-
-
Assess for Aggregation-Based Inhibition:
-
Many compounds form colloidal aggregates that non-specifically inhibit enzymes.[6] This is a common artifact.
-
Protocol: Repeat the inhibition assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: If the compound's inhibitory potency is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[6]
-
Visual Workflow: Validating an Active Compound
Caption: A logical workflow for validating hits from a screening campaign.
IV. General Assay Optimization
To ensure robust and reproducible data, key assay parameters must be controlled.[8]
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a consistent temperature (e.g., 25°C or 37°C) using a temperature-controlled plate reader or water bath. | Enzyme activity is highly dependent on temperature. Fluctuations will introduce variability.[8] |
| Solvent Concentration | Keep the final concentration of organic solvents (e.g., DMSO from compound stocks) low and consistent across all wells, typically ≤1%. | High concentrations of organic solvents can denature enzymes and affect their activity. |
| Reagent Addition | Use a multichannel pipette or automated liquid handler for reagent addition to minimize timing differences, especially for kinetic reads. | The reaction starts the moment the final reagent is added. Staggered addition can skew kinetic calculations. |
| Mixing | Ensure thorough mixing after adding reagents, for example, by shaking the plate for a few seconds. | Inadequate mixing can lead to localized high concentrations of reactants and non-uniform reaction rates. |
By understanding the underlying principles of the this compound assay and employing these systematic troubleshooting guides, you can overcome common interferences and generate high-quality, reliable data for your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Resolve False Reporting in Neutralizing Antibody Assays Caused by Reagent Leaching from Affinity Capture Elution Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swordbio.com [swordbio.com]
Technical Support Center: pH Effects on 4-Nitrobenzyl Acetate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitrobenzyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the pH-dependent hydrolysis of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and empower you to navigate challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis and how does pH influence them?
The hydrolysis of this compound breaks the ester bond, yielding 4-nitrobenzyl alcohol and acetic acid.[1] However, the final state of the acetic acid product is pH-dependent.
-
Under acidic or neutral conditions (pH < 7): The products are 4-nitrobenzyl alcohol and acetic acid.
-
Under alkaline conditions (pH > 7): The reaction, often termed saponification, is irreversible and produces 4-nitrobenzyl alcohol and the acetate ion (the salt of the carboxylic acid).[2][3][4] This is because the carboxylic acid formed is deprotonated by the base, driving the reaction to completion.[4][5]
Q2: I'm observing a yellow color in my reaction mixture at high pH, even before adding my enzyme. What is causing this?
This is a common observation and is due to the spontaneous, base-catalyzed hydrolysis of this compound. The yellow color arises from the formation of the 4-nitrophenolate ion, which is a resonance-stabilized species that absorbs light in the visible spectrum. The rate of this spontaneous hydrolysis increases significantly with higher pH.[6][7]
Troubleshooting:
-
Prepare fresh solutions: Prepare your this compound stock solution fresh before each experiment.[8]
-
Control for background hydrolysis: Always run a blank reaction containing the buffer and this compound (without your catalyst or enzyme) to measure the rate of background hydrolysis. Subtract this rate from your catalyzed reaction rate.
-
Optimize pH: If possible, perform your reaction at a lower pH where the spontaneous hydrolysis is slower, while still maintaining the activity of your catalyst or enzyme. The optimal pH for NHS ester coupling reactions, which are analogous in their susceptibility to hydrolysis, is typically between 7.2 and 8.5 to balance reactivity and stability.[6]
Q3: How does the mechanism of hydrolysis for this compound change with pH?
The mechanism of hydrolysis is fundamentally different in acidic and basic conditions.[2][3][5]
-
Acid-Catalyzed Hydrolysis: This is a reversible process.[2][3][9] The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][10]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[2][3][4][5] The hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-nitrobenzyloxide ion, which is subsequently protonated by the solvent to form 4-nitrobenzyl alcohol. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, which prevents the reverse reaction.[2][5]
Below is a diagram illustrating the distinct mechanistic pathways.
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Troubleshooting Guide
Problem 1: Inconsistent reaction rates at a constant pH.
Possible Causes & Solutions:
-
Temperature Fluctuations: Ester hydrolysis is sensitive to temperature changes. Ensure your reaction vessel is in a temperature-controlled water bath or incubator.
-
Buffer Capacity: If the hydrolysis reaction produces a significant amount of acid, it can overwhelm the buffer and cause the pH to drop, thereby changing the reaction rate.
-
Solution: Use a buffer with a pKa close to your target pH and consider increasing the buffer concentration.
-
-
Inaccurate Reagent Concentrations:
-
Solution: Verify the concentration of your this compound stock solution. Since it can hydrolyze over time, it's best to prepare it fresh.[8] Calibrate your pipettes regularly.
-
Problem 2: The reaction rate is much slower than expected based on literature for a similar compound.
Possible Causes & Solutions:
-
Poor Solubility of this compound: this compound has limited solubility in purely aqueous solutions.[11]
-
Incorrect Wavelength for Spectrophotometric Monitoring: While the hydrolysis product is 4-nitrobenzyl alcohol, the common spectrophotometric assay for similar compounds like 4-nitrophenyl acetate relies on monitoring the formation of the 4-nitrophenolate ion at around 405-410 nm.[8][12][13] The absorbance of 4-nitrobenzyl alcohol is at a different wavelength and may not be as distinct.
-
Solution: If you are using a spectrophotometric assay, ensure you are monitoring the correct species and wavelength for your specific reaction products. For this compound hydrolysis, HPLC or other chromatographic methods may be more suitable for direct product quantification.
-
Experimental Protocols
Protocol: Spectrophotometric Assay for Monitoring Hydrolysis Rate
This protocol is adapted for monitoring the hydrolysis of a chromogenic substrate like 4-nitrophenyl acetate, which is structurally similar to this compound and whose hydrolysis product is easily detected.
Materials:
-
This compound
-
Buffer of desired pH (e.g., 0.1 M phosphate buffer)[6]
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).[8]
-
Set up the reaction mixture: In a cuvette, add the appropriate volume of buffer.
-
Initiate the reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the wavelength corresponding to the formation of the 4-nitrophenolate ion (around 405 nm) over time.[8][12]
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the linear portion of the absorbance versus time plot.
Workflow Diagram:
Caption: Workflow for a spectrophotometric hydrolysis assay.
Data Presentation
Table 1: Relationship Between pH and Relative Hydrolysis Rate
| pH | Relative Rate of Hydrolysis | Predominant Mechanism | Key Characteristics |
| < 4 | Low | Acid-Catalyzed | Reversible, requires acid catalyst[2][3] |
| 4 - 6 | Very Low | Uncatalyzed (Water) | Extremely slow[3] |
| 7 - 9 | Moderate to High | Base-Catalyzed | Irreversible, rate increases with [OH⁻][2][5] |
| > 9 | Very High | Base-Catalyzed | Rapid, spontaneous hydrolysis[6] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 4-Nitrobenzyl Acetate Assays
Welcome to the technical support guide for 4-Nitrobenzyl acetate (4-NPA) assays. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and robust protocols for the successful application of this versatile esterase substrate. My goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Overview: The Principle of the Assay
The this compound assay is a widely used colorimetric method to determine the activity of various esterases, including lipases and proteases with esterase activity.[1][2][3] The principle is straightforward: an esterase enzyme catalyzes the hydrolysis of the ester bond in the this compound substrate. This reaction yields two products: acetate and 4-nitrobenzyl alcohol. While the substrate and acetate are colorless, the assay's utility can be adapted based on the detection of the 4-nitrobenzyl alcohol product, typically through secondary reactions or chromatographic methods.
It is critical to distinguish this assay from the more common p-Nitrophenyl acetate (pNPA) assay. In pNPA assays, the product is p-nitrophenol, which conveniently turns yellow at alkaline pH. The product of the 4-NPA assay, 4-nitrobenzyl alcohol, does not have this property, and its detection requires different analytical approaches. This guide will address the specific challenges and considerations for assays involving this compound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of this compound assays.
Q1: What are the primary applications of this compound? this compound is primarily used as a substrate in biochemical assays to characterize the activity of esterase enzymes.[4] It serves as a tool in proteomics research, enzyme kinetics studies, and for screening enzyme inhibitors.[4]
Q2: How should I prepare and store this compound stock solutions? this compound is sparingly soluble in water but readily soluble in organic solvents.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-100 mg/mL) in a solvent like ethanol or methanol.[1][2] Heating may be required for complete dissolution.[1]
-
Storage: Store the organic stock solution at 2-8°C. Under these conditions, it can be stable for about a week with minimal degradation.[1]
-
Working Solution: The aqueous working solution must be prepared fresh daily by slowly adding the stock solution to your assay buffer with vigorous stirring to prevent precipitation.[1]
Q3: My this compound solution is yellowing in the buffer before I add the enzyme. What's wrong? This indicates premature hydrolysis of the substrate. Unlike p-nitrophenyl acetate which produces a yellow phenolate, the yellowing with 4-NPA is less common but can be caused by contamination or degradation. More critically, high background can arise from the spontaneous hydrolysis of the substrate, especially in aqueous solutions or at non-neutral pH.[5] This is why a no-enzyme control is mandatory to measure and subtract the rate of spontaneous hydrolysis from the enzyme-catalyzed reaction.[5]
Q4: What are the most critical parameters to control in a 4-NPA assay? The three most critical parameters are pH, temperature, and substrate concentration.
-
pH: Enzyme activity is highly dependent on pH. You must use a buffer system that maintains a stable pH optimal for your specific enzyme.[6]
-
Temperature: Enzymatic reaction rates are sensitive to temperature.[7] Ensure all incubations are performed at a consistent, controlled temperature.
-
Substrate Purity & Concentration: Use a high-purity substrate and ensure it does not precipitate in the final assay mixture. The final concentration of the organic solvent from the stock solution should also be low enough to not inhibit your enzyme.
In-Depth Troubleshooting Guide
Encountering unexpected results is a common part of assay development. This guide provides a structured approach to diagnosing and solving problems.
Diagram: Troubleshooting Decision Tree
This diagram outlines a logical path to identify the root cause of common assay failures.
Caption: Troubleshooting flowchart for this compound assays.
Problem 1: High Background Signal (Apparent activity in no-enzyme control)
-
Potential Cause: Spontaneous, non-enzymatic hydrolysis of this compound. Ester bonds are susceptible to hydrolysis in aqueous environments, a process that can be accelerated by pH and temperature.[5][8]
-
Authoritative Insight: The instability of aryl esters in aqueous solutions is a known characteristic.[5][9] The rate of this spontaneous breakdown MUST be quantified to determine the true enzymatic rate.
-
Troubleshooting Steps:
-
Always Include a "No-Enzyme" Control: This is non-negotiable. Prepare a reaction mixture containing everything except the enzyme (substitute with buffer).
-
Calculate the Net Rate: The true enzymatic rate is the rate observed in the presence of the enzyme minus the rate observed in the no-enzyme control.
-
Prepare Substrate Fresh: Always prepare the aqueous working solution of 4-NPA immediately before starting the assay.[1] Do not store it for extended periods.
-
Check Buffer Composition: Some buffer components, particularly those with nucleophilic groups like thiols (e.g., DTT) or primary amines (e.g., Tris at high pH), can catalyze the hydrolysis of the ester.[8] If suspected, switch to a more inert buffer like phosphate or HEPES.
-
Problem 2: Low or No Detectable Enzyme Activity
-
Potential Cause 1: The enzyme is inactive or inhibited.
-
Authoritative Insight: Enzyme activity can be compromised by improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in the sample or buffer. The final concentration of organic solvent (from the substrate stock) can also denature proteins.
-
Troubleshooting Steps:
-
Run a Positive Control: Test a known, active esterase to confirm that the assay components and conditions are viable.
-
Check Solvent Concentration: Calculate the final percentage (v/v) of the organic solvent in your assay. Aim for the lowest possible concentration, typically <5%. If high concentrations are unavoidable, run a solvent tolerance curve for your enzyme.[10]
-
Verify Enzyme Storage: Confirm that the enzyme has been stored at the correct temperature and in a suitable buffer.
-
-
Potential Cause 2: The assay pH is not optimal for the enzyme.
-
Authoritative Insight: Every enzyme has a characteristic pH-activity profile.[6] Assaying at a pH far from the optimum can result in dramatically lower or no activity.
-
Troubleshooting Steps:
-
Consult Literature: Check for published data on the optimal pH for your specific enzyme or a similar one.
-
Perform a pH Profile: Run the assay across a range of pH values (e.g., from pH 5 to 9) to determine the experimental optimum for your conditions.
-
Problem 3: Poor Reproducibility or Non-Linear Reaction Rates
-
Potential Cause 1: Substrate is precipitating out of solution.
-
Authoritative Insight: this compound has limited solubility in aqueous buffers.[1] If the concentration exceeds its solubility limit, it will precipitate, leading to inconsistent concentrations in solution and erratic results.
-
Troubleshooting Steps:
-
Visual Inspection: Hold the microplate up to a light source. Look for cloudiness or visible precipitate in the wells.
-
Reduce Substrate Concentration: Perform the assay at a lower concentration of 4-NPA.
-
Optimize Preparation: When making the working solution, add the organic stock drop-wise into the vigorously stirring buffer.[1] This helps prevent localized high concentrations that lead to precipitation.
-
-
Potential Cause 2: Inconsistent temperature control or timing.
-
Authoritative Insight: Enzyme kinetics are highly sensitive to both temperature and time.[7][11] Minor variations can lead to significant differences in product formation, especially during initial rate measurements.
-
Troubleshooting Steps:
-
Pre-incubate Reagents: Ensure the enzyme, buffer, and substrate are all equilibrated to the assay temperature before mixing.
-
Use Temperature-Controlled Instruments: A plate reader with built-in temperature control is ideal. If not available, perform incubations in a stable water bath.
-
Standardize Pipetting and Timing: For microplate assays, use a multichannel pipette to start reactions simultaneously. For kinetic reads, ensure the time between reaction initiation and the first reading is consistent for all wells.
-
Key Protocols & Methodologies
Protocol 1: Preparation of Reagents
| Reagent | Preparation and Storage | Key Considerations |
| Assay Buffer | Example: 50 mM Sodium Phosphate, pH 7.5. Store at 4°C. | pH should be optimized for the specific enzyme. Avoid buffers with nucleophilic components.[8] |
| 4-NPA Stock Solution | Dissolve this compound in 100% ethanol to 100 mg/mL. Store at 2-8°C for up to one week.[1] | Ensure powder is fully dissolved. Protect from light. |
| Enzyme Solution | Dilute enzyme to the desired working concentration in cold Assay Buffer immediately before use. | Keep enzyme on ice at all times to preserve activity. |
Protocol 2: Standard Experimental Workflow (Microplate Format)
This protocol outlines a kinetic assay to measure the initial rate of reaction.
Caption: Standard workflow for a kinetic 4-NPA esterase assay.
Step-by-Step Method:
-
Prepare Reagents: Prepare all solutions as described in Protocol 1. Equilibrate the plate reader and all reagents to the desired assay temperature (e.g., 37°C).
-
Set up Plate:
-
To each well of a 96-well plate, add 180 µL of Assay Buffer.
-
To "Enzyme" wells, add 10 µL of your diluted enzyme solution.
-
To "No-Enzyme Control" wells, add 10 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Prepare the 4-NPA working solution by diluting the stock into pre-warmed Assay Buffer to 10X the final desired concentration.
-
Using a multichannel pipette, add 20 µL of the 10X 4-NPA working solution to all wells to start the reaction. The total volume is now 210 µL.
-
-
Measure and Analyze:
-
Immediately place the plate in the reader and begin kinetic measurements according to your detection method.
-
Determine the reaction rate (V₀) from the initial linear portion of the progress curve.
-
Calculate the corrected enzymatic rate: V_corrected = V_enzyme - V_control .
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing photodeprotection of 4-Nitrobenzyl group
<Technical Support Center: Optimizing Photodeprotection of the 4-Nitrobenzyl Group
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practice of 4-Nitrobenzyl group photodeprotection.
Q1: What is the fundamental mechanism of 4-Nitrobenzyl photodeprotection?
The photodeprotection of ortho-nitrobenzyl (o-NB) derivatives is initiated by the absorption of a photon, which excites the nitro group.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][2] This intermediate subsequently undergoes rearrangement and hydrolysis to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[1][3] This process is generally classified as a Norrish Type II reaction.[4]
Q2: What is the optimal wavelength for cleaving the 4-Nitrobenzyl group?
The parent o-nitrobenzyl system typically requires UV light with a wavelength around 365 nm for efficient photodeprotection.[2][5] However, the optimal wavelength can be influenced by substituents on the aromatic ring.[2] Electron-donating groups, such as methoxy groups, can shift the absorption to longer, less damaging wavelengths.[2] It's crucial to match the irradiation wavelength to the absorption maximum of the specific 4-nitrobenzyl derivative being used.[6]
Q3: What are the key factors influencing the quantum yield of the reaction?
The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, is influenced by several factors:
-
Substitution on the aromatic ring: Electron-donating groups can increase the quantum yield.[2]
-
Substitution at the benzylic carbon: This can significantly increase both the quantum yield and the reaction rate.[4]
-
Solvent: The choice of solvent can impact the stability of intermediates and the overall reaction efficiency.[4]
-
pH: The pH of the reaction medium can affect the rate of decay of the aci-nitro intermediate.[4]
-
Leaving group: The nature of the molecule being released can also influence the quantum yield.[5]
Q4: What are the common byproducts, and can they be problematic?
The primary byproduct of o-nitrobenzyl photodeprotection is the corresponding o-nitrosobenzaldehyde or a related derivative.[3] These byproducts can be problematic as they are often colored and can absorb light at the same wavelength used for photolysis, leading to competitive absorption and a decrease in deprotection efficiency over time.[3][7] In biological applications, the formation of potentially toxic byproducts is a significant concern.[3]
Q5: Can I use longer wavelengths to avoid UV damage in biological systems?
Yes, several strategies exist to enable the use of longer, less energetic wavelengths:
-
Two-Photon Excitation (2PE): This technique uses two lower-energy photons (e.g., ~730 nm) to achieve the same excitation as a single high-energy UV photon, allowing for deeper tissue penetration and reduced scattering.[2]
-
Up-Conversion Nanoparticles (UCNPs): These materials can absorb near-infrared (NIR) light and emit UV photons, which then trigger the photodeprotection in situ.[2][8]
-
Chromophore Modification: Introducing electron-donating substituents on the aromatic ring can red-shift the absorption maximum.[2]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during 4-Nitrobenzyl photodeprotection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Deprotection Yield | Incorrect Wavelength: The irradiation wavelength does not sufficiently overlap with the absorbance spectrum of the 4-NB compound. | Verify the absorbance maximum of your compound and ensure your light source is appropriate. For standard o-NB groups, a 365 nm light source is typically effective.[2][5] |
| Insufficient Light Intensity or Exposure Time: The total number of photons delivered is inadequate to drive the reaction to completion. | Increase the power of the light source or extend the irradiation time. It's advisable to perform a time-course experiment to determine the optimal exposure duration. | |
| Low Quantum Yield: The inherent photochemical efficiency of your specific 4-NB derivative is low. | Consider modifying the structure of the protecting group by adding electron-donating substituents or making substitutions at the benzylic carbon to improve the quantum yield.[4] | |
| Solvent Incompatibility: The chosen solvent may quench the excited state or hinder the reaction mechanism. | Experiment with different solvents. While the reaction can proceed in various solvents, efficiency can vary.[4] Protic solvents are often suitable. | |
| Incomplete Reaction | Competitive Absorption by Byproducts: As the reaction proceeds, the accumulation of the nitrosobenzaldehyde byproduct can absorb the excitation light, slowing down the reaction.[3] | If possible, perform the reaction in a flow system to remove byproducts as they form. Alternatively, use a higher initial concentration of the protected substrate. |
| Photodegradation of the Released Product: The desired product may be sensitive to the irradiation wavelength and degrade over time. | Monitor the reaction progress closely and stop the irradiation once the maximum yield of the desired product is reached. Consider using longer wavelengths if your system allows.[2] | |
| Formation of Unwanted Side Products | Secondary Photoreactions: The initial photoproducts may undergo further photochemical reactions. | Optimize the irradiation time and wavelength to minimize secondary reactions. Analyze the reaction mixture at different time points to identify the onset of side product formation. |
| Reaction with Solvent or Buffers: The excited state of the 4-NB compound or the reactive intermediates may react with components of the reaction medium. | Choose inert solvents and buffer components. If possible, perform the reaction in a simplified medium to identify the source of the side reactions. | |
| Variability in Results | Fluctuations in Light Source Power: The output of the light source may not be stable over time. | Use a power meter to monitor the light source output and ensure consistent irradiation conditions between experiments. |
| Inconsistent Sample Geometry: Changes in the path length or sample positioning can alter the amount of light absorbed. | Maintain a consistent experimental setup, including the cuvette or reaction vessel type and its placement relative to the light source. | |
| Oxygen Effects: The presence of oxygen can sometimes influence photochemical reactions. | For sensitive reactions, consider degassing the solvent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some studies have shown comparable decomposition rates in the presence or absence of oxygen for certain o-NB derivatives.[9] |
III. Experimental Protocols & Workflows
A. Standard Protocol for Photodeprotection in Solution
This protocol provides a general procedure for the photolytic cleavage of a 4-Nitrobenzyl protected compound in a standard laboratory setting.
Materials:
-
4-Nitrobenzyl protected substrate
-
Appropriate solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Quartz cuvette or reaction vessel
-
UV light source (e.g., mercury lamp with appropriate filters, LED lamp)
-
Magnetic stirrer and stir bar (optional)
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Dissolve the 4-Nitrobenzyl protected substrate in the chosen solvent to a known concentration. Ensure the solution is optically clear.
-
Initial Analysis: Take an initial sample for analysis (e.g., UV-Vis spectrum, HPLC chromatogram) to establish a baseline (t=0).
-
Irradiation: Place the solution in the quartz cuvette or reaction vessel and position it at a fixed distance from the UV light source. If using, begin stirring.
-
Monitoring: At regular time intervals, turn off the light source and take aliquots of the reaction mixture for analysis. Monitor the decrease in the starting material peak and the increase in the product peak.
-
Completion: Continue irradiation until the desired level of deprotection is achieved, as determined by the analysis.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified using standard techniques (e.g., column chromatography) if necessary.
B. Experimental Workflow Diagram
Caption: A typical experimental workflow for the photodeprotection of a 4-Nitrobenzyl protected compound.
C. Photodeprotection Mechanism Diagram
Caption: The general mechanism of 4-Nitrobenzyl photodeprotection.
IV. Data Summary Tables
Table 1: Influence of Substituents on Photochemical Properties
| Substituent on Aromatic Ring | Effect on Absorption (λmax) | Effect on Quantum Yield (Φ) | Reference |
| None (parent o-nitrobenzyl) | ~365 nm | Baseline | [2] |
| Methoxy (e.g., 4,5-dimethoxy) | Red-shift (longer λ) | Can increase | [2][3] |
| Additional Nitro Group (e.g., 2,6-dinitro) | - | Can significantly increase | [4] |
Table 2: Recommended Solvents and General Observations
| Solvent | General Properties | Considerations | Reference |
| Methanol | Protic, good for many substrates. | Can participate in subsequent reactions in some cases. | [10] |
| Acetonitrile | Aprotic, polar. | Ensure it is free of moisture for certain applications. | [5] |
| Water / Aqueous Buffers | Necessary for many biological applications. | pH can significantly impact reaction kinetics. Solubility of the protected compound can be a limitation. | [4][11] |
| 2-Propanol | - | Can enhance reactivity for certain nitroaromatic compounds. | [12][13] |
V. References
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. 8
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC. PubMed Central. 2
-
Photolabile protecting group - Wikipedia. Wikipedia. 4
-
Photolabile Protecting Groups: Structure and Reactivity | Request PDF. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Photocleavage of 4-Isopropoxy-3-nitrobenzylamine. Benchchem. 1
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. 3
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. 5
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC. NIH. 14
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. 15
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. 9
-
Photolysis conditions for oNv group deprotection (wavelength and time). Benchchem. 16
-
pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. 11
-
Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. ResearchGate. 17
-
Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC. NIH. 18
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 19
-
Influence of solvent on electronic structure and the photochemistry of nitrophenols. RSC Publishing. 12
-
Optimization of the deprotection. | Download Scientific Diagram. ResearchGate. 20
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. NIH. 10
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). 13
-
Technical Support Center: Real-Time Monitoring of o-Nitrobenzyl (oNv) Group Deprotection. Benchchem. 6
-
Photodeprotection reaction of 2-nitrobenzyl protected alcohols without... ResearchGate. 21
References
- 1. benchchem.com [benchchem.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 14. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. seas.upenn.edu [seas.upenn.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Solvent Selection for 4-Nitrobenzyl Acetate Reactions
Welcome to the technical support center for 4-Nitrobenzyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence solvent choice?
A1: this compound (C₉H₉NO₄, MW: 195.17 g/mol ) is a crystalline solid.[1][2][3] Its molecular structure, featuring a polar nitro group and an ester functional group, makes it soluble in a range of organic solvents. It is soluble in ethanol with gentle heating. The key to solvent selection lies in balancing the solubility of the starting material with the requirements of the specific reaction mechanism (e.g., hydrolysis, reduction, or transesterification). The electron-withdrawing nature of the para-nitro group makes the benzylic position susceptible to nucleophilic attack and the ester carbonyl highly electrophilic.
Q2: How does solvent polarity affect reactions with this compound?
A2: Solvent polarity is a critical parameter that can dramatically influence reaction rates and outcomes.[4] Solvents are broadly classified as polar or non-polar, and polar solvents can be further divided into protic (containing acidic protons, e.g., water, methanol) and aprotic (lacking acidic protons, e.g., DMSO, acetonitrile).
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen bond and are excellent at solvating both cations and anions.[5] They can significantly accelerate reactions that involve charged intermediates or transition states, such as SN1-type reactions or certain hydrolyses.[4] However, they can also act as nucleophiles, leading to unwanted solvolysis side reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This property makes them ideal for SN2 reactions where a strong, unencumbered nucleophile is required.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are generally used when dealing with non-polar reactants and reagents.[6] They are often poor choices for reactions involving this compound unless other reagents are exclusively soluble in them.
The choice of solvent dictates the stabilization of reactants, products, and, most importantly, the transition state, which directly impacts the reaction's activation energy.[4]
Q3: For which common reactions is this compound a substrate, and what are the initial solvent considerations?
A3: this compound is a common substrate for several key transformations:
-
Hydrolysis: The cleavage of the ester bond to form 4-Nitrobenzyl alcohol and acetic acid. This reaction is often studied to understand enzyme kinetics or as a deprotection step.[7][8] Solvent choice here is critical, as water is a reactant, and co-solvents can modulate reaction rates.[9]
-
Reduction: The conversion of the nitro group to an amine (4-Aminobenzyl acetate). This is a fundamental step in synthesizing various pharmaceutical precursors. The choice of solvent depends heavily on the reducing agent (e.g., catalytic hydrogenation, metal hydrides).
-
Transesterification/Aminolysis: The reaction of the ester with an alcohol or amine to form a new ester or amide. These reactions are typically catalyzed and require solvents that do not compete with the nucleophile.[10][11]
Reaction-Specific Solvent Guides
Hydrolysis Reactions
The hydrolysis of this compound is a well-studied reaction, often catalyzed by base, acid, or enzymes.[12][13]
Core Principle: Stabilizing the Tetrahedral Intermediate
The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (like a hydroxide ion) on the ester carbonyl.[12] The rate of reaction is highly dependent on how the solvent stabilizes this charged intermediate.
-
Aqueous and Alcoholic Solvents: Water and ethanol are common solvents for hydrolysis. Studies have shown that the reaction rate is significantly higher in water than in ethanol.[14] This is attributed to water's superior ability to solvate the initial reactants and the structured nature of the transition state.[12]
-
Aqueous Co-solvents (DMSO, Methanol): Adding organic co-solvents like DMSO or methanol can have complex effects. Low concentrations of methanol (e.g., 5%) have been shown to increase the rate of lipase-catalyzed hydrolysis compared to water alone.[7] Conversely, high concentrations of organic solvents tend to decrease enzymatic activity.[7] In base-catalyzed hydrolysis, DMSO can increase the effective basicity of the medium, leading to significant rate enhancements.[9]
Solvent Property Comparison for Hydrolysis
| Solvent System | Dielectric Constant (ε) | Key Characteristics | Impact on Hydrolysis Rate |
| Water | 78 | Highly polar, protic. Excellent at stabilizing charged intermediates. | High (Benchmark)[14] |
| Ethanol | 25 | Polar, protic. Less effective at solvating intermediates compared to water. | Lower than water[14] |
| Aqueous Methanol (5%) | ~75 | Primarily aqueous character with slightly reduced polarity. | Can be higher than water (enzyme-catalyzed)[7] |
| Aqueous DMSO | 47 (Pure DMSO) | Polar, aprotic. Increases effective basicity of hydroxide. | Can be significantly higher than water (base-catalyzed)[9] |
| Acetonitrile | 37 | Polar, aprotic. Used to study aminolysis reactions. | Varies with nucleophile[10] |
Note: Dielectric constants are from various sources for pure solvents at 25°C.[4]
Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a cornerstone of organic synthesis.[15] The solvent must be compatible with the chosen reducing agent and stable under the reaction conditions.
Method 1: Catalytic Hydrogenation (H₂, Pd/C)
This is a clean and efficient method. The solvent's primary role is to dissolve the substrate and not poison the catalyst.
-
Recommended Solvents: Alcohols like Methanol or Ethanol are excellent choices. They readily dissolve this compound and are inert to the catalyst. Ethyl acetate is another common choice, particularly for workup convenience.[15]
-
Solvents to Avoid: Halogenated solvents can poison the palladium catalyst. Strongly coordinating solvents may inhibit catalyst activity.
Method 2: Transfer Hydrogenation (e.g., Ammonium Formate, Iron Powder)
This method avoids the need for high-pressure hydrogen gas.
-
Recommended Solvents: A mixture of Ethanol/Water is often used, especially with reagents like iron powder and ammonium chloride.[15] The water is essential for the reactivity of the metal.
-
Considerations: The solvent system must be able to accommodate both the organic substrate and the inorganic reagents.
Method 3: Metal Hydride Reduction (e.g., NaBH₄)
While NaBH₄ is typically used for reducing carbonyls, it can reduce nitro groups when used with specific promoters.
-
Recommended Solvents: THF or mixtures like Ethyl Acetate/Hexane are often used for purification after reduction of a related carboxylic acid to an alcohol, indicating compatibility.[16] Protic solvents like methanol can be used but may react with the hydride reagent, so the addition sequence is critical.
Troubleshooting Guide
Problem: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps & Explanation |
| Poor Solubility | The substrate or a key reagent may not be sufficiently soluble in the chosen solvent at the reaction temperature. Solution: Observe the reaction mixture. If solids are present, select a solvent with similar properties but higher solvating power (e.g., switch from THF to Dioxane, or from Methanol to Isopropanol). A solubility test in a small vial is recommended before scaling up. |
| Solvent-Reagent Incompatibility | The solvent is reacting with or deactivating your reagent. This is common with highly reactive species like Grignard reagents in protic solvents or strong bases in acidic solvents. Solution: Review the compatibility of your reagents. For instance, when using a strong, non-nucleophilic base like LDA, an aprotic solvent like THF is mandatory. |
| Incorrect Polarity | The solvent is not adequately stabilizing the reaction's transition state. For example, running an SN2 reaction in a polar protic solvent can solvate the nucleophile, reducing its reactivity. Solution: If a reaction is known to proceed via a charged intermediate (SN1-like), ensure a polar solvent is used.[4] For bimolecular reactions (SN2-like), a polar aprotic solvent is often superior. |
Problem: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps & Explanation |
| Solvolysis | The solvent itself is acting as a nucleophile. This is a common issue when using protic solvents like methanol or water in reactions intended for another nucleophile. Example: Attempting a transesterification with benzyl alcohol in a large excess of methanol solvent may result in the formation of methyl 4-nitrobenzoate. Solution: Switch to an inert, aprotic solvent (e.g., THF, Dichloromethane, Toluene) that will dissolve the reactants but not participate in the reaction. |
| Product Instability in Workup | The product is degrading during the aqueous or acidic/basic workup steps.[17] Solution: Perform a stability test. Take a small, pure sample of your expected product and expose it to the workup conditions. If degradation occurs (monitored by TLC), modify the workup. This might involve using a milder acid/base, minimizing contact time, or using a non-aqueous workup. |
Problem: Difficult Product Isolation or Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Product is Water-Soluble | Highly polar products, especially after deprotection, may partition into the aqueous layer during extraction.[17] Solution: Before discarding the aqueous layer, run a TLC to check for product. If present, perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture) or saturate the aqueous layer with brine (NaCl) to "salt out" the organic product. |
| Solvent has a High Boiling Point | Solvents like DMSO, DMF, or water can be difficult to remove under reduced pressure, potentially leading to product degradation if high temperatures are required. Solution: Choose a solvent with a lower boiling point that still meets the reaction requirements (e.g., use acetonitrile instead of DMF). If a high-boiling solvent is unavoidable, consider alternative purification methods like precipitation or lyophilization (for aqueous solutions). |
Visual Workflows and Diagrams
Solvent Selection Workflow
This diagram provides a logical pathway for selecting an appropriate solvent based on reaction characteristics.
Caption: Decision workflow for initial solvent selection.
Mechanism: Base-Catalyzed Hydrolysis
This diagram illustrates the role of the solvent in a typical hydrolysis reaction.
Caption: Role of polar protic solvent in hydrolysis.
Troubleshooting Flowchart: Low Yield
This flowchart helps diagnose yield issues by linking them back to potential solvent-related problems.
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from procedures used in kinetic studies of ester hydrolysis.[18]
-
Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO (e.g., 10 mg/mL).
-
Reaction Setup: In a flask, add a buffered aqueous solution (e.g., 0.05 M Tris buffer) to maintain the desired pH.
-
Initiation: Add a small aliquot of the this compound stock solution to the buffered solution with vigorous stirring at a controlled temperature (e.g., 25°C).
-
Monitoring: The reaction can be monitored spectrophotometrically by following the increase in absorbance of the released 4-nitrophenolate ion at ~405-413 nm.[7]
-
Workup: Once the reaction is complete (as indicated by a stable absorbance reading), acidify the solution with dilute HCl to protonate the phenolate. Extract the 4-Nitrobenzyl alcohol product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from hot water or an ethanol/water mixture.[18][19]
Protocol 2: Reduction of this compound via Catalytic Hydrogenation
This protocol is a general method for the reduction of nitroarenes.[15]
-
Preparation: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, maintaining a slight positive pressure.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-aminobenzyl acetate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ovid.com [ovid.com]
- 11. Experiment 18: Transesterification Catalyzed by an N-Heterocyclic Carbene – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 12. [PDF] Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. How To [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
Technical Support Center: Catalyst Selection for 4-Nitrobenzyl Acetate Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Nitrobenzyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in the acetylation of 4-nitrobenzyl alcohol. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring both success and scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the acetylation of 4-nitrobenzyl alcohol using an acetylating agent, most commonly acetic anhydride. The key differentiator in the various methods lies in the choice of catalyst, which can range from acidic and basic catalysts to organocatalysts. There are also reports of successful catalyst-free synthesis under specific conditions.[1][2][3]
Q2: Why is catalyst selection so critical in this synthesis?
A2: Catalyst selection is paramount as it directly influences reaction rate, yield, selectivity, and the overall efficiency of the process. The choice of catalyst can also impact the reaction conditions required (e.g., temperature, reaction time) and the complexity of the subsequent work-up and purification steps. An inappropriate catalyst can lead to incomplete reactions, the formation of byproducts, or even decomposition of the starting material or product.
Q3: Can this reaction be performed without a catalyst?
A3: Yes, the acetylation of 4-nitrobenzyl alcohol with acetic anhydride can proceed without a catalyst, but it generally requires more forcing conditions, such as elevated temperatures and longer reaction times, to achieve high conversion.[1][2][3] For instance, a quantitative conversion with 100% selectivity can be achieved after 12 hours at 60°C under catalyst- and solvent-free conditions.[1][2][3] While this approach offers simplicity and avoids catalyst-related costs and removal issues, the extended reaction time may not be suitable for all applications.
Q4: What is the general mechanism for the catalyzed acetylation of an alcohol?
A4: In a typical acid-catalyzed acetylation with acetic anhydride, the acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride. This protonation makes the corresponding carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (4-nitrobenzyl alcohol in this case).[3] Following the nucleophilic attack, a tetrahedral intermediate is formed, which then collapses to release the acetylated product (this compound) and a molecule of acetic acid, with the regeneration of the acid catalyst.
For base-catalyzed reactions, particularly with nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), the mechanism involves the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the ester and regenerate the catalyst.[4][5]
Catalyst Selection Guide: A Comparative Overview
Choosing the right catalyst is a multi-faceted decision that depends on your specific experimental goals and constraints. The following table provides a comparative overview of common catalyst types for the synthesis of this compound.
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Lewis Acids | Cu(OTf)₂, Sn(OTf)₂, ZnCl₂, Sc(OTf)₃[6][7] | Mild conditions, often at room temperature in solvents like CH₂Cl₂. | High efficiency, suitable for a wide range of alcohols, can be selective.[6][7] | Can be moisture-sensitive, may require anhydrous conditions, potential for metal contamination in the final product. |
| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄, Zeolites[8][9][10] | Varies from room temperature to elevated temperatures. | Readily available, inexpensive. Heterogeneous catalysts like zeolites are easily separable and reusable.[8][9] | Strong acids can cause side reactions like dehydration or polymerization, especially with sensitive substrates.[10] Work-up can be more involved to neutralize the acid. |
| Bases | NaHCO₃, K₂CO₃, Triethylamine, DMAP[11][12] | Typically room temperature. | Mild reaction conditions, often high-yielding. DMAP is a highly effective nucleophilic catalyst.[4] | Stronger bases can be difficult to remove during work-up. DMAP is toxic and relatively expensive. |
| Organocatalysts | Phosphines (e.g., Tributylphosphine)[13][14][15] | Generally mild conditions. | Metal-free, can offer high selectivity. | Can be sensitive to air and moisture, some phosphines have unpleasant odors. |
| Catalyst-Free | N/A | Elevated temperature (e.g., 60°C), longer reaction time.[1][2] | Simple, no catalyst cost or removal, environmentally friendly. | Slow reaction rate, may not be suitable for thermally sensitive substrates. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, categorized by the type of catalyst used.
Lewis Acid Catalyzed Acetylation
Observed Problem: Incomplete Reaction (Starting material remains)
-
Potential Cause 1: Deactivated Catalyst: Lewis acids are often sensitive to moisture. The presence of water in the solvent or on the glassware can hydrolyze and deactivate the catalyst.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere if it is particularly hygroscopic.
-
-
-
Potential Cause 2: Insufficient Catalyst Loading: The catalytic amount may not be sufficient for the scale of the reaction.
-
Troubleshooting Steps:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal catalyst amount.
-
-
Observed Problem: Formation of Colored Impurities
-
Potential Cause: Side Reactions or Decomposition: Strong Lewis acids can sometimes promote side reactions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Run the reaction at a lower temperature (e.g., 0°C or room temperature).
-
Consider a milder Lewis acid. For example, if you are using a strong Lewis acid like AlCl₃, you might switch to a milder one like ZnCl₂.
-
-
Base Catalyzed Acetylation
Observed Problem: Difficult Product Isolation/Purification
-
Potential Cause: Residual Basic Catalyst: Water-soluble bases like triethylamine or pyridine can be challenging to remove completely during aqueous work-up, leading to contamination of the product.
-
Troubleshooting Steps:
-
Perform multiple washes with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.
-
Use a solid-supported base catalyst that can be easily filtered off after the reaction.
-
For DMAP, which is highly effective but toxic, using its hydrochloride salt (DMAP·HCl) can facilitate recovery and recycling.[16][17][18]
-
-
Observed Problem: Low Yield
-
Potential Cause: Insufficient Basicity (for non-nucleophilic bases): If using a weak base like sodium bicarbonate, it may not be effective enough to drive the reaction to completion, especially if the alcohol is sterically hindered (though this is less of an issue for 4-nitrobenzyl alcohol).
-
Troubleshooting Steps:
-
Increase the amount of the basic catalyst.
-
Switch to a stronger base like triethylamine or use a nucleophilic catalyst like DMAP.
-
-
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Acetylation using Copper(II) Triflate
This protocol is based on the high efficiency of Cu(OTf)₂ in catalyzing acylation reactions under mild conditions.[6][7]
Materials:
-
4-Nitrobenzyl alcohol
-
Acetic anhydride
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add Cu(OTf)₂ (0.01-0.05 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).
Protocol 2: Base-Catalyzed Acetylation using DMAP
This protocol utilizes the high nucleophilicity of DMAP for efficient acetylation.[4][5]
Materials:
-
4-Nitrobenzyl alcohol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl alcohol (1.0 eq) in dichloromethane.
-
Add DMAP (0.1 eq).
-
Add acetic anhydride (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with 1M HCl to remove DMAP.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product to obtain pure this compound.
Visualizing the Workflow
General Workflow for Catalyst Selection and Optimization
Caption: A phased approach to catalyst selection and reaction optimization.
Troubleshooting Logic for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete acetylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 6. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitrobenzyl Acetate
Introduction
Welcome to the technical support guide for the synthesis of 4-Nitrobenzyl Acetate. This document is designed for researchers, chemists, and professionals in drug development who are utilizing this important intermediate. As a key building block in organic synthesis, particularly for introducing a photolabile protecting group, the successful synthesis and purification of this compound are critical. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the experimental work-up and purification stages. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the work-up of this compound?
The work-up procedure for this compound synthesis is designed to separate the ester product from unreacted starting materials (e.g., 4-nitrobenzyl alcohol or chloride), reagents (e.g., acetic anhydride, sodium acetate), catalysts, and solvents (e.g., glacial acetic acid).[1] The core strategy involves:
-
Quenching: The reaction is first terminated, typically by adding water, which also serves to precipitate the crude product if the reaction was run in a solvent like acetic acid.[1]
-
Neutralization: Any acidic components, such as excess acetic acid or acidic catalysts, are neutralized with a mild base like sodium bicarbonate or sodium carbonate solution. This step is crucial to prevent acid-catalyzed hydrolysis of the desired ester product.
-
Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed sequentially with water and brine (saturated NaCl solution) to remove residual water-soluble impurities and to aid in breaking any emulsions.
-
Drying & Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: Why is my crude this compound a yellow oil or waxy solid instead of a crystalline powder?
This compound should be a pale yellow crystalline solid at room temperature, with a reported melting point of approximately 77-79°C.[1][2] If you obtain an oil or a low-melting solid, it is indicative of impurities. Common culprits include:
-
Residual Acetic Acid: If the reaction was conducted in glacial acetic acid, any remaining solvent will depress the melting point and can inhibit crystallization.[1] Thorough washing with water and a bicarbonate solution is necessary.
-
Unreacted 4-Nitrobenzyl Alcohol: The starting alcohol has a higher melting point (92-93°C) but can form a eutectic mixture with the product, resulting in a lower melting point for the mixture.[3]
-
Excess Acetic Anhydride: While quenching with water hydrolyzes most acetic anhydride, incomplete quenching can leave traces that contaminate the product.
A proper purification step, such as recrystallization, is required to remove these impurities and obtain a crystalline solid.[1]
Q3: What is the best solvent for recrystallizing this compound?
Methanol is the most commonly cited and effective solvent for the recrystallization of this compound.[1] The product is soluble in hot methanol and significantly less soluble upon cooling, allowing for good recovery of pure crystals. An isopropanol/water mixture can also be effective. The choice of solvent is critical for obtaining high purity and good crystal morphology.
| Solvent | Boiling Point (°C) | Use in this Procedure | Rationale |
| Ethyl Acetate | 77.1 | Extraction | Good solvency for the product, immiscible with water. |
| Dichloromethane | 39.6 | Extraction | High density and good solvency, but more volatile. |
| Methanol | 64.7 | Recrystallization | Excellent for purification; dissolves product when hot, low solubility when cold.[1] |
| Water | 100.0 | Washing/Quenching | Used to quench the reaction and wash away water-soluble impurities. |
Troubleshooting Guide: Work-up & Purification
Problem 1: Low yield of isolated product after extraction.
-
Potential Cause 1: Incomplete Reaction.
-
Expert Insight: Before initiating the work-up, it is paramount to confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). Compare the reaction mixture spot against a spot of the starting material (e.g., 4-nitrobenzyl alcohol). Incomplete reactions are a primary source of low yields.
-
Solution: If the starting material is still present, consider extending the reaction time or gently heating if the protocol allows. For future runs, ensure accurate stoichiometry and reagent purity.
-
-
Potential Cause 2: Product Loss During Aqueous Work-up.
-
Expert Insight: Although this compound is largely nonpolar, it has some slight solubility in aqueous solutions, which can be exacerbated if large volumes of water are used for washing. Furthermore, premature product precipitation can trap material in the aqueous layer.
-
Solution: To minimize solubility losses, saturate the aqueous layer with sodium chloride (brine) before extraction.[4] This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer. Perform multiple small-volume extractions (e.g., 3 x 50 mL) rather than a single large-volume one (1 x 150 mL) for greater efficiency.
-
-
Potential Cause 3: Ester Hydrolysis.
-
Expert Insight: The ester linkage is susceptible to hydrolysis under either strongly acidic or basic conditions, which can revert the product to 4-nitrobenzyl alcohol. This is a risk if the neutralization step is insufficient or if a strong base (like NaOH) is used instead of a mild base (like NaHCO₃).
-
Solution: Ensure complete neutralization of any acid by testing the aqueous phase with pH paper until it is neutral or slightly basic (pH 7-8). Always use a mild base like 5% sodium bicarbonate solution for washes, as it is strong enough to neutralize acids but gentle enough to avoid significant ester cleavage.
-
Problem 2: The product appears as a dark oil and fails to crystallize, even after removing all solvent.
-
Potential Cause: Presence of Significant Impurities.
-
Expert Insight: A dark, oily crude product suggests the presence of polymeric side products or degradation. This can occur if the reaction temperature was too high or if reactive impurities were present in the starting materials.
-
Solution:
-
Column Chromatography: This is the most effective method for purifying a challenging oily product. A silica gel column with a gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from both more polar (e.g., 4-nitrobenzyl alcohol) and less polar impurities.[5]
-
"Seeding": If you have a small crystal of pure product from a previous batch, adding it to the oil (after ensuring it is free of solvent) can sometimes induce crystallization.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or a 1:1 mixture of ether:hexanes). Stir the mixture vigorously. The pure product may solidify, allowing you to filter it off.
-
-
Problem 3: An intractable emulsion forms during the extraction process.
-
Potential Cause: Formation of finely dispersed solids or surfactants at the aqueous-organic interface.
-
Expert Insight: Emulsions are common when acidic and basic solutions are mixed vigorously. They are stabilized by microscopic particles or molecules that act as surfactants.
-
Solution:
-
Add Brine: The first and most effective step is to add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, destabilizing the emulsion and forcing the layers to separate.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the physical suspension causing the emulsion.
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, gentle swirling or rocking of the funnel, rather than vigorous shaking, can help the layers coalesce.
-
-
Detailed Experimental Protocols
Protocol 1: Standard Work-up Procedure
This protocol assumes the reaction was performed using 4-nitrobenzyl alcohol and acetic anhydride, potentially with an acid catalyst.
-
Quenching: Once the reaction is complete by TLC, cool the reaction vessel to room temperature in an ice-water bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or cold water, stirring continuously. A precipitate may form.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the product and extract the aqueous layer.
-
Neutralization: Carefully add a 5% aqueous solution of sodium bicarbonate to the separatory funnel in small portions. Swirl gently and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding bicarbonate solution until the gas evolution ceases and the aqueous layer is confirmed to be neutral or slightly basic (pH ~8) with pH paper.
-
Separation & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x).
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Recrystallization from Methanol
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely.[1] This is best done by adding small portions of hot solvent to the solid while heating the flask in a water bath.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the pale yellow crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Characterize the product by melting point and spectroscopic methods (¹H NMR, IR). The expected melting point is 77–78°C.[1]
Visual Workflow
Caption: Workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Tale of Two Esters: A Senior Scientist's Guide to 4-Nitrobenzyl Acetate vs. p-Nitrophenyl Acetate in Enzyme Assays
In the landscape of enzyme kinetics and high-throughput screening, the selection of a substrate is a foundational decision that dictates the sensitivity, reliability, and practicality of an assay. For hydrolytic enzymes such as esterases and lipases, chromogenic substrates that yield a colored product upon enzymatic cleavage are indispensable tools. Among the most established are p-nitrophenyl acetate (pNPA) and 4-nitrobenzyl acetate.
While both are leveraged to probe enzyme activity, their subtle structural distinctions lead to significant differences in performance. This guide provides an in-depth, objective comparison of these two substrates, moving beyond simple catalog descriptions to explore the causal chemistry, practical implications, and data-driven insights necessary for robust assay design.
Part 1: The Molecules - Structure and Intrinsic Reactivity
The functional behavior of these substrates is rooted in their molecular architecture. Both possess an acetate group targeted by esterases and a nitrophenyl ring system that forms the basis of the chromogenic signal. The critical difference lies in how the acetate is linked to this ring.
-
p-Nitrophenyl Acetate (pNPA): As a phenyl ester, the acetate group is directly bonded to the aromatic ring through an oxygen atom. This direct conjugation allows the powerful electron-withdrawing nitro group (-NO₂) to exert a strong influence on the ester bond. This makes the carbonyl carbon highly electrophilic and the p-nitrophenoxide an excellent leaving group.
-
This compound: As a benzyl ester, the acetate group is separated from the aromatic ring by a methylene (-CH₂) bridge. This bridge insulates the ester bond from the direct resonance-withdrawing effect of the nitro group, resulting in a less electrophilic carbonyl carbon compared to pNPA.
This fundamental structural difference means that pNPA is inherently more chemically reactive and susceptible to hydrolysis than this compound . This higher reactivity is not limited to enzymatic catalysis; pNPA is notoriously unstable in aqueous solutions, undergoing spontaneous hydrolysis that increases with pH.[1][2] This instability is a critical factor in assay design, as it directly contributes to background signal.
Visualizing the Enzymatic Reactions
Caption: Enzymatic hydrolysis of pNPA and this compound by esterase.
Part 2: The Assay - Signal Generation and Detection
The utility of a chromogenic substrate is defined by the properties of its product. Here, the differences between the two are stark and have profound implications for assay sensitivity and methodology.
p-Nitrophenyl Acetate (pNPA): A Direct, High-Intensity Signal The hydrolysis of pNPA releases p-nitrophenol.[3] In solutions with a pH above its pKa of ~7, p-nitrophenol exists as the p-nitrophenolate ion, which has a distinct yellow color.[1] This ion absorbs strongly in the visible spectrum, with a maximum absorbance (λmax) around 405-410 nm .[3][4]
Critically, the molar extinction coefficient (ε) of p-nitrophenolate is very high, typically cited as ~18,000 M⁻¹cm⁻¹ .[4][5] According to the Beer-Lambert law (A = εcl), this high ε value means that even a small concentration of product will generate a large, easily detectable absorbance signal, making pNPA assays inherently sensitive. The main drawback is that the signal is pH-dependent; small fluctuations in buffer pH can alter the protonation state of the product and affect absorbance, requiring careful buffer control.[1][6]
This compound: A More Nuanced Detection In contrast, the hydrolysis of this compound produces 4-nitrobenzyl alcohol.[7][8] This product does not have significant absorbance in the visible range and is colorless in solution. Therefore, a direct colorimetric assay at 405 nm is not feasible.
Assays using this compound typically rely on one of two methods:
-
UV Spectrophotometry: Monitoring the change in absorbance in the UV range (e.g., ~280 nm) as the substrate is consumed and the product is formed. This method is less convenient and more susceptible to interference from other UV-absorbing compounds in the sample, such as proteins and nucleic acids.
-
Coupled Enzyme Assays: The released 4-nitrobenzyl alcohol is used as a substrate for a second "coupling" enzyme, which in turn produces a colored or fluorescent product. This adds complexity and cost to the assay and requires careful optimization of the second enzymatic step.
Part 3: Performance in Practice - A Head-to-Head Comparison
The choice between these substrates involves a trade-off between sensitivity, stability, and simplicity.
Table 1: Performance Comparison of Chromogenic Esterase Substrates
| Feature | This compound | p-Nitrophenyl Acetate (pNPA) | Rationale & Causality |
| Assay Principle | UV detection or coupled assay | Direct colorimetric | Product of pNPA hydrolysis (p-nitrophenol) is yellow at high pH; product of this compound is colorless.[8][9] |
| Detection Wavelength | UV range (e.g., ~280 nm) | ~405 nm | Based on the spectral properties of the substrate/product.[3] |
| Sensitivity | Lower | Higher | The molar extinction coefficient of p-nitrophenolate (~18,000 M⁻¹cm⁻¹) is very high, leading to a strong signal.[4][5] |
| Chemical Stability | Higher | Lower | The phenyl ester structure of pNPA is more susceptible to spontaneous, non-enzymatic hydrolysis in aqueous buffers.[1] |
| Background Signal | Lower | Higher | Higher spontaneous hydrolysis of pNPA leads to a constantly increasing blank signal, reducing the signal-to-noise ratio.[2] |
| Assay Simplicity | Lower (requires UV or coupling enzymes) | Higher | A simple, single-step reaction that can be read on any standard visible-range plate reader. |
| pH Sensitivity | Lower | Higher | The color of the p-nitrophenolate product is dependent on its protonation state, which is governed by the solution pH.[1][6] |
Part 4: Experimental Design and Self-Validating Protocols
A robust protocol must account for the intrinsic properties of the chosen substrate. The following is a generalized, self-validating methodology for a 96-well plate esterase assay. The key difference is the stringency of the controls required for pNPA.
Core Principle: The rate of product formation is determined by monitoring the increase in absorbance over time. A self-validating system requires appropriate blanks to isolate the true enzymatic activity from non-enzymatic and interfering signals.
Materials:
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
Substrate: pNPA or this compound
-
Substrate Solvent: DMSO or ethanol
-
Assay Buffer: e.g., 50 mM Phosphate buffer, pH 7.5
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate Stock (100 mM): Dissolve the substrate in 100% DMSO. pNPA stock solutions should be made fresh to minimize degradation.[3]
-
Enzyme Dilutions: Prepare a dilution series of your enzyme in cold assay buffer to find a concentration that gives a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup (per well):
-
Well A (Total Reaction): 180 µL Assay Buffer + 20 µL Enzyme Dilution.
-
Well B (No-Enzyme Blank): 180 µL Assay Buffer + 20 µL Assay Buffer (instead of enzyme). This is CRITICAL for pNPA to measure its spontaneous hydrolysis rate.[2][5]
-
Well C (Substrate Blank): 200 µL Assay Buffer. This is to zero the plate reader.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a working substrate solution by diluting the stock in Assay Buffer. For pNPA, prepare this solution immediately before use. [2]
-
Initiate the reaction by adding 20 µL of the working substrate solution to all wells (except the substrate blank).
-
Immediately place the plate in the reader and begin kinetic measurements. Read absorbance at 405 nm for pNPA or the appropriate UV wavelength for this compound every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis (The Self-Validating Step):
-
For each well, plot Absorbance vs. Time. Determine the slope (rate, ΔAbs/min) from the initial, linear portion of the curve.
-
Calculate True Enzymatic Rate: Rate (True) = Rate (Well A) - Rate (Well B). Subtracting the no-enzyme blank corrects for any non-enzymatic substrate hydrolysis.
-
Convert to Molar Units: Use the Beer-Lambert Law: Activity (mol/min) = [Rate (True) * reaction volume] / (ε * pathlength). For pNPA, ε ≈ 18,000 M⁻¹cm⁻¹.
-
Visualizing the Experimental Workflow
References
- 1. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Benzenemethanol, 4-nitro- [webbook.nist.gov]
- 8. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
A Researcher's Guide to Alternatives for the 4-Nitrobenzyl Protecting Group
For the discerning researcher in organic synthesis and drug development, the choice of a protecting group is a strategic decision that profoundly influences the efficiency, orthogonality, and ultimate success of a synthetic campaign. The 4-nitrobenzyl (PNB) group has long been a reliable tool, particularly for the protection of carboxylic acids, alcohols, and phosphates. Its removal via catalytic hydrogenation or photolysis offers a degree of orthogonality. However, the demands of modern multi-step synthesis—requiring ever-milder conditions, enhanced selectivity, and compatibility with sensitive functionalities—necessitate a critical evaluation of available alternatives.
This guide provides a direct, data-supported comparison of the 4-nitrobenzyl protecting group against key alternatives. We move beyond a simple catalog of options to offer a practical analysis of their performance, supported by detailed experimental protocols and mechanistic insights, enabling you to make informed decisions for your specific synthetic challenges.
The Benchmark: Understanding the 4-Nitrobenzyl (PNB) Group
The PNB group is typically introduced as a PNB ether or ester via nucleophilic substitution of 4-nitrobenzyl bromide. Its stability to acidic and many oxidative conditions makes it a robust protector. However, its cleavage conditions define both its utility and its limitations.
Cleavage Mechanisms:
-
Reductive Cleavage: The most common method is the reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., H₂ over Pd/C). This is followed by the fragmentation of the resulting electron-rich p-aminobenzyl system to release the deprotected functional group. This method, while efficient, is incompatible with other reducible functional groups like alkenes, alkynes, or other nitro groups.
-
Photolytic Cleavage: The ortho-nitrobenzyl group, and to a lesser extent the para-nitrobenzyl group, can be cleaved by UV irradiation (typically 350-365 nm). The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to an aci-nitro intermediate that rearranges to release the protected group and a nitrosobenzaldehyde byproduct. This offers a non-reagent-based deprotection strategy but can be slow, and the required UV light can damage sensitive substrates.[1][2]
Head-to-Head Comparison: PNB vs. Key Alternatives
To provide a tangible comparison, we will evaluate the performance of PNB against two popular alternatives—the p-Methoxybenzyl (PMB) group and the Allyl group—for the protection of a model carboxylic acid (Boc-Glycine) and a primary alcohol (Benzyl Alcohol).
Protecting Carboxylic Acids: A Comparative Analysis
Carboxylic acids are frequently protected as esters. The choice of ester has significant implications for the overall synthetic strategy.
Table 1: Performance Comparison for Carboxylic Acid Protection (Boc-Glycine)
| Protecting Group | Protection Method | Typical Yield (Protection) | Deprotection Method | Typical Yield (Deprotection) | Key Advantages & Disadvantages |
| 4-Nitrobenzyl (PNB) | Boc-Glycine, PNB-Br, Et₃N, DMF | ~85-95% | H₂, 10% Pd/C, MeOH | >95% | (+): Stable to acid, photolysis option. (-): Hydrogenolysis lacks chemoselectivity; photolysis can be slow. |
| p-Methoxybenzyl (PMB) | Boc-Glycine, PMB-Cl, Et₃N, DMF | >90%[3] | DDQ, CH₂Cl₂/H₂O or TFA | ~85-95%[3] | (+): Mild oxidative or acidic cleavage. Orthogonal to hydrogenation. (-): Sensitive to strong acids. DDQ is toxic. |
| Allyl (All) | Boc-Glycine, Allyl Bromide, Cs₂CO₃, DMF | >95% | Pd(PPh₃)₄, scavenger (e.g., dimedone), THF | >95%[4][5] | (+): Very mild, neutral cleavage. Orthogonal to most other groups. (-): Requires expensive palladium catalyst. |
Protecting Alcohols: A Comparative Analysis
The protection of hydroxyl groups as ethers is a cornerstone of complex molecule synthesis.
Table 2: Performance Comparison for Alcohol Protection (Benzyl Alcohol)
| Protecting Group | Protection Method | Typical Yield (Protection) | Deprotection Method | Typical Yield (Deprotection) | Key Advantages & Disadvantages |
| 4-Nitrobenzyl (PNB) | Benzyl Alcohol, PNB-Br, NaH, THF | ~90% | H₂, 10% Pd/C, EtOH | >95% | (+): Stable to acid. (-): Hydrogenolysis incompatibility. Potential for basic cleavage under harsh conditions.[6] |
| p-Methoxybenzyl (PMB) | Benzyl Alcohol, PMB-Cl, NaH, THF | >95%[7] | DDQ, CH₂Cl₂/H₂O | ~90-98%[8][9] | (+): Mild oxidative cleavage. Orthogonal to PNB and Allyl. (-): Acid-labile. |
| Allyl (All) | Benzyl Alcohol, Allyl Bromide, KOH | ~96%[10] | Pd(PPh₃)₄, scavenger, THF | >90%[11] | (+): Very mild, neutral cleavage. Orthogonal to PNB and PMB. (-): Requires palladium catalyst. |
Expanding the Toolkit: Other Noteworthy Alternatives
Beyond PMB and Allyl, a diverse array of protecting groups offers unique orthogonalities.
Photolabile Protecting Groups (PPGs)
For applications requiring spatiotemporal control, such as in chemical biology or materials science, photolabile protecting groups are indispensable. While PNB has photolytic utility, newer PPGs offer significant advantages.
Table 3: Comparison of Photolabile Protecting Groups for Carboxylic Acids
| Protecting Group | Typical λmax | Quantum Yield (Φu) | Key Features |
| o-Nitrobenzyl (oNB) | ~350 nm | 0.01 - 0.1[12] | The classic PPG; UV cleavage can be damaging to cells.[2] |
| Coumarin-4-ylmethyl | ~350-400 nm | 0.01 - 0.3[13][14] | Higher quantum yields than oNB; some derivatives are cleaved by visible light, reducing phototoxicity.[13] |
| p-Hydroxyphenacyl (pHP) | ~312 nm | ~0.1 - 0.4[15] | Rapid release kinetics; clean photoreaction with few byproducts. |
Protecting Groups for Phosphates
Phosphate protection is critical in the synthesis of oligonucleotides and phosphorylated drug molecules. The PNB group has been used, but modern approaches often favor other strategies, particularly in the context of prodrugs.
-
ProTide Technology: This innovative prodrug strategy masks the phosphate or phosphonate group as a phosphoramidate, often involving an amino acid ester and an aryl group.[16][17][18][19][20] This approach enhances cell permeability and relies on intracellular enzymes for cleavage, delivering the monophosphate nucleotide directly into the cell. This represents a paradigm shift from traditional deprotection via external chemical reagents.
-
2-Cyanoethyl (CE): This is the standard for phosphate protection in solid-phase oligonucleotide synthesis. It is stable throughout the synthesis cycles and is rapidly removed under mild basic conditions (β-elimination), which are orthogonal to the acid-labile dimethoxytrityl (DMT) group used for 5'-hydroxyl protection.[21]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a model carboxylic acid (Boc-Glycine) and a primary alcohol (Benzyl Alcohol) with PNB, PMB, and Allyl groups.
Protocol 1: Protection of Boc-Glycine with 4-Nitrobenzyl Bromide
Objective: To synthesize Boc-Glycine 4-nitrobenzyl ester.
Materials:
-
Boc-Glycine (1.0 eq)
-
4-Nitrobenzyl bromide (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Glycine in anhydrous DMF.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Add 4-nitrobenzyl bromide and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reductive Deprotection of Boc-Glycine 4-Nitrobenzyl Ester
Objective: To cleave the PNB ester via catalytic hydrogenation.
Materials:
-
Boc-Glycine 4-nitrobenzyl ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol% Pd)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the PNB-protected amino acid in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Boc-Glycine.
Caption: Reductive cleavage of a 4-nitrobenzyl ester.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether
Objective: To cleave a PMB ether using DDQ.
Materials:
-
PMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (typically 18:1 CH₂Cl₂:H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion. The solution will likely turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aq. NaHCO₃ solution and stir until the color dissipates.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[8]
Caption: Oxidative cleavage of a p-methoxybenzyl ether using DDQ.
Protocol 4: Palladium-Catalyzed Deprotection of an Allyl Ester
Objective: To cleave an allyl ester using a Pd(0) catalyst.
Materials:
-
Allyl-protected carboxylic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Scavenger (e.g., Dimedone, Morpholine, or Bu₃SnH) (2-3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the allyl ester in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst. The solution may turn yellow.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture.
-
The crude product can often be purified by an appropriate workup (e.g., acid/base extraction to isolate the carboxylic acid) followed by column chromatography to remove palladium residues and the scavenged allyl group.[4][5]
Caption: Palladium-catalyzed deprotection of an allyl ester.
Conclusion and Recommendations
The 4-nitrobenzyl group remains a viable and robust protecting group, particularly when its stability to acidic conditions is required. However, its deprotection via catalytic hydrogenation suffers from poor chemoselectivity, precluding its use in the presence of many common functional groups. While photolytic cleavage offers an alternative, it is often inefficient and requires UV irradiation.
For syntheses demanding greater orthogonality and milder deprotection conditions, modern alternatives offer clear advantages:
-
The p-Methoxybenzyl (PMB) group is an excellent choice when orthogonality to hydrogenation-labile groups is needed. Its cleavage under mild oxidative (DDQ) or acidic (TFA) conditions provides valuable flexibility.
-
The Allyl group represents the gold standard for orthogonal protection. Its deprotection under neutral, metal-catalyzed conditions is exceptionally mild and compatible with a vast array of functional groups, making it ideal for the synthesis of highly complex and sensitive molecules.
-
Modern Photolabile Protecting Groups , such as coumarin derivatives, are superior to PNB for applications requiring light-mediated release, offering higher quantum yields and activation by less damaging, longer-wavelength light.
-
In the realm of phosphate protection, especially for drug delivery, mechanism-based strategies like ProTide technology have largely superseded traditional protecting groups by leveraging enzymatic cleavage for intracellular activation.
Ultimately, the optimal choice of a protecting group is context-dependent. By understanding the comparative performance, orthogonality, and mechanistic nuances of the PNB group and its alternatives, researchers can design more elegant, efficient, and successful synthetic routes.
References
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cornell.flintbox.com [cornell.flintbox.com]
- 15. benchchem.com [benchchem.com]
- 16. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis
In the intricate world of chemical biology and drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," have emerged as indispensable tools for achieving this spatiotemporal control.[1][2][3] By masking the function of a molecule until it is "uncaged" by a burst of light, PPGs enable researchers to study complex biological processes with unprecedented precision and to design more effective light-activated therapies.[1][4][5]
This guide provides a comparative analysis of common photolabile protecting groups, moving beyond a simple catalog to offer a deeper understanding of their underlying mechanisms and practical considerations. We will delve into the key performance metrics, explore the nuances of experimental design, and provide the necessary data to empower you to select the optimal PPG for your research needs.
The Fundamental Principle: Light-Induced Unmasking
At its core, a photolabile protecting group is a chemical moiety that can be cleaved from a target molecule upon absorption of light.[6] This process, known as photolysis, liberates the active molecule. The ideal PPG should be stable under physiological conditions, exhibit high photosensitivity at a specific wavelength (ideally in the biologically benign long-wavelength UV or visible region), and release the caged compound with high efficiency and without generating toxic byproducts.[1][2][3]
Key Classes of Photolabile Protecting Groups
The landscape of PPGs is diverse, with several classes developed and refined over the years. Here, we will focus on three of the most prominent and widely utilized families: o-nitrobenzyl, coumarin, and quinoline-based cages.
The Workhorse: o-Nitrobenzyl Derivatives
The o-nitrobenzyl group is arguably the most well-established and broadly used class of PPGs.[1][7] Its popularity stems from its straightforward synthesis, predictable photochemistry, and versatility in protecting a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[7][8][9]
The general mechanism of photolysis for o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[6][8] This intermediate then rearranges and fragments to release the caged molecule and a nitroso-containing byproduct.[6][8]
-
o-Nitrobenzyl (NB): The parent compound, typically cleaved with UV light around 350 nm.[10]
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB) and Nitroveratryloxycarbonyl (NVOC): The addition of methoxy groups red-shifts the absorption maximum to around 365 nm and often increases the quantum yield of photolysis.[7][11] NVOC is a carbamate derivative of the DMNB group, commonly used for caging amines and alcohols.[7]
Advantages:
Disadvantages:
-
Requires UV light for cleavage, which can be phototoxic to cells.[12]
-
The nitroso byproduct can be reactive and potentially interfere with biological systems.[2][3]
-
Quantum yields can be modest, requiring higher light doses.[2][3]
The Efficient Emitters: Coumarin-Based Cages
Coumarin-based PPGs have gained significant attention due to their generally higher quantum yields and longer-wavelength absorption maxima compared to many o-nitrobenzyl derivatives.[1][13] These properties make them particularly well-suited for applications requiring high sensitivity and reduced phototoxicity.[12][14]
The photolysis mechanism of many coumarin cages, such as those based on 7-hydroxycoumarin, proceeds through a photo-induced heterolytic cleavage of a C-O bond, often with the assistance of water.[13]
-
[7-(Diethylamino)coumarin-4-yl]methyl (DEACM): Exhibits a high quantum yield and absorbs in the near-visible range (around 400 nm).[1]
-
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc): Another popular choice with good quantum efficiency and absorption around 365 nm, and a more useful two-photon cross-section than many nitrobenzyl cages.[15]
Advantages:
-
High quantum yields, leading to efficient uncaging.[13]
-
Longer-wavelength absorption, reducing potential photodamage.[12]
-
Often fluorescent, allowing for tracking of the caging group.
Disadvantages:
-
Synthesis can be more complex than for o-nitrobenzyl groups.[1]
-
The photoproducts can sometimes be fluorescent, which may interfere with certain imaging applications.
The Two-Photon Specialists: Quinolone and Quinoline Cages
With the advent of two-photon excitation microscopy, there has been a growing demand for PPGs that can be efficiently cleaved by near-infrared (NIR) light.[1][4] Quinolone and quinoline-based cages have emerged as leading candidates in this area due to their significant two-photon absorption cross-sections.[16][17][18] This allows for deeper tissue penetration and highly localized uncaging, minimizing off-target effects.[4]
-
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ): A quinoline derivative with a high quantum yield and sensitivity to both one- and two-photon excitation.[16][17]
-
6-Methoxy-7-nitroindolinyl (MNI): A highly efficient one- and two-photon caging group for glutamate.[15]
Advantages:
-
Excellent two-photon absorption properties for deep-tissue and localized uncaging.[4][16][18]
-
NIR light is less phototoxic and scatters less in biological tissue.[1][12]
Disadvantages:
-
Can have lower one-photon quantum yields compared to some coumarins.
-
Synthesis and optimization for specific applications can be challenging.
Quantitative Comparison of Key Performance Metrics
To facilitate the selection of the most appropriate PPG, the following table summarizes the key performance parameters for several common examples.
| Photolabile Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Protected Functional Groups |
| o-Nitrobenzyl | NB | ~350 | ~0.01-0.1 | Low | Alcohols, Phenols, Carboxylates, Amines |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB/NVOC | ~365 | ~0.006-0.16 | ~0.03 | Alcohols, Phenols, Carboxylates, Amines |
| [7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~400 | ~0.02-0.08 | High | Carboxylates, Phosphates |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Bhc | ~365 | ~0.1-0.3 | High | Carboxylates, Phosphates |
| 6-Methoxy-7-nitroindolinyl | MNI | ~360 | ~0.05 | ~0.07 | Carboxylates (e.g., Glutamate) |
| (8-Cyano-7-hydroxyquinolin-2-yl)methyl | CyHQ | ~380 | up to 0.88 | up to 2.64 | Carboxylates |
Note: Quantum yields and two-photon cross-sections can vary significantly depending on the solvent, pH, and the nature of the caged molecule. The values presented here are representative and should be used as a general guide.
Experimental Workflow: A Step-by-Step Guide
The successful application of PPGs relies on a well-defined experimental workflow, from the synthesis of the caged compound to its photolytic cleavage and subsequent analysis.
Caption: A generalized experimental workflow for utilizing photolabile protecting groups.
Protocol: General Procedure for Photolytic Cleavage
-
Preparation of the Caged Compound Solution: Dissolve the purified caged compound in a suitable buffer or cell culture medium to the desired final concentration. Ensure the solvent is transparent at the chosen photolysis wavelength. Handle light-sensitive compounds under dim or red light to prevent premature uncaging.[19]
-
Light Source Setup: Utilize a light source capable of delivering the appropriate wavelength for the selected PPG (e.g., a mercury lamp with filters, a laser, or an LED). The light intensity should be measured and optimized to achieve efficient cleavage without causing significant photodamage.[20][21]
-
Photolysis: Irradiate the sample for a predetermined duration. The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the desired extent of uncaging.[20]
-
Post-Cleavage Analysis: Immediately following photolysis, analyze the biological or chemical effect of the released molecule using the appropriate technique (e.g., fluorescence microscopy, patch-clamp electrophysiology, or HPLC). It is crucial to perform control experiments to ensure that the photolysis byproducts or the light itself do not interfere with the assay.
Choosing the Right Tool for the Job: A Decision Framework
The selection of a PPG is a critical decision that should be guided by the specific requirements of the experiment.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photolabile Protecting Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chembites.org [chembites.org]
- 13. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ub.edu [ub.edu]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]
- 21. [PDF] aser photolysis of caged compounds at 405 nm : Photochemical advantages , ocalisation , phototoxicity and methods for calibration | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Esterase and Lipase Activity: A Comparative Analysis of 4-Nitrobenzyl Acetate and Other Chromogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of hydrolytic enzymes, the accurate and reliable quantification of esterase and lipase activity is a cornerstone of discovery and development. The choice of substrate is a critical parameter that dictates the sensitivity, specificity, and overall robustness of an assay. This guide provides an in-depth comparison of 4-Nitrobenzyl acetate (4-NBA) with other commonly employed chromogenic substrates, offering experimental insights and detailed protocols to inform your selection and experimental design.
The Principle of Chromogenic Esterase/Lipase Assays
Chromogenic assays provide a simple and often high-throughput method for measuring enzyme activity. These assays utilize a synthetic substrate that is colorless and soluble. Upon enzymatic hydrolysis, a chromophore is released, which absorbs light at a specific wavelength, producing a measurable color change. The rate of this color formation is directly proportional to the activity of the enzyme in the sample.
This compound: An Overview
This compound is a chromogenic substrate for various esterases and lipases. The enzymatic cleavage of the ester bond in 4-NBA releases 4-nitrobenzyl alcohol (4-nitrobenzenemethanol) and acetate. The resulting 4-nitrobenzyl alcohol can be quantified spectrophotometrically to determine enzyme activity.
The Contenders: A Comparative Look at Common Chromogenic Substrates
The selection of a suitable chromogenic substrate is contingent on the specific enzyme under investigation, the desired assay sensitivity, and the experimental conditions. Here, we compare this compound to its most common counterparts.
p-Nitrophenyl Esters: The Workhorse Substrates
Esters of p-nitrophenol (pNP), particularly p-nitrophenyl acetate (p-NPA), are arguably the most widely used chromogenic substrates for esterase and lipase assays[1][2]. The hydrolysis of p-NPA yields p-nitrophenol, which, in its phenolate form under alkaline conditions, produces a distinct yellow color that can be monitored at approximately 405-410 nm[3][4].
Advantages of p-Nitrophenyl Esters:
-
Well-characterized: A vast body of literature exists detailing their use with a wide range of enzymes.
-
Commercial availability: A variety of p-nitrophenyl esters with different acyl chain lengths are readily available, allowing for substrate specificity profiling[5][6].
Disadvantages of p-Nitrophenyl Esters:
-
Instability: p-NPA is notoriously unstable in aqueous solutions, leading to high rates of spontaneous hydrolysis. This necessitates the inclusion of a no-enzyme control to correct for background signal and makes it unsuitable for long incubation times or assays with low enzyme concentrations[7]. Stock solutions in organic solvents also have a limited shelf life[3].
-
pH Sensitivity of the Product: The pKa of p-nitrophenol is around 7, meaning its absorbance is highly dependent on the pH of the assay buffer. Small fluctuations in pH during the assay can lead to inaccurate results[8].
Indoxyl Acetate: A Precipitating Alternative
Indoxyl acetate serves as another valuable chromogenic substrate. Enzymatic cleavage releases indoxyl, which in the presence of oxygen, undergoes oxidative dimerization to form the water-insoluble blue dye, indigo. This property makes it particularly useful for in-situ applications like colony screening and histochemistry.
Advantages of Indoxyl Acetate:
-
Insoluble product: The formation of a precipitate allows for the localization of enzyme activity.
-
Qualitative and Quantitative Applications: Can be used for both visual screening and quantitative measurements.
Disadvantages of Indoxyl Acetate:
-
Oxygen dependence: The color development requires oxygen.
-
Product insolubility: While an advantage for some applications, the precipitation of the product can interfere with standard spectrophotometric measurements in solution.
Performance Comparison: A Data-Driven Analysis
A direct, quantitative comparison of chromogenic substrates requires an examination of their kinetic parameters, stability, and the spectral properties of their hydrolysis products.
Spectral Properties
The choice of wavelength for monitoring the reaction is determined by the absorbance maximum of the released chromophore.
| Chromogenic Substrate | Hydrolysis Product | Optimal Wavelength (nm) |
| This compound | 4-Nitrobenzyl alcohol | ~285[1] |
| p-Nitrophenyl Acetate | p-Nitrophenol | ~405-410 (alkaline pH)[3] |
| Indoxyl Acetate | Indigo | ~615 |
It is important to note that the absorbance maximum of 4-nitrobenzyl alcohol is in the UV range, which may require specific cuvettes and instrumentation.
Kinetic Parameters: A Comparative Overview
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for evaluating a substrate's performance. Km is an inverse measure of the enzyme's affinity for the substrate, while Vmax represents the maximum rate of the reaction.
While direct comparative studies of this compound with other substrates are limited, a wealth of data exists for various p-nitrophenyl esters with different lipases and esterases. This data highlights the importance of matching the substrate's acyl chain length to the enzyme's specificity.
Table 1: Kinetic Parameters of Wild-Type Lipase from Thermomyces lanuginosus with Various p-Nitrophenyl Esters [5][9]
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl Acetate (pNP-A) | C2 | 0.42 |
| p-Nitrophenyl Butyrate (pNP-B) | C4 | 0.95 |
| p-Nitrophenyl Octanoate (pNP-O) | C8 | 1.1 |
| p-Nitrophenyl Dodecanoate (pNP-DD) | C12 | 0.78 |
| p-Nitrophenyl Palmitate (pNP-P) | C16 | 0.18 |
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
This data demonstrates that the lipase from Thermomyces lanuginosus shows a preference for medium-chain fatty acid esters.
Table 2: Kinetic Parameters of Candida rugosa Lipase Isoenzymes with p-Nitrophenyl Esters [7][10]
| Isoenzyme | Optimal Substrate (Acyl Chain) |
| LIP1 | C4-C10 |
| LIP2 | Medium and long-chain |
| LIP3 | General p-nitrophenyl esters |
| LIP4 | C16 and C18 |
These findings underscore the necessity of empirical testing to determine the optimal substrate for a given enzyme.
Stability in Aqueous Solution
Experimental Protocols
The following protocols provide a framework for performing and comparing enzyme assays with chromogenic substrates. It is crucial to optimize buffer conditions, substrate concentration, and enzyme concentration for each specific enzyme and substrate pair.
General Workflow for a Chromogenic Enzyme Assay
Caption: General workflow for a chromogenic enzyme activity assay.
Protocol 1: Esterase/Lipase Assay using this compound
Materials:
-
Purified esterase/lipase or crude enzyme extract
-
This compound (4-NBA)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)
-
Substrate Solvent (e.g., Acetonitrile or DMSO)
-
UV-compatible 96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at ~285 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal value for your enzyme.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-NBA in the chosen organic solvent.
-
Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted enzyme solution to the test wells and 10 µL of Assay Buffer to the blank (no-enzyme control) wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 10 mM 4-NBA stock solution to all wells.
-
Immediately begin monitoring the increase in absorbance at ~285 nm over a set period (e.g., 10-20 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of non-enzymatic hydrolysis from the blank wells (ΔAbs/min).
-
Calculate the rate of the enzymatic reaction from the test wells (ΔAbs/min).
-
Subtract the rate of the blank from the rate of the test to obtain the enzyme-catalyzed rate.
-
Convert the rate of absorbance change to the rate of product formation using a standard curve of 4-nitrobenzyl alcohol.
-
Protocol 2: Comparative Assay using p-Nitrophenyl Acetate
Materials:
-
Same as Protocol 1, but with p-Nitrophenyl Acetate (p-NPA) as the substrate.
-
Standard 96-well microplate.
-
Spectrophotometer or microplate reader capable of reading at ~405 nm.
Procedure:
-
Reagent Preparation:
-
Follow the same steps as in Protocol 1, but prepare a 10 mM stock solution of p-NPA.
-
-
Assay Setup and Reaction:
-
Follow the same steps as in Protocol 1.
-
-
Measurement:
-
Monitor the increase in absorbance at ~405 nm.
-
-
Data Analysis:
-
Perform the same calculations as in Protocol 1, using a standard curve of p-nitrophenol.
-
Causality Behind Experimental Choices
-
Choice of Buffer: The pH of the assay buffer is critical as enzyme activity is highly pH-dependent. The optimal pH should be determined experimentally for each enzyme. For p-NPA, a buffer with a pH above the pKa of p-nitrophenol (~7) is necessary to ensure the formation of the colored phenolate ion.
-
Substrate Concentration: The substrate concentration should ideally be at or above the Km value to ensure the reaction rate is approaching Vmax and is less sensitive to small variations in substrate concentration.
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period.
-
No-Enzyme Control: This is essential to account for the spontaneous hydrolysis of the substrate, which is particularly important for less stable substrates like p-NPA[7].
Conclusion and Recommendations
The selection of a chromogenic substrate is a critical decision in the design of an enzyme assay. While p-nitrophenyl esters are widely used and well-documented, their inherent instability and the pH-sensitivity of their product can be significant drawbacks.
This compound presents a potentially valuable alternative. The primary advantage of 4-NBA may lie in its anticipated greater stability in aqueous solutions, which could lead to lower background signals and a wider experimental window. However, the requirement for UV detection of its product, 4-nitrobenzyl alcohol, may be a limiting factor for some laboratories.
Recommendations for Researchers:
-
Empirical Validation is Key: The performance of any substrate is highly dependent on the specific enzyme being studied. It is essential to empirically test and compare different substrates to identify the most suitable one for your application.
-
Profile Substrate Specificity: When characterizing a novel esterase or lipase, utilizing a panel of substrates with varying acyl chain lengths (such as the p-nitrophenyl ester series) can provide valuable information about the enzyme's substrate preference.
-
Consider Assay Conditions: The optimal substrate may also depend on the specific assay conditions, such as pH, temperature, and the presence of detergents or organic solvents.
-
Cross-Validation: For critical applications, consider cross-validating results obtained with a chromogenic substrate with an alternative method, such as a titrimetric assay, to ensure accuracy and reliability.
By carefully considering the properties of different chromogenic substrates and systematically optimizing assay conditions, researchers can develop robust and reliable methods for quantifying esterase and lipase activity, thereby advancing their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Benzenemethanol, 4-nitro- [webbook.nist.gov]
- 5. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Validation of 4-Nitrobenzyl Acetate Assay Results for Esterase Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzymatic assays, the robust and reliable quantification of esterase activity is paramount for disciplines ranging from drug metabolism studies to industrial biocatalysis. The 4-nitrobenzyl acetate assay, a chromogenic method, has served as a valuable tool in this endeavor. However, a thorough understanding of its performance characteristics, validation parameters, and standing among alternative methods is crucial for generating high-fidelity, reproducible data.
This guide provides an in-depth comparison of the this compound assay with other common techniques for measuring esterase activity. We will delve into the mechanistic underpinnings of these assays, present detailed experimental protocols for their validation, and offer supporting data to guide your selection of the most appropriate method for your research needs.
The Principle of Chromogenic Esterase Assays: A Visual Indicator of Activity
Chromogenic assays provide a straightforward and often high-throughput means of measuring enzyme activity.[1] The core principle lies in the enzymatic hydrolysis of a synthetic, colorless substrate to yield a colored product. The rate of color formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.[1]
For the this compound assay, the substrate, this compound, is hydrolyzed by esterases to produce 4-nitrobenzyl alcohol and acetic acid. While this compound itself does not have a strong visible absorbance, its more common analog, p-nitrophenyl acetate (p-NPA), undergoes a similar enzymatic cleavage to release p-nitrophenol (pNP).[2][3] Under alkaline conditions, pNP tautomerizes to the p-nitrophenolate ion, a vibrant yellow compound with a maximum absorbance around 405-415 nm.[1] It is this color change that forms the basis of the assay.
It is important to note that while the topic is this compound, much of the available literature and validation data pertains to the closely related and more widely used p-nitrophenyl acetate (p-NPA). The principles and validation strategies are largely interchangeable, and for the purpose of this guide, we will draw upon the extensive data available for p-NPA as a proxy for chromogenic assays of this class.
Method Validation: Ensuring the Integrity of Your Results
A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[4] For enzymatic assays, this involves a rigorous evaluation of several key parameters to ensure the data generated is accurate, precise, and reliable. Drawing from the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a comprehensive validation of the this compound (or p-NPA) assay should include the following:
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest (in this case, the product of the enzymatic reaction) in the presence of other components in the sample matrix.[5]
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery.[2][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[2][5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Esterase Assays
While the this compound/p-NPA assay is a workhorse in many laboratories, several alternative methods exist, each with its own set of advantages and disadvantages. Here, we compare the p-NPA assay with two other prominent methods: the Fluorescein Diacetate (FDA) assay and an assay utilizing a more stable, novel chromogenic substrate.
| Assay | Principle | Advantages | Disadvantages |
| p-Nitrophenyl Acetate (p-NPA) Assay | Chromogenic: Enzymatic hydrolysis of p-NPA releases p-nitrophenol, which is yellow at alkaline pH and measured spectrophotometrically.[2] | - Simple and inexpensive.[6] - High-throughput adaptable.[7] - Well-established with extensive literature. | - Substrate is unstable in aqueous solutions.[6][8] - The pKa of p-nitrophenol is near physiological pH, making the assay sensitive to small pH changes.[6] - Lower sensitivity compared to fluorogenic assays.[6] |
| Fluorescein Diacetate (FDA) Assay | Fluorogenic: Non-fluorescent FDA is hydrolyzed by intracellular esterases in viable cells to produce fluorescent fluorescein.[9][10] | - High sensitivity. - Provides an indication of both enzymatic activity and cell membrane integrity.[9] - Suitable for cell viability and cytotoxicity studies.[9] | - Non-specific, as it measures the activity of a broad range of esterases, lipases, and proteases.[10] - Requires a fluorescence plate reader or microscope. - Can be influenced by media components. |
| Trimethyl Lock-based Chromogenic Assay | Chromogenic: A stable substrate releases p-nitroaniline upon enzymatic hydrolysis, which has a consistent absorbance spectrum over a wide pH range.[6] | - Superior chemical stability compared to p-NPA.[6][8] - The chromophore is not pH-sensitive in the physiological range.[6] - Retains high enzymatic reactivity.[6] | - May not be as widely available or as cost-effective as p-NPA. - Newer technology with less extensive literature. |
Experimental Protocols and Validation Data
To provide a practical framework, we present a detailed protocol for the validation of the p-NPA assay, along with representative data.
Validation of the p-Nitrophenyl Acetate (p-NPA) Esterase Assay
Objective: To validate a spectrophotometric method for the determination of esterase activity using p-NPA as a substrate.
Materials:
-
Esterase enzyme (e.g., from porcine liver)
-
p-Nitrophenyl acetate (p-NPA)
-
p-Nitrophenol (pNP) standard
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Methanol or another suitable organic solvent for p-NPA stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of p-NPA in methanol. Due to its instability in aqueous solutions, the working solution should be prepared fresh daily by diluting the stock solution in the assay buffer.
-
Prepare a series of pNP standard solutions of known concentrations in the assay buffer to generate a standard curve.
-
-
Standard Curve Generation:
-
Add the pNP standard solutions to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of pNP and determine the linearity and the molar extinction coefficient.
-
-
Enzyme Assay:
-
Add a defined volume of the enzyme solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the p-NPA working solution.
-
Include a no-enzyme control to account for the spontaneous hydrolysis of p-NPA.[11]
-
Monitor the increase in absorbance at 405 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient determined from the pNP standard curve.
-
Validation Data (Representative):
| Parameter | Result | Acceptance Criteria |
| Linearity (pNP Standard Curve) | R² = 0.999 | R² ≥ 0.99 |
| Accuracy (Recovery) | 98% - 104% | 95% - 105% |
| Precision (RSD) | 0.82% - 2.31% | ≤ 5% |
| Limit of Quantitation (LOQ) | 0.39 mg/L | - |
This data is synthesized from a study by Yue et al. (2016).[2]
Fluorescein Diacetate (FDA) Assay Protocol
Objective: To assess cell viability by measuring intracellular esterase activity.
Materials:
-
Fluorescein Diacetate (FDA) stock solution in acetone
-
Phosphate-buffered saline (PBS)
-
Cell culture in a 96-well plate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
Protocol:
-
Prepare a fresh working solution of FDA in PBS.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the FDA working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
Caption: General workflow for the Fluorescein Diacetate (FDA) cell viability assay.
Troubleshooting Common Issues
Even with a validated protocol, issues can arise. Here are some common problems encountered with chromogenic esterase assays and their potential solutions:
| Problem | Possible Cause | Solution |
| High background in no-enzyme control | Spontaneous hydrolysis of the substrate (especially p-NPA). | Prepare the substrate solution fresh before each experiment.[11] Run a no-enzyme control for every time point and subtract the background. |
| Low or no signal | Inactive enzyme, incorrect buffer pH or temperature, or insufficient substrate/enzyme concentration. | Verify enzyme activity with a positive control. Optimize assay conditions (pH, temperature). Perform substrate and enzyme titration experiments. |
| Non-linear reaction rate | Substrate depletion or product inhibition. | Decrease the enzyme concentration or the incubation time to ensure initial velocity is measured. |
| Precipitation in wells | Poor solubility of the substrate or product. | Ensure the substrate is fully dissolved in the initial solvent before dilution in the assay buffer. Consider using a small percentage of a co-solvent like DMSO if compatible with the enzyme. |
Caption: A simplified troubleshooting workflow for high background in a p-NPA assay.
Conclusion: Selecting the Right Tool for the Job
The this compound assay and its close relative, the p-NPA assay, are valuable and accessible tools for the quantification of esterase activity. Their simplicity and cost-effectiveness make them suitable for a wide range of applications. However, researchers must be cognizant of their limitations, particularly the instability of the substrate and the pH sensitivity of the chromogenic product.
For applications requiring higher sensitivity or for the assessment of intracellular esterase activity in the context of cell viability, fluorogenic assays such as the FDA method offer a powerful alternative. Furthermore, the development of novel, more stable chromogenic substrates, like those employing a trimethyl lock mechanism, addresses some of the key drawbacks of the traditional p-NPA assay and represents a promising direction for future applications.
Ultimately, the choice of assay should be guided by the specific research question, the nature of the sample, and the required level of sensitivity and throughput. A thorough validation of the chosen method is not merely a regulatory formality but a scientific necessity to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Carboxylic Acid Protection: 4-Nitrobenzyl Acetate vs. Phenacyl Group
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the temporary masking of carboxylic acids, a ubiquitous functional group, chemists have a diverse arsenal of protecting groups at their disposal. Among these, the 4-nitrobenzyl (PNB) and phenacyl (Pac) esters have emerged as workhorse functionalities, each offering a distinct set of advantages and liabilities. This guide provides a comprehensive, data-driven comparison of these two critical protecting groups to inform strategic synthetic planning.
At a Glance: Key Physicochemical and Reactivity Profiles
| Feature | 4-Nitrobenzyl (PNB) Ester | Phenacyl (Pac) Ester |
| Structure | Benzyl ester with a nitro group at the para position | α-Keto ester |
| Primary Cleavage Method | Reductive cleavage of the nitro group | Nucleophilic attack or reductive cleavage of the carbonyl |
| Stability | Generally stable to acidic conditions.[1] | Stable to many reactive conditions used in organic synthesis.[2] |
| Common Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C), Zn/AcOH, Na₂S₂O₄[1][3] | Zn/AcOH, Photolysis (hv), NaTeH, Bis(tributyltin) oxide[2][4][5][6] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, t-Bu) and some base-labile groups. | Orthogonal to many acid-labile and some reductively cleaved groups. |
| Byproducts | p-toluidine (after reduction) | Acetophenone (after reductive cleavage) |
Delving into the Chemistry: Mechanisms of Protection and Deprotection
The divergent reactivity of the PNB and Pac groups stems from their distinct electronic and structural features. Understanding these underlying mechanisms is crucial for anticipating potential side reactions and optimizing reaction conditions.
The 4-Nitrobenzyl Group: A Story of Reductive Lability
The PNB group leverages the electron-withdrawing nature of the para-nitro substituent to enhance the stability of the ester bond towards acidic hydrolysis compared to a standard benzyl ester.[1] However, this same nitro group is the key to its selective removal. Deprotection is initiated by the reduction of the nitro group to an amine, which then triggers the cleavage of the benzylic C-O bond.
Caption: Reductive deprotection pathway of a 4-nitrobenzyl ester.
The Phenacyl Group: Versatility in Cleavage
The phenacyl group's reactivity is centered around its α-keto functionality. This allows for a wider range of deprotection strategies compared to the PNB group. The most common method involves reduction with zinc in acetic acid, which proceeds through a mechanism that ultimately cleaves the ester linkage.[2]
Alternatively, the phenacyl group is photosensitive and can be cleaved by irradiation with UV light.[4][7][8] This photolytic cleavage can proceed through different mechanisms depending on the presence of sensitizers or hydrogen atom donors.[4][7] Furthermore, its susceptibility to nucleophilic attack allows for deprotection under mild, non-reductive conditions using reagents like bis(tributyltin) oxide or sodium hydrogen telluride.[5][6]
Caption: Multiple deprotection pathways for a phenacyl ester.
Experimental Data: A Comparative Analysis
The following tables summarize typical reaction conditions and yields for the protection and deprotection of carboxylic acids using PNB and Pac groups, based on literature data.
Protection of Carboxylic Acids
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Nitrobenzyl | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | RT | 2-4 | >90 | General Procedure |
| Phenacyl | Phenacyl bromide | DBU | Benzene | RT | <1 | >90 | [4] |
| Phenacyl | Phenacyl bromide | K₂CO₃, PEG | Acetonitrile | RT | 1-2 | ~95 | [5] |
Deprotection of Protected Carboxylic Acids
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 4-Nitrobenzyl | H₂ (1 atm), 10% Pd/C | MeOH | RT | 2-6 | >90 | General Procedure |
| 4-Nitrobenzyl | Indium, NH₄Cl | EtOH/H₂O | Reflux | 1-3 | 80-95 | [1][9] |
| 4-Nitrobenzyl | Na₂S₂O₄ | Acetonitrile/H₂O | 40 | 1 | 80-95 | [3] |
| Phenacyl | Zn | Acetic Acid | RT | 0.5-2 | >90 | [2] |
| Phenacyl | hν (254-366 nm) | Benzene or MeOH | RT | 5 | ~96 | [7][8] |
| Phenacyl | Bis(tributyltin) oxide | Aprotic Solvents | RT | 1-4 | >80 | [6][10] |
| Phenacyl | NaTeH | DMF | RT | <1 | >90 | [5] |
Orthogonality and Strategic Considerations
The true power of protecting groups lies in their orthogonality—the ability to selectively remove one group in the presence of others.[11]
-
PNB esters are orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc) and tert-butyl esters, making them valuable in peptide synthesis.[1] They are also stable to many basic conditions that would cleave simple alkyl esters.
-
Pac esters offer a different set of orthogonalities. Their stability to acidic conditions allows for the selective removal of acid-labile groups. The variety of deprotection methods for Pac esters provides significant flexibility. For instance, photolytic deprotection can be employed in the presence of functionalities sensitive to both acids and reducing agents.[12][13][14] The use of mild nucleophilic cleavage agents for Pac esters further expands their utility in complex molecules.[6]
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with 4-Nitrobenzyl Bromide
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-nitrobenzyl bromide (1.1 eq) and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a 4-Nitrobenzyl Ester via Catalytic Hydrogenolysis
-
Dissolve the 4-nitrobenzyl ester (1.0 eq) in methanol (0.1 M).
-
Add 10% palladium on carbon (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected carboxylic acid.
Protocol 3: Protection of a Carboxylic Acid with Phenacyl Bromide
-
Dissolve the carboxylic acid (1.0 eq) in benzene (0.2 M).[4]
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) and stir for 5 minutes.[4]
-
Add phenacyl bromide (1.0 eq) and stir at room temperature for 15-30 minutes, monitoring by TLC.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of a Phenacyl Ester with Zinc and Acetic Acid
-
Suspend the phenacyl ester (1.0 eq) in glacial acetic acid (0.2 M).[2]
-
Add activated zinc dust (5.0 eq) portion-wise with stirring.
-
Stir the mixture vigorously at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Conclusion
Both the 4-nitrobenzyl and phenacyl protecting groups are highly effective for the protection of carboxylic acids, yet they offer distinct advantages that make them suitable for different synthetic strategies. The PNB group is a reliable choice when robust protection is needed, with a straightforward and highly efficient reductive deprotection method that is orthogonal to acid-labile groups. The phenacyl group, on the other hand, provides greater versatility in its deprotection, with options for reductive, photolytic, and nucleophilic cleavage. This flexibility can be invaluable in the synthesis of complex molecules with a diverse array of functional groups. The choice between these two protecting groups should be made after careful consideration of the overall synthetic plan, including the nature of other functional groups present in the molecule and the desired orthogonality.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. arep.med.harvard.edu [arep.med.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Lipase Specificity: A Comparative Analysis of Cross-Reactivity with p-Nitrophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Understanding the substrate specificity of a lipase is a critical juncture in enzyme characterization, influencing its application from biocatalysis to drug development. This guide provides a comprehensive comparative framework for determining lipase specificity using a panel of p-nitrophenyl (pNP) esters. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Principle of the Assay: Unmasking Lipase Preference
The foundation of this widely-used spectrophotometric assay lies in the enzymatic hydrolysis of p-nitrophenyl esters by lipases.[1][2] This reaction cleaves the ester bond, releasing a fatty acid and p-nitrophenol.[1] In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color and strong absorbance around 405-415 nm.[1][3] The rate of p-nitrophenolate formation is directly proportional to the lipase's activity, allowing for a quantitative comparison of its preference for different acyl chain lengths.[2]
The choice of the p-nitrophenyl ester is paramount, as a lipase's activity is significantly dependent on the length of the fatty acid chain attached to the p-nitrophenyl group.[2][4] By systematically testing a series of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, octanoate C8, dodecanoate C12, palmitate C16), researchers can effectively map the substrate specificity profile of a given lipase.[1]
The Underlying Mechanism
Lipases, typically belonging to the serine hydrolase superfamily, catalyze the hydrolysis of esters through a well-established mechanism.[5] The reaction proceeds via an acyl-enzyme intermediate.[6] The active site of most lipases contains a catalytic triad of amino acids, commonly serine, histidine, and aspartate or glutamate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate then collapses, releasing p-nitrophenol and forming an acyl-enzyme complex. In the final step, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid and regenerating the free enzyme for another catalytic cycle. For lipoprotein lipase, the hydrolysis of lipid p-nitrophenyl esters contained in Triton X-100 micelles is rate-limited by the hydrolysis of this acyl-enzyme intermediate.[6]
Comparative Performance of Lipases Against a Panel of p-Nitrophenyl Esters
Different lipases exhibit distinct substrate specificities, a crucial factor for their industrial and pharmaceutical applications. The following table summarizes the maximal reaction velocity (Vmax) of a wild-type lipase against a variety of p-nitrophenyl esters, illustrating how activity varies with the length of the acyl chain. This data provides a clear comparison of the enzyme's preference for short- versus long-chain fatty acid esters.
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate (pNP-A) | C2 | 0.42[1][7][8] |
| p-Nitrophenyl butyrate (pNP-B) | C4 | 0.95[1][7][8] |
| p-Nitrophenyl octanoate (pNP-O) | C8 | 1.1[1][7][8] |
| p-Nitrophenyl dodecanoate (pNP-D) | C12 | 0.78[1][7][8] |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18[1][7][8] |
Note: The data presented is derived from a study on a specific wild-type lipase and is intended to be illustrative of the comparative results that can be obtained using this method. One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]
As the data indicates, this particular lipase exhibits the highest activity with p-nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acid esters.[2][8] The activity decreases with both shorter (C2) and longer (C12, C16) acyl chains.[2] This bell-shaped activity profile is a common characteristic of many lipases. For instance, studies on Candida rugosa lipase isoenzymes have shown varied substrate specificity; LIP1 demonstrates high activity towards short and medium-chain fatty acids (C4-C10), while LIP4 is more specific for longer-chain esters like C16 and C18.[2] Similarly, lipoprotein lipase shows the highest specificity for substrates with fatty acyl chains of intermediate length, such as p-nitrophenyl butyrate and p-nitrophenyl caprylate.[6]
Visualizing Substrate Specificity
The following diagram illustrates the typical relationship between lipase activity and the acyl chain length of the p-nitrophenyl ester substrate.
Caption: General trend of lipase activity as a function of p-nitrophenyl ester acyl chain length.
Detailed Experimental Protocol: A Self-Validating System
This section outlines a standardized protocol for determining lipase specificity using a panel of p-nitrophenyl esters. The protocol is designed to be a self-validating system, with built-in controls and clear steps for data analysis.
Materials:
-
Lipase enzyme of interest
-
p-Nitrophenyl esters (acetate, butyrate, octanoate, dodecanoate, palmitate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Isopropanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the lipase specificity assay.
Step-by-Step Methodology:
-
Preparation of Substrate Stock Solutions: Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[1] Isopropanol is a suitable solvent for these esters.
-
Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100.[1] The detergent is crucial for emulsifying the longer-chain pNP esters in the aqueous reaction mixture, ensuring their availability to the enzyme.[1]
-
Preparation of Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration.[1] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[1]
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the reaction buffer to each well.[1]
-
Add 10 µL of the respective p-nitrophenyl ester stock solution to the wells.[1]
-
Include a blank control for each substrate containing the reaction buffer and substrate stock solution but no enzyme.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]
-
-
Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[1] For the blank wells, add 10 µL of the enzyme buffer without the enzyme.
-
Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.[1] Ensure the temperature is maintained throughout the measurement period.[1]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.[1]
-
Subtract the rate of the blank control from the rate of the corresponding enzyme reaction to correct for any spontaneous hydrolysis of the substrate.
-
Compare the activity of the lipase against each p-nitrophenyl ester to determine its substrate specificity.[1] The activity can be expressed in units/mg of protein, where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Conclusion
The use of p-nitrophenyl esters provides a robust and straightforward method for characterizing the substrate specificity of lipases. The experimental framework detailed in this guide, coupled with the comparative data, offers researchers a solid foundation for their investigations. A thorough understanding of a lipase's cross-reactivity is not merely an academic exercise; it is a critical step in harnessing the full potential of these versatile enzymes in various scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
A Researcher's Guide to 4-Nitrobenzyl Acetate: A Comparative Analysis of its Applications in Chemical Synthesis and Drug Development
For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to success. This guide provides an in-depth, objective comparison of 4-Nitrobenzyl acetate, a versatile reagent, against its alternatives in key applications. We will delve into its performance, supported by experimental data, detailed protocols, and mechanistic insights to empower you in making informed decisions for your synthetic strategies.
Introduction to this compound: A Multifaceted Tool
This compound, and the corresponding 4-nitrobenzyl (pNB) group, serves as a cornerstone in modern organic synthesis, primarily utilized as a protecting group for carboxylic acids and in the design of prodrugs. Its utility stems from the ability to mask the reactivity of a functional group, which can be later unmasked under specific conditions. The electron-withdrawing nature of the nitro group imparts unique characteristics to the benzyl moiety, influencing its stability and cleavage conditions. This guide will explore its applications as a photolabile protecting group, its role in targeted drug delivery through enzymatic and reductive cleavage, and its utility in solid-phase peptide synthesis.
Performance Comparison: this compound vs. Alternatives
The selection of a protecting group is a critical decision in any synthetic route. Here, we compare the 4-nitrobenzyl group with common alternatives, focusing on key performance indicators such as ease of introduction, stability, and conditions required for cleavage.
As a Protecting Group for Carboxylic Acids: A Head-to-Head Comparison
The protection of carboxylic acids is a frequent necessity in multi-step synthesis. The 4-nitrobenzyl ester offers a robust option with distinct advantages and disadvantages compared to other widely used protecting groups.
| Protecting Group | Introduction Method | Stability | Cleavage Conditions | Key Considerations |
| 4-Nitrobenzyl (pNB) Ester | Esterification with 4-nitrobenzyl bromide or alcohol. | Stable to acidic conditions (e.g., TFA). | Reductive cleavage (e.g., H₂, Pd/C; SnCl₂; Fe/HCl), Photolysis (UV light). | Orthogonal to acid- and base-labile groups. Cleavage conditions are mild and selective. |
| Benzyl (Bn) Ester | Esterification with benzyl bromide or alcohol. | Stable to mild acid and base. | Hydrogenolysis (H₂, Pd/C), Strong acid (HBr/AcOH). | Widely used, but hydrogenolysis can be incompatible with other functional groups. |
| tert-Butyl (tBu) Ester | Esterification with isobutylene or tert-butyl alcohol. | Stable to base and hydrogenolysis. | Strong acid (e.g., TFA). | Acid-labile, offering orthogonality to hydrogenolysis- and base-labile groups. |
| Methyl/Ethyl Esters | Fischer esterification (acid catalyst) or alkyl halides. | Generally stable. | Saponification (base), Strong acid. | Basic hydrolysis is harsh and can affect other functional groups. |
| Silyl Esters (e.g., TBDMS) | Reaction with silyl chlorides. | Labile to acid, base, and fluoride ions. | Mild acid, base, or fluoride source (e.g., TBAF). | Very labile, suitable for temporary protection. |
Expertise in Action: The choice between these protecting groups is dictated by the overall synthetic strategy. The 4-nitrobenzyl group shines in its orthogonality, allowing for selective deprotection in the presence of acid-sensitive (e.g., Boc, tBu) and base-sensitive groups. This is particularly valuable in complex syntheses where multiple protecting groups are employed.
Photolabile Protecting Group: Unleashing Molecules with Light
The 4-nitrobenzyl group is a member of the nitroaromatic family of photolabile protecting groups (PPGs), which can be cleaved upon irradiation with UV light. This property is invaluable for applications requiring spatiotemporal control of substrate release.
| Photolabile Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Cleavage Byproducts | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 0.01-0.3 | o-Nitrosobenzaldehyde | Well-established, predictable mechanism. Requires UV light which can be phototoxic. Byproducts can be reactive.[1] |
| p-Nitrobenzyl (pNB) | ~265 | ~0.1 | p-Nitrosobenzaldehyde | Similar to oNB, but less commonly used as a PPG. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.006-0.16 | 4,5-Dimethoxy-2-nitrosobenzaldehyde | Red-shifted absorption compared to oNB, but often lower quantum yield.[1] |
| p-Hydroxyphenacyl (pHP) | ~300 | High (can be >0.3) | Rearranged, less reactive species | Clean reaction with high quantum yields.[2][3] |
| Coumarin-based | 350-400 | 0.004-0.12 | Coumarin alcohol | Absorb at longer wavelengths (visible light).[4][5] |
Causality Behind Experimental Choices: The choice of a photolabile protecting group depends on the specific requirements of the experiment. While o-nitrobenzyl is a workhorse, its UV cleavage wavelength can be detrimental to biological systems. Coumarin- and p-hydroxyphenacyl-based groups offer cleavage at longer, less damaging wavelengths and often with higher efficiency. The 4-nitrobenzyl group, while photolabile, is more commonly cleaved by other methods in synthetic applications due to the convenience and efficiency of reductive cleavage.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the discussed applications, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Protection of a Carboxylic Acid with 4-Nitrobenzyl Bromide
This protocol describes a general procedure for the esterification of a carboxylic acid using 4-nitrobenzyl bromide.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-Nitrobenzyl bromide (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add Et₃N or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add 4-nitrobenzyl bromide in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-nitrobenzyl ester.
Protocol 2: Reductive Cleavage of a 4-Nitrobenzyl Ester with SnCl₂
This method is commonly employed in solid-phase peptide synthesis for the deprotection of pNB-protected side chains.[6]
Materials:
-
pNB-protected substrate (e.g., peptide on resin)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (10 equiv)
-
Dimethylformamide (DMF)
-
Phenol (5% v/v in DMF)
-
Acetic acid (HOAc)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Prepare the deprotection solution: a solution of SnCl₂·2H₂O in DMF containing phenol and a small amount of acetic acid.
-
Treat the resin with the deprotection solution and agitate at room temperature.
-
Monitor the reaction for completion (typically 1-2 hours).
-
Filter the resin and wash thoroughly with DMF, methanol, and dichloromethane.
-
To remove yellow byproducts, the resin can be treated with a solution of benzenesulfinic acid in DMF.[6]
Protocol 3: Reductive Cleavage of a 4-Nitrobenzyl Ester with Iron in Acidic Media
This protocol is particularly useful in the synthesis of cephalosporin antibiotics.[7][8]
Materials:
-
p-Nitrobenzyl cephalosporin ester (1.0 equiv)
-
Iron powder (Fe) (7-12 equiv)
-
Concentrated Hydrochloric acid (HCl) (3-10 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
Procedure:
-
Suspend the p-nitrobenzyl cephalosporin ester in a mixture of methanol and water.
-
Add iron powder to the suspension.
-
Slowly add concentrated HCl to the mixture, maintaining the temperature between 30-50°C.
-
Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, adjust the pH of the reaction mixture to 8.0 with aqueous potassium bicarbonate.
-
Filter the reaction mixture to remove iron salts.
-
Acidify the filtrate to pH 4.0 with HCl to precipitate the free acid.
-
Collect the product by filtration and dry.
Protocol 4: Photolytic Cleavage of a 4-Nitrobenzyl Ester
This protocol provides a general method for the light-induced deprotection of a pNB-protected carboxylic acid.
Materials:
-
4-Nitrobenzyl ester dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm).
-
Reaction vessel transparent to UV light (e.g., quartz or Pyrex).
Procedure:
-
Prepare a solution of the 4-nitrobenzyl ester in the chosen solvent.
-
Place the solution in the photoreactor and irradiate with the UV lamp.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid and the 4-nitrosobenzaldehyde byproduct by appropriate methods (e.g., extraction, chromatography).
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: Workflow for the protection of a carboxylic acid with a 4-nitrobenzyl group and subsequent deprotection pathways.
Caption: Proposed mechanism for the reductive cleavage of a 4-nitrobenzyl ester.
Applications in Focus
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the pNB group offers an orthogonal protecting strategy, particularly for the side chains of acidic amino acids like aspartic acid and glutamic acid.[6] Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection makes it a valuable tool for synthesizing complex peptides. The reductive cleavage with SnCl₂ provides a mild method for on-resin deprotection.[6]
Prodrug Design and Drug Delivery
The 4-nitrobenzyl group is a key component in the design of prodrugs that can be activated at a specific site.
-
Enzyme-Prodrug Therapy: The nitro group can be selectively reduced by nitroreductase enzymes, which are found in some bacteria and can be expressed in tumor cells for targeted cancer therapy. This reduction triggers the release of the active drug.
-
Photodynamic Therapy: As a photolabile group, the 4-nitrobenzyl moiety can be used to create "caged" drugs that are inactive until irradiated with light at a specific wavelength. This allows for precise spatial and temporal control over drug release, minimizing off-target effects.
Synthesis of β-Lactam Antibiotics
The p-nitrobenzyl ester is widely used to protect the carboxylic acid of the cephalosporin core during various synthetic modifications. Its facile removal under reductive conditions (e.g., Fe/HCl or Zn/AcOH) at the final stages of the synthesis is a key advantage.[7][8]
Conclusion
This compound and the corresponding pNB protecting group offer a unique and versatile tool for organic chemists and drug development professionals. Its key strengths lie in its orthogonality to common protecting groups, and its susceptibility to both reductive and photolytic cleavage provides multiple avenues for deprotection. While other protecting groups may be more suitable for specific applications (e.g., coumarins for visible-light photolysis), the 4-nitrobenzyl group remains a robust and reliable choice for a wide range of synthetic challenges, from complex peptide synthesis to the targeted delivery of therapeutics. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the knowledge to effectively integrate this valuable tool into their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. US20070243519A1 - Protecting group for carboxylic acids that can be photolyzed by visible light - Google Patents [patents.google.com]
- 5. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5536830A - Process for P-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
- 8. EP0745603A1 - Process for p-nitrobenzyl ester cleavage in cephalosporin - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Esterase and Lipase Assays: Evaluating p-Nitrophenyl Esters Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Substrate - p-Nitrophenyl Acetate vs. 4-Nitrobenzyl Acetate
In the realm of enzyme kinetics and high-throughput screening, the selection of an appropriate substrate is paramount for generating reliable and reproducible data. This guide focuses on the advantages and comparative performance of a widely used class of chromogenic substrates, the p-nitrophenyl esters, for assaying esterase and lipase activity.
It is important to first address a potential point of confusion. The topic of interest, "this compound," is not commonly documented as a substrate for these assays. It is highly probable that the intended compound is the structurally related and extensively utilized p-nitrophenyl acetate (PNPA) . This guide will therefore focus on PNPA and its longer-chain analogs, providing a detailed comparison with alternative substrates to equip researchers with the knowledge needed for informed experimental design.
The Principle of p-Nitrophenyl Ester-Based Assays
The utility of p-nitrophenyl (pNP) esters as chromogenic substrates lies in their straightforward mechanism. Esterases and lipases catalyze the hydrolysis of the ester bond, releasing acetic acid (or another fatty acid) and p-nitrophenol. In a solution with a pH above the pKa of p-nitrophenol (~7), the phenolate anion is formed, which imparts a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance, typically at 405-410 nm. The rate of color development is directly proportional to the enzyme's activity.[1][2]
The Core Reaction
This principle extends to a range of pNP esters with varying acyl chain lengths (e.g., butyrate, octanoate, palmitate), allowing for the characterization of substrate specificity, particularly for lipases which often show a preference for longer fatty acid chains.[3][4]
Comparative Analysis: p-Nitrophenyl Esters vs. The Alternatives
While pNP esters are workhorses in many labs due to their convenience and cost-effectiveness, they are not without limitations. A critical evaluation requires comparing their performance against other available substrate classes.
Key Performance Metrics:
-
Sensitivity: The lowest concentration of enzyme activity that can be reliably detected.
-
Stability: The chemical stability of the substrate in aqueous assay buffers, which impacts background signal.
-
Dynamic Range: The concentration range over which the assay response is linear.
-
Interference: Susceptibility to interference from sample components or assay conditions (e.g., pH).
Comparison Table: Substrate Classes for Esterase/Lipase Assays
| Feature | p-Nitrophenyl Esters (Chromogenic) | Fluorogenic Substrates (e.g., Umbelliferyl, Fluorescein esters) | "Trimethyl Lock" Substrates (Chromogenic) |
| Principle | Colorimetric; absorbance measurement.[1] | Fluorometric; fluorescence measurement.[5] | Colorimetric; absorbance measurement.[6] |
| Sensitivity | Lower (Micromolar range).[7] | Very High (Nanomolar to Picomolar range).[7][8] | Moderate. |
| Signal-to-Noise | Moderate.[7] | High (5- to 6-fold higher than chromogenic).[7] | Improved over PNPA. |
| Aqueous Stability | Low. Spontaneous hydrolysis is a known issue, increasing background.[6][9] | Generally good, but can vary. | High. Designed for superior stability.[6][10][11] |
| pH Sensitivity | High. The pKa of p-nitrophenol (~7.0) means small pH shifts can alter absorbance.[12] | Generally stable over a wider pH range.[13] | Low. The released p-nitroaniline chromophore is not pH-sensitive in the physiological range.[6] |
| Instrumentation | Standard spectrophotometer / plate reader. | Fluorescence plate reader or spectrofluorometer. | Standard spectrophotometer / plate reader. |
| Cost | Low. | High. | Higher than PNPA. |
In-Depth Analysis of Advantages and Disadvantages
The Case for p-Nitrophenyl Esters
Advantages:
-
Cost-Effectiveness and Accessibility: PNPA and its analogs are inexpensive and widely available, making them suitable for routine assays and large-scale screening.[14]
-
Simplicity: The assay requires a standard spectrophotometer, common in any biochemistry lab. The protocol is straightforward and easy to implement.[1]
-
Versatility in Substrate Specificity Studies: The availability of pNP esters with varying acyl chain lengths (acetate C2, butyrate C4, octanoate C8, palmitate C16, etc.) is a distinct advantage for characterizing lipases, which are defined by their ability to hydrolyze water-insoluble substrates and often exhibit specificity for certain chain lengths.[3][4]
Disadvantages & Causality:
-
Chemical Instability: The primary drawback of PNPA is its propensity for spontaneous hydrolysis in neutral or alkaline aqueous buffers.[6][9] This leads to a high background signal, which reduces the assay's sensitivity and dynamic range. A no-enzyme control is mandatory to correct for this, but high background can still obscure the detection of low-level enzyme activity.
-
pH-Dependent Chromophore: The hydrolysis product, p-nitrophenol, has a pKa near physiological pH.[12] Consequently, minor fluctuations in buffer pH during the experiment can alter the protonation state of the chromophore, leading to inaccurate and irreproducible absorbance readings. This makes the assay unreliable for enzymes with acidic pH optima or when comparing activities across different buffer systems.
The Superiority of Fluorogenic Substrates
Fluorogenic substrates, such as those based on 4-methylumbelliferone (4-MU) or fluorescein, represent a significant step up in performance. In these assays, the non-fluorescent substrate is cleaved by the enzyme to release a highly fluorescent product.
Advantages:
-
Exceptional Sensitivity: Fluorometric assays are inherently more sensitive than colorimetric ones, allowing for the detection of picomolar to nanomolar enzyme concentrations.[7][8] This is crucial when working with low-abundance enzymes, expensive purified proteins, or small sample volumes.
-
Wider Dynamic Range & Improved Signal-to-Noise: The low background signal and high quantum yield of the fluorophores result in a much better signal-to-noise ratio and a broader linear range for quantification.[7]
-
Reduced Interference: These assays are less susceptible to interference from colored or turbid compounds in biological samples.[2]
Disadvantages:
-
Cost and Instrumentation: Fluorogenic substrates and the required fluorescence plate readers are more expensive than their chromogenic counterparts.
-
Autofluorescence: Background fluorescence from biological samples can sometimes be an issue, requiring appropriate controls.
The "Trimethyl Lock" System: An Innovative Chromogenic Alternative
To address the inherent instability of PNPA, a novel class of "prochromophore" substrates has been developed utilizing a "trimethyl lock" moiety.[6][10] In this system, enzymatic cleavage of the ester triggers a rapid, irreversible intramolecular cyclization, releasing a stable chromophore like p-nitroaniline.
Advantages:
-
Enhanced Chemical Stability: The design structurally isolates the labile ester group from the chromophore, dramatically reducing the rate of spontaneous hydrolysis and lowering background signal.[6][11]
-
pH-Independent Chromophore: The released p-nitroaniline has a constant absorbance spectrum from pH 4-10, eliminating the key drawback of p-nitrophenol.[6]
Disadvantage:
-
Availability and Cost: These are specialized reagents and are more expensive and less widely available than standard pNP esters.
Experimental Data: A Comparative Look
The choice of substrate is highly dependent on the specific enzyme being studied. Lipases, for example, show marked differences in activity based on the acyl chain length of the pNP ester.
Table: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate | C2 | 0.42 | - |
| p-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |
| p-Nitrophenyl octanoate | C8 | 1.1 | - |
| p-Nitrophenyl dodecanoate | C12 | 0.78 | - |
| p-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |
Data adapted from a study on Thermomyces lanuginosus lipase.[3][4] One unit (U) is defined as the amount of enzyme liberating 1 µmol of p-nitrophenol per minute.
This data clearly shows the lipase's preference for medium-chain fatty acids (C8), with activity decreasing for both shorter and longer chains. This highlights the utility of the pNP ester series for profiling enzyme specificity.
Comparison of Human Carboxylesterases (CES1 and CES2)
| Substrate | Enzyme | Vmax (nmol/min) | kcat/Km (efficiency) |
| p-Nitrophenyl propionate | hCE1 (CES1) | 12.0 | High |
| p-Nitrophenyl butyrate | hiCE (CES2) | 11.6 | ~16-fold > hCE1 |
| p-Nitrophenyl valerate | hCE1 (CES1) | - | Maximal for hCE1 |
Data adapted from Pindel et al.[15]
This demonstrates that different esterase isozymes have distinct substrate preferences, with hiCE (CES2) being significantly more efficient at hydrolyzing bulkier substrates like p-nitrophenyl butyrate compared to hCE1 (CES1).[15]
Experimental Protocols
Protocol 1: General Lipase Activity Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is a standard method for determining lipase activity in a 96-well microplate format.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer containing 150 mM NaCl and 0.5% (v/v) Triton X-100, adjusted to pH 7.2 at 37°C.[16]
-
Substrate Stock Solution (50 mM pNPB): Prepare a 50 mM solution of p-nitrophenyl butyrate in acetonitrile.[16]
-
Enzyme Solution: Immediately before use, dilute the lipase enzyme to a working concentration (e.g., 60-70 units/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
2. Assay Procedure:
3. Controls (Essential for Data Integrity):
-
No-Enzyme Blank: Contains Assay Buffer and Substrate Stock Solution but no enzyme. This is critical to measure and subtract the rate of spontaneous substrate hydrolysis.
-
No-Substrate Blank: Contains Assay Buffer and Enzyme Solution but no substrate, to control for any changes in absorbance from the enzyme solution itself.
4. Calculation of Activity:
Enzyme activity (in U/mL) is calculated using the Beer-Lambert law:
Activity (U/mL) = [(ΔAbs/min_Test - ΔAbs/min_Blank) * V_total] / (ε * l * V_enzyme) * D
Where:
-
ΔAbs/min: The rate of absorbance change per minute from the linear portion of the curve.[16]
-
V_total: Total reaction volume (e.g., 0.101 mL).
-
ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., ~14,800 M⁻¹cm⁻¹ at 400 nm, pH 7.2).[16]
-
l: Path length of the cuvette or well (cm).
-
V_enzyme: Volume of the enzyme solution added (e.g., 0.01 mL).
-
D: Dilution factor of the enzyme.
Protocol 2: Esterase Activity Assay using Fluorescein Diacetate (FDA)
This protocol provides a highly sensitive method for detecting general esterase activity, often used for assessing cell viability.[5]
1. Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
FDA Stock Solution (1 mg/mL): Dissolve Fluorescein Diacetate in a small amount of acetone or DMSO.
-
FDA Working Solution (e.g., 1 µg/mL): Freshly dilute the FDA Stock Solution in Assay Buffer. Protect from light.
2. Assay Procedure (96-well plate format):
-
Sample Preparation: Add your sample containing esterase activity (e.g., cell lysate, purified enzyme) to the wells of a black, clear-bottom 96-well plate. Adjust the final volume with Assay Buffer.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes in the dark.
-
Initiate Reaction: Add the FDA Working Solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~530 nm).[5]
3. Controls:
-
No-Enzyme Blank: Contains Assay Buffer and FDA Working Solution to determine background fluorescence and spontaneous hydrolysis.
-
Positive Control: A known esterase can be used to validate the assay setup.
Conclusion and Recommendations
The choice of substrate for an esterase or lipase assay is a critical decision that balances performance with practical considerations.
-
p-Nitrophenyl esters , particularly PNPA and its longer-chain analogs, remain valuable tools due to their low cost, simplicity, and effectiveness in profiling substrate specificity. However, researchers must be vigilant about their inherent limitations: chemical instability and pH-dependent product absorbance . The use of appropriate controls for spontaneous hydrolysis is non-negotiable for accurate data. For overcoming pH sensitivity, employing a method based on the isosbestic point of p-nitrophenol is a highly effective strategy.[12][17]
-
For applications demanding the highest sensitivity, such as detecting low-level enzyme activity, inhibitor screening, or working with precious samples, fluorogenic substrates are the unequivocal choice.[7][8] Their superior signal-to-noise ratio and lower detection limits provide a clear performance advantage, justifying the higher cost.
-
Emerging technologies like "Trimethyl Lock" substrates offer a promising future for chromogenic assays by directly addressing the primary stability and pH-sensitivity issues of PNPA.[6][10] As they become more accessible, they may represent the new gold standard for reliable, absorbance-based enzyme activity measurements.
Ultimately, the optimal substrate is dictated by the specific research question, the nature of the enzyme, the required sensitivity, and the available instrumentation. By understanding the advantages and causal mechanisms behind the limitations of each class, researchers can design more robust, accurate, and self-validating enzymatic assays.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Chromogenic and Fluorogenic Enzyme Substrates for E. Coli Detection | Blog | Biosynth [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Introduction: Distinguishing a Niche Reagent from a Workhorse Substrate
An In-Depth Guide to the Limitations of 4-Nitrobenzyl Acetate as a Substrate for Researchers and Drug Development Professionals
In the vast arsenal of chemical tools available to researchers, substrates for enzymatic assays are fundamental. Among these, chromogenic and fluorogenic esters have become ubiquitous for their simplicity and high-throughput compatibility. A common point of confusion arises between two similarly named compounds: 4-Nitrophenyl Acetate (p-NPA) and this compound. While p-NPA is a well-established, workhorse chromogenic substrate for various esterases and lipases, this compound (CAS 619-90-9) occupies a more specialized niche.[1][2] Its utility and, more importantly, its limitations stem from a fundamentally different chemical structure and reaction pathway upon cleavage.
This guide provides a detailed analysis of the inherent limitations of this compound as a substrate. We will explore its disadvantages in the context of enzyme assays, its specific applications as a photolabile protecting group and a bioreductive trigger, and compare its performance with more conventional alternatives, supported by experimental frameworks.
Core Limitation: The Absence of a Direct Reporter Group
The most significant drawback of this compound in the context of enzyme kinetics is the nature of its leaving group. Enzymatic hydrolysis of the ester bond yields acetic acid and 4-nitrobenzyl alcohol.[3] Unlike the hydrolysis product of p-NPA, 4-nitrophenol, which ionizes at neutral or alkaline pH to the intensely yellow 4-nitrophenolate anion (absorbance maximum ~405 nm), 4-nitrobenzyl alcohol is colorless.[4][5]
This single difference renders this compound unsuitable for simple, continuous spectrophotometric assays. Researchers cannot directly monitor the progress of the reaction by measuring absorbance changes in real-time. Instead, kinetic analysis requires more laborious, discontinuous methods such as:
-
High-Performance Liquid Chromatography (HPLC): At specific time points, aliquots of the reaction must be removed, the reaction quenched (e.g., by adding acid or an organic solvent), and the sample analyzed by HPLC to quantify the disappearance of the substrate or the appearance of the 4-nitrobenzyl alcohol product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex biological matrices, LC-MS provides the specificity needed to measure substrate and product concentrations accurately.
These endpoint assays are low-throughput, resource-intensive, and make it difficult to capture initial rate kinetics, especially for fast enzymes.
Caption: Comparison of assay workflows for chromogenic vs. non-chromogenic substrates.
Limitations in Specialized Applications
While ill-suited for standard enzyme assays, the 4-nitrobenzyl moiety is employed in other advanced applications, where it also presents specific limitations.
As a Photoremovable Protecting Group (PPG)
The nitrobenzyl group is a classic "caged" protecting group, allowing for the light-induced release of a protected molecule.[6][7] However, it suffers from several drawbacks:
-
Toxic Byproducts: Photolysis of nitrobenzyl compounds can produce potentially toxic and strongly absorbing side products, such as o-nitrosobenzaldehyde, which can interfere with biological systems and subsequent analysis.[8][9]
-
Slow Release Kinetics: The decay of the initial photochemical intermediates does not always correspond to the rate of substrate release, which can be significantly slower.[8][9]
-
UV Wavelength Requirement: Cleavage typically requires UV light (e.g., 365 nm), which can cause photodamage to cells and tissues, limiting its utility in live-cell imaging and in vivo applications.[6]
As a Bioreductive Prodrug Trigger
In cancer therapy, 4-nitrobenzyl carbamates are used as triggers for prodrugs.[10] The nitro group is reduced by specific nitroreductase enzymes (often expressed in hypoxic tumor environments) to a hydroxylamine, which then fragments to release a potent toxin. The limitations here are kinetic:
-
Suboptimal Fragmentation Rate: Studies on substituted 4-nitrobenzyl carbamates have shown that the fragmentation of the corresponding hydroxylamine is the rate-limiting step.[10]
-
Electronic Effects: The rate of fragmentation is highly dependent on the electronic properties of the benzyl ring. Electron-donating substituents accelerate the release, suggesting that the standard, unsubstituted 4-nitrobenzyl group is inherently limited and not optimized for rapid drug release.[10]
Caption: Reaction pathways and associated limitations of the 4-nitrobenzyl moiety.
Comparative Analysis with Alternative Substrates
The limitations of this compound are best understood when compared directly with alternative substrates designed for specific applications.
| Feature | This compound | p-Nitrophenyl Acetate (p-NPA) | Umbelliferyl Acetate |
| Signal Type | None (UV/Vis) | Colorimetric | Fluorogenic |
| Product | 4-Nitrobenzyl Alcohol | 4-Nitrophenol (yellow) | 7-hydroxycoumarin (fluorescent) |
| Assay Type | Discontinuous (HPLC/LC-MS) | Continuous (Spectrophotometry) | Continuous (Fluorometry) |
| Key Advantage | Useful as a synthetic intermediate or specialized prodrug component.[11] | Simple, inexpensive, widely used for basic kinetic screens.[4][12] | High sensitivity, low background. |
| Key Limitation | No direct signal for hydrolysis. | High rate of spontaneous hydrolysis in aqueous buffers.[13] | pH-dependent fluorescence of product. |
| Primary Application | Organic synthesis, proteomics research.[1] | Standard esterase/lipase assays.[14] | High-sensitivity hydrolase assays. |
Experimental Protocols
To provide a practical context for these limitations, we present two protocols. The first is a standard, validated method for the widely used alternative, p-NPA. The second is a proposed method for this compound that illustrates the additional complexity required.
Protocol 1: Standard Esterase Activity Assay Using p-Nitrophenyl Acetate (p-NPA)
This protocol describes a self-validating system for determining esterase activity in a 96-well microplate format. The inclusion of a no-enzyme control is critical to correct for the spontaneous hydrolysis of p-NPA.[13]
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme Solution: Purified esterase diluted in Assay Buffer to a working concentration.
-
Substrate Stock Solution: 100 mM p-Nitrophenyl Acetate in DMSO or ethanol.[4]
-
96-well clear, flat-bottom microplate.
-
Microplate spectrophotometer capable of reading absorbance at 405 nm.
Methodology:
-
Prepare Working Substrate Solution: Dilute the 100 mM Substrate Stock Solution in Assay Buffer to a final desired concentration (e.g., 2 mM). Note: Prepare this solution fresh just before use to minimize spontaneous hydrolysis.[13]
-
Set up Reactions: In triplicate, add the following to the wells of the microplate:
-
Enzyme Wells: 180 µL of Assay Buffer + 10 µL of Enzyme Solution.
-
Control Wells (No Enzyme): 190 µL of Assay Buffer.
-
-
Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the working substrate solution to all wells to initiate the reaction (final volume = 200 µL).
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[4]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot for both the enzyme and control wells.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme wells to obtain the true enzyme-catalyzed rate.
-
Convert the corrected rate (ΔAbs/min) to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for 4-nitrophenol under the assay conditions.
-
Protocol 2: Proposed HPLC-Based Assay for Esterase Activity Using this compound
This protocol illustrates a discontinuous (endpoint) method necessary due to the lack of a chromogenic product.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme Solution: Purified esterase diluted in Assay Buffer.
-
Substrate Stock Solution: 50 mM this compound in Acetonitrile.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Mobile Phase for HPLC: e.g., 50:50 Acetonitrile:Water.
-
HPLC system with a C18 column and UV detector (e.g., monitoring at 274 nm for the nitroaromatic ring).
Methodology:
-
Standard Curve: Prepare a series of standards for both this compound and 4-nitrobenzyl alcohol in Assay Buffer and analyze by HPLC to generate standard curves for quantification.
-
Set up Reaction: In a microcentrifuge tube, combine 475 µL of Assay Buffer and 15 µL of Enzyme Solution. Pre-warm to 37°C.
-
Initiate Reaction: Add 10 µL of 50 mM Substrate Stock Solution to start the reaction (final substrate concentration = 1 mM). Mix and start a timer.
-
Time Points: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a new tube containing 50 µL of Quenching Solution. Mix thoroughly.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. Quantify the concentration of the 4-nitrobenzyl alcohol product (or the remaining substrate) using the previously generated standard curve.
-
Data Analysis: Plot the concentration of the product formed versus time. The initial reaction rate is the slope of the linear portion of this curve.
Conclusion
This compound is a specialized chemical reagent whose utility as a "substrate" is primarily confined to applications in organic synthesis and the development of advanced systems like photoremovable protecting groups and bioreductive prodrugs. For the vast majority of applications requiring the measurement of esterase or lipase activity, its limitations are profound. The lack of a direct, continuously measurable reporter group necessitates cumbersome and low-throughput analytical methods, placing it at a significant disadvantage compared to established chromogenic and fluorogenic alternatives. Researchers in enzymology and drug screening should recognize these inherent constraints and select substrates, such as p-Nitrophenyl Acetate or fluorogenic variants, that are fit-for-purpose, enabling efficient and robust kinetic analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Protecting Group Stability in Complex Organic Synthesis
In the intricate chess game of multi-step organic synthesis, protecting groups are the strategic pawns that shield reactive functional groups, allowing chemists to orchestrate transformations elsewhere in the molecule with precision. The success of a synthetic campaign often hinges on the judicious selection of these temporary masks. A protecting group must be robust enough to withstand a variety of reaction conditions, yet readily and selectively removable without jeopardizing the integrity of the hard-won molecular architecture. This guide provides a comparative analysis of the stability of common protecting groups for alcohols, amines, carbonyls, and carboxylic acids, grounded in experimental data and mechanistic understanding to empower researchers in making informed strategic decisions.
The Philosophy of Orthogonal Protection
The modern paradigm of protecting group strategy is built upon the concept of orthogonality . An orthogonal set of protecting groups is one where each group can be removed under a specific set of conditions that do not affect the others.[1][2] This allows for the sequential unmasking of functional groups, a critical capability in the synthesis of complex molecules like peptides, oligonucleotides, and natural products.[3][4] The three most common orthogonal sets are acid-labile, base-labile, and hydrogenolysis-labile groups.[1] Understanding the nuances of stability within and between these sets is fundamental to synthetic design.
Caption: Orthogonal protection strategy concept.
I. Protecting Groups for Alcohols
The hydroxyl group is one of the most common and versatile functional groups, but its acidic proton and nucleophilic oxygen often interfere with reactions. A wide array of protecting groups have been developed, with silyl ethers, benzyl ethers, and acetals being the most prevalent.
Comparative Stability of Alcohol Protecting Groups
The choice of an alcohol protecting group is dictated by the planned synthetic route. Silyl ethers offer a tunable range of acid lability, benzyl ethers provide robustness towards many reagents but are sensitive to catalytic hydrogenation, and acetals are a reliable choice when stability to basic and nucleophilic reagents is required.[5]
| Protecting Group | Structure | Cleavage Conditions | Stability Profile |
| Silyl Ethers | |||
| Trimethylsilyl (TMS) | R-O-Si(CH₃)₃ | Very Mild Acid (e.g., K₂CO₃/MeOH), Fluoride | Highly Labile. Often used for transient protection.[6] |
| Triethylsilyl (TES) | R-O-Si(CH₂CH₃)₃ | Mild Acid (e.g., AcOH), Fluoride | More stable than TMS.[6] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | R-O-Si(CH₃)₂(C(CH₃)₃) | Acid (e.g., CSA, PPTS), Fluoride (TBAF) | A versatile and widely used group, stable to chromatography and many reaction conditions.[7] |
| Triisopropylsilyl (TIPS) | R-O-Si(CH(CH₃)₂)₃ | Stronger Acid, Fluoride (TBAF) | More sterically hindered and thus more stable than TBS.[7] |
| tert-Butyldiphenylsilyl (TBDPS) | R-O-Si(Ph)₂(C(CH₃)₃) | Strong Acid, Fluoride (HF-Pyridine) | Very robust silyl ether, significantly more stable to acid than TBS.[7] |
| Benzyl Ethers | |||
| Benzyl (Bn) | R-O-CH₂Ph | H₂/Pd-C, Na/NH₃, Strong Oxidants (DDQ)[8][9] | Robustly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10] |
| p-Methoxybenzyl (PMB) | R-O-CH₂-C₆H₄-OCH₃ | Oxidative Cleavage (DDQ, CAN), H₂, Acid | More readily cleaved by oxidation than Bn due to the electron-donating methoxy group.[11] |
| Acetals | |||
| Methoxymethyl (MOM) | R-O-CH₂OCH₃ | Acid (e.g., HCl, TFA) | Stable to bases, nucleophiles, and hydrides.[5] |
| Tetrahydropyranyl (THP) | R-O-THP | Acid (e.g., AcOH, PPTS) | Common and inexpensive, but creates a new stereocenter. Stable to most non-acidic conditions.[12] |
| Esters | |||
| Acetate (Ac) | R-O-C(O)CH₃ | Base (e.g., K₂CO₃, NaOMe), Acid | Base-labile. Stable to hydrogenation and mild acid.[11] |
| Pivaloate (Piv) | R-O-C(O)C(CH₃)₃ | Stronger Base or Acid, Reductants (LiAlH₄) | Sterically hindered, making it more stable than acetate to hydrolysis.[11] |
Quantitative Stability: Silyl Ethers
The stability of silyl ethers is primarily governed by steric hindrance around the silicon atom, which impedes attack by acid or nucleophiles. This provides a predictable and tunable spectrum of lability.
| Silyl Ether | Relative Rate of Acid Hydrolysis | Relative Rate of Base Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data adapted from various sources.
Mechanistic Insight: Cleavage of Silyl vs. Benzyl Ethers
The distinct cleavage mechanisms for silyl and benzyl ethers form a cornerstone of their orthogonal relationship.
Caption: Cleavage mechanisms for silyl and benzyl ethers.
II. Protecting Groups for Amines
The nucleophilicity and basicity of amines necessitate their protection in many synthetic transformations, especially in peptide synthesis. Carbamates are the most widely used class of amine protecting groups.
The Pillars of Peptide Synthesis: Boc, Cbz, and Fmoc
The choice between Boc, Cbz, and Fmoc defines the entire strategy for peptide synthesis, as their deprotection conditions are mutually orthogonal.[13]
| Protecting Group | Structure | Deprotection Condition | Key Features |
| tert-Butoxycarbonyl (Boc) | R₂N-C(O)O-C(CH₃)₃ | Strong Acid (e.g., TFA, HCl)[14] | The cornerstone of "Boc-SPPS". Stable to base and hydrogenolysis.[13] |
| Carbobenzyloxy (Cbz or Z) | R₂N-C(O)O-CH₂Ph | Catalytic Hydrogenolysis (H₂/Pd-C)[13] | A classic protecting group, stable to both acidic and basic conditions.[15] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | R₂N-C(O)O-CH₂-Fmoc | Base (e.g., 20% Piperidine in DMF)[14] | The foundation of "Fmoc-SPPS", prized for its mild, non-acidic deprotection. Orthogonal to acid-labile side-chain protecting groups.[13] |
Mechanistic Insight: The Orthogonality of Amine Protecting Groups
The stability of these carbamates is a direct consequence of the mechanism by which they are cleaved.
Caption: Deprotection mechanisms of Boc, Cbz, and Fmoc.
III. Protecting Groups for Carbonyls & Carboxylic Acids
Carbonyl Protection: Acetals and Ketals
Aldehydes and ketones are susceptible to attack by nucleophiles and bases. Converting them to acetals or ketals effectively masks this reactivity.[16]
-
Stability: Acetals are exceptionally stable to bases, organometallic reagents (e.g., Grignards), and hydrides (e.g., LiAlH₄).[17]
-
Lability: They are readily cleaved by aqueous acid. The mechanism involves protonation of an oxygen atom, followed by loss of an alcohol and attack by water.[17] Cyclic acetals (e.g., from ethylene glycol) are generally more stable to hydrolysis than acyclic acetals.[16]
Carboxylic Acid Protection: Esters
Carboxylic acids are protected to mask the acidic proton and prevent nucleophilic attack at the carbonyl carbon. Esters are the most common protecting groups.[11]
-
Methyl/Ethyl Esters: Stable to mild acid and catalytic hydrogenation. Cleaved by saponification (base-mediated hydrolysis).[11]
-
Benzyl Esters: Stable to acidic and basic conditions. Orthogonal to many other groups as they are selectively cleaved by catalytic hydrogenolysis.[11]
-
tert-Butyl Esters: Stable to base and hydrogenolysis. Readily cleaved by moderate acid (e.g., TFA) via a mechanism involving a stable tert-butyl carbocation.[11]
IV. Experimental Protocols
Protocol 1: Comparative Analysis of Silyl Ether Stability to Acid
Objective: To quantitatively compare the acid lability of different silyl ethers (e.g., TBS vs. TIPS).
Methodology:
-
Substrate Preparation: Synthesize the TBS and TIPS ethers of a standard primary alcohol (e.g., benzyl alcohol).
-
Reaction Setup: In separate vials, dissolve an accurately weighed amount of each silyl ether in a standardized solution of acetic acid in THF/water (e.g., 8:1:1 AcOH/THF/H₂O).
-
Time-Course Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot with a saturated aqueous solution of sodium bicarbonate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the remaining silyl ether to the deprotected alcohol.
-
Data Processing: Plot the percentage of remaining silyl ether against time for each protecting group. Calculate the half-life (t₁₂) of each protecting group under these conditions.
Caption: Experimental workflow for silyl ether stability.
Protocol 2: Orthogonal Deprotection of Boc and Cbz Protecting Groups
Objective: To demonstrate the selective removal of a Boc group in the presence of a Cbz group.
Methodology:
-
Substrate Preparation: Synthesize a di-protected amine, such as N-Boc, N-Cbz-aniline.
-
Boc Deprotection:
-
Dissolve the substrate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the disappearance of the starting material and the appearance of the mono-deprotected (N-Cbz) product.
-
Upon completion, carefully neutralize the acid and perform an aqueous workup to isolate the N-Cbz-aniline.
-
-
Cbz Deprotection (from the isolated product):
-
Dissolve the N-Cbz-aniline in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of aniline.
-
Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the final product.
-
V. Conclusion
The selection of a protecting group is a multi-faceted decision that requires a deep understanding of the planned synthetic route, the reactivity of all functional groups present, and the specific conditions for deprotection. This guide has provided a framework for comparing the stability of common protecting groups based on their chemical nature and mechanistic pathways for cleavage. By leveraging quantitative data and the principles of orthogonality, researchers can design more efficient, robust, and successful synthetic strategies for the creation of complex molecules that drive innovation in medicine and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Selecting Photoremovable Protecting Groups: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and drug development, the ability to control molecular processes with precision is paramount. Photoremovable protecting groups (PPGs), often referred to as photocages, have emerged as indispensable tools that offer an unparalleled level of spatiotemporal control over the activity of molecules.[1][2][3] By temporarily "caging" a bioactive molecule with a light-sensitive moiety, its function is masked until it is liberated on-demand by a pulse of light.[1][4] This guide provides a comparative analysis of common PPGs, focusing on the critical selection criteria and experimental considerations to empower researchers in harnessing the full potential of this powerful technology.
The Anatomy of an Ideal Photoremovable Protecting Group: Core Selection Criteria
The selection of a PPG is a multi-faceted decision that hinges on a delicate balance of photochemical and chemical properties. An ideal PPG should be a silent partner in your experiment, remaining stable and inert until the precise moment of photoactivation.
-
Wavelength of Activation (λmax): The wavelength of light used for deprotection is a critical factor, especially in biological systems. Ideally, the λmax should be above 350 nm, moving into the visible spectrum (>400 nm), to minimize potential photodamage to cells and tissues.[4][5][6] For deep tissue and in vivo applications, PPGs that can be cleaved by two-photon excitation (TPE) in the near-infrared (NIR) window (700-1000 nm) are highly desirable due to increased tissue penetration and reduced scattering.[7][8][9]
-
Quantum Yield (Φu): This value represents the efficiency of the photorelease process, defined as the number of molecules of substrate released per photon absorbed.[1][5] A higher quantum yield (ideally > 0.1) means a more efficient release, requiring lower light intensity or shorter irradiation times.[6]
-
Molar Extinction Coefficient (ε): This parameter measures how strongly the PPG absorbs light at a specific wavelength. A high ε is advantageous as it allows for efficient light absorption, even at low concentrations.[5][8]
-
Overall Photocleavage Efficiency (ε × Φu): The product of the molar extinction coefficient and the quantum yield provides the most practical measure of a PPG's performance, as it reflects both the efficiency of light absorption and the subsequent cleavage reaction.[8]
-
Release Rate: The speed at which the active molecule is released after the light pulse can range from nanoseconds to microseconds or even slower.[10] For studying rapid biological processes like neurotransmission, a fast release rate is essential.[10]
-
Functional Group Compatibility: A versatile PPG should be capable of protecting a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates, which are prevalent in bioactive molecules.[7][11][12][13]
-
Stability and Orthogonality: The caged compound must be stable under storage and experimental conditions prior to photolysis, resisting hydrolysis or enzymatic degradation.[5][8] Furthermore, the PPG should be orthogonal to other protecting groups used in a synthetic sequence.
-
Aqueous Solubility: For most biological applications, the caged compound must be sufficiently soluble in aqueous buffers at physiological pH without the need for organic co-solvents.[6][8][10]
-
Photolytic Byproducts: Upon cleavage, the PPG releases the active molecule and one or more byproducts. These byproducts should be non-toxic and should not interfere with the biological system or the measurement being performed.[7][10] For instance, a byproduct that absorbs light at the same wavelength as the PPG can act as an internal filter, reducing the efficiency of photorelease.[10]
-
Synthetic Accessibility: The ease of synthesis of the PPG and its conjugation to the molecule of interest are important practical considerations for its widespread adoption.[8]
A Comparative Guide to Common PPG Scaffolds
Several classes of PPGs have been developed, each with its own set of advantages and limitations. The choice of scaffold is dictated by the specific requirements of the application.
The o-nitrobenzyl group is the archetypal PPG and remains one of the most widely used due to its versatility and well-understood photochemistry.[7][14] The photolysis mechanism generally proceeds through an excited-state intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate that rearranges to release the caged molecule and an o-nitrosobenzaldehyde or ketone byproduct.[11][15]
-
Advantages: Protects a wide range of functional groups, and its chemistry is well-established.[14]
-
Disadvantages: Typically requires UV irradiation (around 350 nm), which can be damaging to biological samples. The release rates can be relatively slow (microseconds), and the o-nitroso byproduct can be reactive and absorb light, complicating experiments.[7][10]
-
Common Derivatives:
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB): The methoxy groups help to red-shift the absorption maximum to ~350 nm.
-
Nitroveratryloxycarbonyl (Nvoc): A common carbamate-based PPG for amines.[16]
-
Coumarin-based PPGs are a popular alternative to oNB derivatives, particularly for applications requiring longer wavelength activation.
-
Advantages: Exhibit absorption maxima in the near-UV to visible range (350-450 nm), have generally fast release rates, and their photoproducts are often fluorescent, which can be used to monitor the release process.[8][10]
-
Disadvantages: Quantum yields can be modest, and the photoproducts can sometimes interfere with the experiment.[10]
-
Examples:
-
(7-Diethylaminocoumarin-4-yl)methyl (DEACM): A widely used coumarin cage with an absorption maximum around 400 nm.[8]
-
The p-hydroxyphenacyl chromophore has emerged as a powerful PPG, especially for applications demanding clean and rapid photorelease. The mechanism involves a photo-Favorskii rearrangement.[5][6][7]
-
Advantages: Features very fast release rates (nanoseconds), high quantum yields, and the rearrangement leads to photoproducts with absorption spectra that are significantly different from the parent compound, ensuring clean photochemistry.[6][10]
-
Disadvantages: Primarily activated by UV light.
Boron-dipyrromethene (BODIPY) dyes are known for their excellent photophysical properties, which have been harnessed for the development of highly efficient PPGs.
-
Advantages: Possess very high molar extinction coefficients, red-shifted absorption maxima (into the visible and near-IR), and high decaging efficiencies.[8]
-
Disadvantages: The synthesis of BODIPY-based PPGs can be more complex than for other scaffolds.
Data-Driven Comparison of PPG Performance
The following tables provide a snapshot of the key performance metrics for representative PPGs, allowing for a direct comparison.
Table 1: Photochemical Properties of Selected PPGs
| Protecting Group | Class | Typical λmax (nm) | ε (M-1cm-1) | Φu | Release Rate | Functional Groups |
| Nvoc | o-Nitrobenzyl | ~350 | ~5,000 | ~0.05 | μs - ms | Amines, Alcohols |
| DMNB | o-Nitrobenzyl | ~350 | ~4,500 | ~0.1 | μs - ms | Carboxylates, Phosphates |
| DEACM | Coumarin | ~390 | ~13,600 | ~0.11 | ~3 µs | Carboxylates |
| pHP | p-Hydroxyphenacyl | ~300 | ~15,000 | 0.1 - 0.4 | ns | Carboxylates, Phosphates |
| Styryl-BODIPY | BODIPY | >600 | >80,000 | ~0.2 | - | Phenols |
Note: Values are approximate and can vary depending on the solvent and the nature of the caged molecule.
Table 2: Functional Group Compatibility of Major PPG Classes
| Functional Group | o-Nitrobenzyl | Coumarin | p-Hydroxyphenacyl | BODIPY |
| Alcohols/Phenols | Yes | Yes (as carbonates) | Yes (as carbonates) | Yes |
| Amines | Yes (as carbamates) | Yes (as carbamates) | Yes (as carbamates) | Yes |
| Carboxylic Acids | Yes | Yes | Yes | Yes |
| Phosphates | Yes | Yes | Yes | - |
| Thiols | Yes | Yes | - | - |
Experimental Workflow and Decision-Making
The successful implementation of a PPG-based experiment requires careful planning and execution. The general workflow involves the synthesis of the caged compound, its purification and characterization, followed by the photolysis experiment and subsequent analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]
- 3. Photoremovable protecting groups based on electron transfer chemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO1994010128A1 - Novel photoreactive protecting groups - Google Patents [patents.google.com]
- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 14. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 15. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Enzyme Inhibition Assays Utilizing 4-Nitrobenzyl Acetate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Enzyme Inhibition Assays in Drug Discovery
Enzyme inhibition is a cornerstone of drug discovery and development. Many therapeutic agents function by inhibiting the activity of specific enzymes involved in disease pathways.[1][2] Consequently, the ability to accurately and efficiently screen for and characterize enzyme inhibitors is paramount. Enzyme inhibition assays are the primary tools for this purpose, allowing researchers to determine the potency and mechanism of action of potential drug candidates.
A variety of substrates can be employed in these assays, with chromogenic substrates offering a significant advantage in terms of simplicity and high-throughput screening compatibility. 4-Nitrobenzyl acetate (4-NPA) is a widely used chromogenic substrate for various esterases, including lipases and proteases.[3][4][5] Its hydrolysis by an enzyme yields 4-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically.[6] This property makes 4-NPA an excellent tool for continuous monitoring of enzyme activity and for studying the effects of inhibitors.
This guide will provide a comparative analysis of different enzyme inhibition assay formats using 4-NPA, offering insights into their principles, advantages, and limitations to aid researchers in selecting the most appropriate method for their specific needs.
Foundational Principles: A Refresher on Enzyme Kinetics and Inhibition
A solid understanding of enzyme kinetics is essential for designing and interpreting inhibition assays.[7][8] Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[8][9] The two key parameters of this model are the maximum velocity (Vmax), representing the reaction rate at saturating substrate concentrations, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax.[10]
Enzyme inhibitors can be broadly classified into three main reversible types: competitive, non-competitive, and uncompetitive.[1][11][12] Each type of inhibitor affects the enzyme's kinetic parameters in a distinct manner, which can be visualized using a Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S].[10][13][14]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[11][15][16] This increases the apparent Km (Km,app) but does not affect Vmax.[9][14][16] On a Lineweaver-Burk plot, this is represented by lines with different slopes intersecting on the y-axis.[9][14]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[2][11] This reduces the Vmax but does not change the Km.[9][14] In a Lineweaver-Burk plot, this results in lines with different slopes that intersect on the x-axis.[13][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[9][11] This leads to a decrease in both Vmax and Km.[9][14] The Lineweaver-Burk plot for uncompetitive inhibition shows parallel lines.[13][14]
Comparative Study of Enzyme Inhibition Assays Using this compound
The versatility of 4-NPA allows for its use in several assay formats. The choice of assay depends on factors such as the research question, the required throughput, and the available instrumentation.
Continuous Spectrophotometric Assay
This is the most direct and widely used method for monitoring enzyme activity and inhibition. The principle lies in continuously measuring the increase in absorbance at a specific wavelength as the chromogenic product, 4-nitrophenol, is formed.
Methodology: The reaction is initiated by adding the enzyme to a solution containing the substrate (4-NPA) and the inhibitor at various concentrations. The change in absorbance over time is monitored using a spectrophotometer or a microplate reader.
Data Analysis: The initial reaction rates (V₀) are calculated from the linear portion of the absorbance versus time plots. These rates are then plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. To determine the mechanism of inhibition, kinetic studies are performed by measuring the initial rates at different substrate and inhibitor concentrations and then plotting the data using a Lineweaver-Burk plot.
Advantages:
-
Provides real-time kinetic data.
-
Allows for the determination of the mechanism of inhibition.
-
Highly sensitive and reproducible.
Disadvantages:
-
May not be suitable for very slow or very fast reactions.
-
Requires a spectrophotometer with kinetic measurement capabilities.
Endpoint Assay
In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the amount of product formed is measured.
Methodology: The enzyme, substrate, and inhibitor are incubated together for a predetermined time. The reaction is then terminated, typically by adding a strong base (e.g., NaOH) which also enhances the color of the 4-nitrophenol product. The absorbance of the final solution is then measured.
Data Analysis: The absorbance values are proportional to the amount of product formed. The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Advantages:
-
Simple and suitable for high-throughput screening.
-
Does not require a kinetic spectrophotometer.
Disadvantages:
-
Provides a single time-point measurement, which may not accurately reflect the initial reaction rate.
-
Less informative about the mechanism of inhibition compared to the continuous assay.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Continuous Spectrophotometric | Real-time monitoring of product formation | Provides detailed kinetic information, allows for mechanism of action studies, high sensitivity | Requires specialized equipment, may not be suitable for all reaction rates | Detailed kinetic characterization of inhibitors, mechanism of action studies |
| Endpoint | Measurement of product formation at a single time point | High-throughput screening, simple experimental setup | Limited kinetic information, potential for non-linearity | Large-scale screening of compound libraries for inhibitory activity |
Experimental Protocols
A standardized operating procedure is crucial for obtaining reliable and reproducible results in enzyme inhibition assays.[17]
Detailed Protocol for a Continuous Spectrophotometric Enzyme Inhibition Assay using 4-NPA
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH will depend on the specific enzyme being studied.
- Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate for a sufficient duration.
- Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like ethanol or DMSO.[18]
- Inhibitor Stock Solutions: Prepare a series of stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) at different concentrations.
2. Assay Procedure:
- Set up the reactions in a 96-well microplate.
- To each well, add the assay buffer, the inhibitor solution (or solvent for the control), and the substrate solution.
- Pre-incubate the plate at the desired temperature for a few minutes.
- Initiate the reaction by adding the enzyme solution to each well.
- Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the slope of the linear portion of the absorbance vs. time curve.
- Plot the V₀ values against the inhibitor concentrations.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
- For mechanism of action studies, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.
Visualization of Experimental Workflow and Inhibition Mechanisms
Experimental Workflow for a Continuous Enzyme Inhibition Assay
Caption: Workflow for a continuous spectrophotometric enzyme inhibition assay.
Mechanism of Enzyme Inhibition
Caption: Schematic representation of different modes of reversible enzyme inhibition.
Critical Analysis and Troubleshooting
While 4-NPA assays are robust, several factors can influence the results. It is crucial to be aware of potential pitfalls to ensure data integrity.
-
Substrate and Inhibitor Solubility: 4-NPA and many inhibitors have limited aqueous solubility.[19] It is essential to use a co-solvent like DMSO or ethanol, but the final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.
-
Spontaneous Substrate Hydrolysis: 4-NPA can undergo slow, spontaneous hydrolysis in aqueous solutions. A control reaction without the enzyme should always be included to measure and subtract this background rate.
-
Inner Filter Effect: At high concentrations of the product (4-nitrophenol), the absorbance may become non-linear due to the inner filter effect. It is important to work within a range where the absorbance is directly proportional to the product concentration.
-
Enzyme Stability: The stability of the enzyme under the assay conditions (pH, temperature, solvent concentration) should be verified.
Conclusion
Enzyme inhibition assays using this compound are powerful tools in drug discovery and enzymology. The choice between a continuous spectrophotometric assay and an endpoint assay depends on the specific research goals. The continuous assay provides rich kinetic data and is ideal for detailed mechanistic studies, while the endpoint assay is well-suited for high-throughput screening of large compound libraries. By understanding the underlying principles of enzyme kinetics and inhibition, and by carefully controlling experimental conditions, researchers can obtain accurate and reliable data to advance their drug discovery programs.
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-Nitrophenyl acetate, 98% 830-03-5 India [ottokemi.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Khan Academy [khanacademy.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrobenzyl Acetate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Nitrobenzyl acetate, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our objective is to ensure that this compound is handled in a manner that protects both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. This compound (CAS 619-90-9) is an organic compound used in synthetic chemistry and proteomics research.[1] A review of Safety Data Sheets (SDS) from various suppliers reveals some discrepancies in hazard classification, underscoring the critical need to consult the specific SDS for the product in your possession. However, a conservative approach, adopting the most stringent hazard classifications, is recommended.
The primary risks associated with this compound are summarized below.
| Hazard Classification | Description | Potential Consequences | Source(s) |
| Oxidizing Solid | May intensify fire; is an oxidizer. | Can exacerbate fires and react vigorously with reducing agents. | [2][3] |
| Serious Eye Damage | Causes serious eye damage. | Direct contact can result in irreversible injury to the eyes. | [2][3] |
| Skin Sensitization | May cause an allergic skin reaction. | Repeated contact may lead to dermatitis or other allergic responses. | [2][3] |
| Reactivity of Nitroaromatics | Aromatic nitro compounds may present an explosion risk if heated rapidly or mixed with reducing agents or caustic alkalies. | Uncontrolled reactions can lead to detonation or violent decomposition. | [4] |
| Aquatic Toxicity | Toxic to aquatic life, with potentially long-lasting harmful effects. | Improper disposal can contaminate waterways and harm ecosystems. |
Given these hazards, this compound must be treated as a hazardous waste. The disposal process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[5][6][7]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure all appropriate engineering controls are in place and that you are wearing the correct PPE.
-
Engineering Controls : Handle the waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] An eyewash station and safety shower must be readily accessible.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes and dust.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) suitable for handling oxidizing and sensitizing agents.[8]
-
Body Protection : A lab coat or a protective suit is required to prevent skin contact.[8]
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the safe segregation, containerization, and disposal of this compound waste. This process is designed to be a self-validating system that ensures compliance with federal and local regulations.[10]
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the waste.[11]
-
Solid Waste : All solid this compound, including unused reagent and contaminated items (e.g., weigh boats, contaminated paper towels), should be considered hazardous waste.
-
Segregation : This waste must be kept separate from other chemical waste streams. Crucially, do not mix this compound waste with:
Causality: Segregation is vital due to the oxidizing nature and the inherent reactivity of nitroaromatic compounds.[4] Mixing with incompatible materials can trigger a vigorous, exothermic reaction, posing a significant fire or explosion hazard.
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks, spills, and exposure.[5]
-
Container Selection : Use a dedicated, chemically compatible, and sealable container for solid waste.[2][5] The container must be in good condition, free from cracks or residue from previous use.
-
Labeling : The waste container must be clearly and accurately labeled as soon as the first particle of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Oxidizer, Skin Sensitizer, Eye Damage"
-
The date accumulation started.
-
-
Container Management : Keep the container closed at all times except when adding waste.[5] This is a common point of failure in regulatory inspections and a primary cause of chemical exposure.
Step 3: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area while awaiting pickup.
-
Storage Location : The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[2][10]
-
Incompatibility : Ensure the container is not stored near incompatible chemicals, particularly reducing agents and flammable materials.
Step 4: Final Disposal Arrangement
Hazardous waste must be disposed of through official, approved channels.
-
Contact Your EHS Office : Your institution's Environmental Health & Safety (EHS) department is the primary point of contact. They will arrange for the collection and transport of the waste.
-
Licensed Disposal Company : The EHS office works with licensed hazardous waste disposal companies that are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.[8][12]
-
Manifest System : A hazardous waste manifest will be used to track the waste from your laboratory to its final treatment or disposal facility, completing the "cradle-to-grave" requirement.[11][13]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4] This is a direct violation of environmental regulations and poses a significant risk to public health and ecosystems.
Spill Management
In the event of a spill, immediate and correct action is necessary.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, remove all ignition sources.[4]
-
Carefully sweep or vacuum the solid material to avoid generating dust.[10]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert your institution's emergency responders and the EHS office.[4]
-
Prevent entry into the affected area.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrobenzyl Acetate
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to a culture of safety. Handling chemical reagents like 4-Nitrobenzyl acetate (CAS 619-90-9) demands a meticulous approach, not just in experimental design, but in every aspect of laboratory practice. This guide moves beyond a simple checklist, offering a deep dive into the causality behind personal protective equipment (PPE) selection, operational protocols, and disposal plans for this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the reliability of your research outcomes.
Understanding the Risks: The Chemical Profile of this compound
This compound is a biochemical commonly used in proteomics research.[1] It typically appears as a white to orange or green powder or crystal.[2] While some suppliers classify it as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to recognize that the toxicological properties of many chemicals are not fully investigated.[3][4] Therefore, treating it with a high degree of caution is a cornerstone of prudent laboratory practice. Potential hazards include eye, skin, and respiratory tract irritation.[4]
One of the key considerations with aromatic nitro compounds is their potential for reactivity. They can have exothermic decomposition energies, and their explosive tendencies can be heightened by the presence of multiple nitro groups.[5] It is also important to avoid contact with oxidizing agents, bases, and strong reducing agents to prevent vigorous reactions.[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| PPE Category | Type | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield | Must conform to EN166 (EU) or NIOSH (US) standards. This is the minimum requirement to protect against splashes and airborne particles.[6] |
| Hand Protection | Chemically resistant gloves | Full Contact: Butyl rubber, minimum layer thickness: 0.3 mm. Splash Contact: Nitrile rubber, minimum layer thickness: 0.4 mm.[6] The choice of glove material is critical for preventing skin contact. Always consult the manufacturer's specific chemical resistance data. |
| Skin and Body Protection | Laboratory coat or impervious clothing | A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or dust generation, consider disposable coveralls.[7] |
| Respiratory Protection | Air-purifying respirator (if risk assessment indicates) | If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter should be used.[4] |
The Causality Behind Your Choices: A Deeper Look
-
Gloves: The selection of glove material is not arbitrary. Nitrile gloves offer good resistance to a range of chemicals and are a common choice for splash protection. For prolonged contact or immersion, butyl rubber provides superior protection against many organic compounds. The specified minimum thickness is a crucial factor in determining the breakthrough time—the time it takes for the chemical to permeate the glove material.
-
Respiratory Protection: this compound is a solid powder, and inhalation of dust particles is a primary route of exposure.[5] Engineering controls, such as working in a fume hood, are the first line of defense. However, if these are not sufficient to control exposure, a respirator becomes essential. A particulate filter will effectively capture airborne powder.
Experimental Workflow: Safe Handling from Receipt to Disposal
This section provides a step-by-step guide for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. Ensure the supplier's label is intact and legible.[5]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above. Ensure gloves are inspected for any tears or punctures before use.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of dust.[6]
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. Use a container that is appropriate for the amount being weighed and can be securely closed.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.
-
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[5] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.[5]
-
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][8] Do not discharge into sewers or waterways.[5]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely a matter of following rules; it is about understanding the principles behind them. By integrating the knowledge of its chemical properties with a robust PPE protocol and a clear operational plan, you can significantly mitigate risks. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
